Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOHNGNWKPBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
This technical guide delves into the physicochemical properties of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It is important to note that while the requested topic is "Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate," the vast body of scientific literature points to a closely related and extensively studied molecule, "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate," a classic Biginelli compound. Given its significance and the wealth of available data, this guide will focus on the latter, a dihydropyrimidinone (DHPM) of considerable interest to researchers, scientists, and drug development professionals.
The dihydropyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets.[1] These compounds are known to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] Understanding the physicochemical properties of this core molecule is paramount for its application in drug design and development, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical and structural characteristics of a compound is the bedrock of its development as a potential therapeutic agent. This section outlines the key identifiers, structural data, and spectroscopic signature of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
General and Crystallographic Properties
The solid-state properties of a molecule, such as its crystal structure and melting point, are critical for formulation and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [4] |
| Molecular Weight | 260.29 g/mol | [4] |
| CAS Number | 5395-36-8 | [4] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 203–210 °C | [4][5] |
| Crystal System | Triclinic | [2][5] |
| Space Group | P-1 | [2][5] |
| Cell Dimensions | a = 7.5495(2) Å, b = 8.9797(3) Å, c = 11.0812(3) Å | [2][5] |
| α = 107.843(2)°, β = 108.603(1)°, γ = 98.244(2)° | [2][5] | |
| Cell Volume | 653.07(4) ų | [2][5] |
X-ray crystallography studies reveal that the dihydropyrimidine ring adopts a screw-boat conformation.[2][5] The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[5]
Spectroscopic Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
| Spectroscopic Data | Values | Source |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃) | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [6] |
| FT-IR (KBr) ν (cm⁻¹) | 3639, 2967, 1896, 1608, 1223 | [6] |
| Mass Spectrum (m/z) | 260 (M+) | [6] |
Part 2: Synthesis via the Biginelli Reaction
The most common and efficient method for synthesizing Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[7][8]
The reaction is typically acid-catalyzed and proceeds through a series of steps including condensation and cyclization to form the dihydropyrimidinone ring.[7][9]
Caption: The Biginelli reaction for DHPM synthesis.
Detailed Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g).[5][10]
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of concentrated hydrochloric acid or orthophosphoric acid.[5][10][11]
-
Reaction Conditions: The mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation to drive the reaction to completion.[10][11] For instance, grinding the reactants with orthophosphoric acid for about 30 minutes has been reported to be effective.[5][10]
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into cold water to precipitate the product.[5][10]
-
Purification: Filter the solid precipitate, wash with water and ethanol, and then recrystallize from ethanol to obtain the pure crystalline product.[5]
Part 3: Key Physicochemical Parameters for Drug Development
The following physicochemical parameters are crucial in the early stages of drug discovery and development to predict a compound's in vivo behavior.
Solubility
Solubility is a critical factor influencing a drug's bioavailability.[12] Early-stage solubility screening helps to identify candidates with favorable absorption characteristics.[12][13] The title compound is typically recrystallized from ethanol, indicating good solubility in this solvent.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Lipophilicity (LogP)
The partition coefficient (LogP), the ratio of a compound's concentration in an octanol/water system, is a key indicator of its lipophilicity.[14][15] Lipophilicity affects a drug's permeability across biological membranes and its interaction with target proteins.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and saturate it with n-octanol. Also, prepare n-octanol saturated with the aqueous phase.
-
Partitioning: Add a known volume of the aqueous solution of the compound to a separation funnel, followed by a known volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.[14]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH.[16] This is crucial as the ionization state affects a molecule's solubility, permeability, and binding to its biological target.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Caption: Workflow for Physicochemical Characterization.
Part 4: Biological Significance and Future Directions
The Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives have shown promise as calcium channel blockers, antihypertensive agents, and have exhibited anti-inflammatory, antiviral, and antibacterial properties.[2] The versatility of the Biginelli reaction allows for the facile synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the ADME properties of these compounds through targeted chemical modifications, guided by a deep understanding of their fundamental physicochemical properties as outlined in this guide.
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A Senior Application Scientist's Guide to the Biginelli Reaction: Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry, provides an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory compounds.[3][4] This technical guide provides an in-depth exploration of the Biginelli reaction for the specific synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a related but distinct pyrimidine structure. We will dissect the reaction mechanism, present a field-tested experimental protocol, discuss catalyst optimization strategies, and offer practical troubleshooting advice for researchers and drug development professionals.
The Underlying Chemistry: Reaction Mechanism
The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation involving three core components: an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl acetoacetate), and a urea derivative (urea).[1][3] While the precise mechanism has been a subject of discussion, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[4]
The key mechanistic steps are as follows:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea.[5][6] This is often the rate-determining step and results in the formation of a highly electrophilic N-acyliminium ion.[4][6]
-
Nucleophilic Attack: The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the iminium ion.[5][6]
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization through the nucleophilic attack of the remaining amine group onto the ketone's carbonyl carbon. Subsequent dehydration yields the stable dihydropyrimidine ring.[4][5]
It is important to note that the final product of the classical Biginelli reaction is a dihydropyrimidinone. The synthesis of the fully aromatic pyrimidine, this compound, requires an additional oxidation step to introduce the second double bond into the ring. This is often achieved in situ or as a separate subsequent step, depending on the chosen reaction conditions and catalyst.
Caption: Proposed reaction mechanism for the formation of the target pyrimidine.
Experimental Protocol: A Validated Approach
This section details a robust, reproducible protocol for the synthesis of this compound. The causality for specific choices in reagents and conditions is explained to ensure success.
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purpose |
| Benzaldehyde | C₇H₆O | 106.12 | 1.0 | 10 mmol, 1.06 g | Aldehyde component |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 10 mmol, 1.30 g | β-Ketoester component |
| Urea | CH₄N₂O | 60.06 | 1.5 | 15 mmol, 0.90 g | Nitrogen source |
| Copper(II) Chloride | CuCl₂·2H₂O | 170.48 | 0.1 | 1 mmol, 0.17 g | Lewis Acid Catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 20 mL | Solvent |
Causality Note: A slight excess of urea (1.5 eq.) is used to drive the reaction equilibrium towards the product. Copper(II) chloride is chosen as an effective Lewis acid catalyst that also facilitates the subsequent in-situ oxidation to the aromatic pyrimidine.[3] Absolute ethanol is selected as a polar solvent that effectively solubilizes the reactants and intermediates.[7]
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Copper(II) Chloride dihydrate (1 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every hour. (Eluent system: Ethyl acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours.[8]
-
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If not, slowly add cold water (20 mL) to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.[8]
-
Characterization: Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its identity and purity.[9][10][11]
Caption: Step-by-step experimental workflow for the synthesis.
Catalyst Selection and Optimization
The choice of catalyst is paramount in the Biginelli reaction, significantly impacting reaction time, yield, and conditions.[12] While classical methods employ strong Brønsted acids like HCl, modern protocols favor Lewis acids or heterogeneous catalysts for their milder conditions and easier workup.[1][7]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄ | Inexpensive, readily available | Harsh conditions, potential for side reactions, corrosive |
| Lewis Acids | CuCl₂, FeCl₃, Yb(OTf)₃, InCl₃ | High yields, milder conditions, can be reused[5] | Can be moisture sensitive, potential metal contamination |
| Heterogeneous | Zeolites, Clays, Polymers | Easy separation and recovery, environmentally friendly[3][13] | May have lower activity, potential for pore blockage |
| Organocatalysts | Ionic Liquids, Chiral Acids | Metal-free, potential for asymmetric synthesis[6] | Can be expensive, may require higher catalyst loading |
Field Insight: For the synthesis of the target aromatic pyrimidine, Lewis acids like CuCl₂ or FeCl₃ are particularly effective as they can catalyze both the initial condensation and the subsequent oxidative aromatization step. Ytterbium triflate (Yb(OTf)₃) is another excellent choice, known for increasing yields and shortening reaction times, especially under solvent-free conditions.[5] For green chemistry applications, exploring mechanochemical methods like ball milling can provide excellent yields without any solvent or catalyst.[14]
Troubleshooting and Common Side Reactions
Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to efficient problem-solving.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst (e.g., moisture).- Insufficient reaction time or temperature.- Impure reagents. | - Use anhydrous catalyst and solvent.- Increase reflux time and monitor by TLC.[7]- Purify starting materials before use. |
| No Product Formation | - Catalyst is essential; reaction is difficult without one.[7][12]- Steric hindrance from bulky substrates. | - Ensure the catalyst has been added and is active.- Increase reaction temperature or switch to a more potent catalyst.[7] |
| Formation of Side Products | - Hantzsch Dihydropyridine: A competing reaction pathway can sometimes dominate.[7][8]- Aldehyde Self-Condensation: Can occur under harsh acidic conditions. | - Lowering the reaction temperature may favor the Biginelli pathway.- Use a milder Lewis acid catalyst instead of a strong Brønsted acid. |
Self-Validation Check: The primary product, a 3,4-dihydropyrimidin-2(1H)-one, is an intermediate. The final aromatic product has distinct spectral characteristics. Successful oxidation can be confirmed by the disappearance of the characteristic methine proton signal (around δ 5.1-5.4 ppm) and the NH proton signals in the ¹H NMR spectrum, along with the appearance of aromatic proton signals.
Conclusion
The Biginelli reaction remains a powerful and highly adaptable tool for the synthesis of pyrimidine-based heterocycles. By understanding the underlying mechanism, carefully selecting an appropriate catalyst, and adhering to a validated experimental protocol, researchers can efficiently synthesize this compound. The insights provided in this guide on optimization and troubleshooting are intended to empower scientists in drug discovery and chemical synthesis to overcome common challenges and achieve high-yield, high-purity results.
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Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). A Convenient Synthesis of Dihydropyrimidinones Catalyzed by Ytterbium Triflate under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. Available at: [Link]
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Pop, A., Csonka, R., Muresan, A. N., Vlase, L., & Verite, P. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6652. Available at: [Link]
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de Oliveira, R. B., et al. (2020). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2020(3), M1149. Available at: [Link]
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Deadman, J. J., et al. (2015). Monitoring the conversion of benzaldehyde, ethyl acetoacetate, and urea in a Biginelli reaction using a bespoke 3D printed reactor with in-line NMR analysis. Tetrahedron Letters, 56(41), 5583-5587. Available at: [Link]
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Sahota, N., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(18), 4888-4896. Available at: [Link]
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Sridhar, M. A., et al. (2007). Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 63(10), o4172. Available at: [Link]
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Siqueira, L. R. P., et al. (2021). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2021(4), M1291. Available at: [Link]
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Vaghasia, S. J., & Shah, V. H. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of the Korean Chemical Society, 51(2), 150-155. Available at: [Link]
-
Kumar, S., et al. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5346-5351. Available at: [Link]
-
Sharma, R., & Kumar, S. (2020). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 22(11), 551-568. Available at: [Link]
-
Mamedov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Organic & Medicinal Chemistry International Journal, 8(2). Available at: [Link]
-
Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Available at: [Link]
-
Martins, M. A. P., et al. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 23(11), 2999. Available at: [Link]
-
Mary, Y. S., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]
-
Manivannan, S., et al. (2022). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. Journal of Molecular Structure, 1262, 133036. Available at: [Link]
-
Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2), 735-752. Available at: [Link]
Sources
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- 2. banglajol.info [banglajol.info]
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- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
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Spectroscopic Analysis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate: A Technical Guide
Introduction
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules and pharmaceuticals, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and drug design. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its molecular structure and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's physicochemical properties.
Molecular Structure and Synthesis
The structural elucidation of a molecule is fundamentally reliant on the interpretation of its spectroscopic data. The synthesis of this compound can be conceptually approached through the aromatization of its dihydropyrimidine precursor, a well-established transformation in heterocyclic chemistry. This process, often involving an oxidative dehydrogenation, is a key step in accessing the planar, aromatic pyrimidine ring system from the more flexible dihydropyrimidine scaffold.
Caption: Synthetic route from a dihydropyrimidine precursor.
The successful synthesis and purification of this compound are confirmed by the following spectroscopic data.
Spectroscopic Data and Interpretation
A definitive confirmation of the chemical structure of this compound requires a multi-faceted analytical approach. Here, we present the expected and literature-derived spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | m | 2H | Phenyl H (ortho) |
| ~7.8 | s | 1H | Pyrimidine H-5 |
| ~7.4-7.6 | m | 3H | Phenyl H (meta, para) |
| ~4.5 | q | 2H | -OCH₂CH₃ |
| ~2.8 | s | 3H | -CH₃ (pyrimidine) |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
The downfield signals in the aromatic region (~7.4-8.7 ppm) are characteristic of the phenyl and pyrimidine protons. The deshielding effect of the pyrimidine ring and the ester group influences the chemical shifts of the aromatic protons.
-
The singlet at approximately 7.8 ppm is assigned to the proton at the 5-position of the pyrimidine ring.
-
The quartet and triplet for the ethyl ester group are indicative of the free rotation and coupling between the methylene and methyl protons.
-
The singlet at around 2.8 ppm corresponds to the methyl group attached to the pyrimidine ring.
Caption: Key ¹H NMR chemical shift assignments.
2.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168-170 | C=O (ester) |
| ~165-167 | C-2 (pyrimidine) |
| ~160-162 | C-4 (pyrimidine) |
| ~158-160 | C-6 (pyrimidine) |
| ~137-139 | Phenyl C (ipso) |
| ~130-132 | Phenyl C (para) |
| ~128-130 | Phenyl C (ortho/meta) |
| ~120-122 | C-5 (pyrimidine) |
| ~62 | -OCH₂CH₃ |
| ~25 | -CH₃ (pyrimidine) |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
The downfield signals above 150 ppm are characteristic of the carbonyl carbon of the ester and the sp² hybridized carbons of the pyrimidine and phenyl rings.
-
The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.
-
The aliphatic carbons of the ethyl group and the pyrimidine's methyl group appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2900-3000 | Medium | C-H stretch (aliphatic) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1550-1600 | Medium-Strong | C=N and C=C stretch (pyrimidine and phenyl rings) |
| ~1200-1300 | Strong | C-O stretch (ester) |
Interpretation:
-
The strong absorption band around 1720-1740 cm⁻¹ is a clear indication of the ester carbonyl group.
-
The bands in the 1550-1600 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the pyrimidine and phenyl rings.
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 270 | [M]⁺, Molecular ion |
| 241 | [M - C₂H₅]⁺, Loss of ethyl group |
| 225 | [M - OC₂H₅]⁺, Loss of ethoxy group |
| 197 | [M - COOC₂H₅]⁺, Loss of ethyl carboxylate group |
| 105 | [C₆H₅CO]⁺, Benzoyl cation |
| 77 | [C₆H₅]⁺, Phenyl cation |
Interpretation:
-
The molecular ion peak at m/z 270 would confirm the molecular formula C₁₆H₁₄N₂O₂.
-
The fragmentation pattern, including the loss of the ethyl and ethoxy groups from the ester moiety, and the presence of fragments corresponding to the phenyl and benzoyl cations, would provide further structural confirmation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a mass spectrometer capable of high-resolution mass analysis (e.g., TOF, Orbitrap) for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. This information is indispensable for chemists and pharmacologists working with this compound, ensuring its identity and purity in synthetic applications and biological studies. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data, which is the cornerstone of chemical research and development.
References
Due to the limited availability of direct, publicly accessible spectroscopic data for this compound at the time of this writing, this guide has been compiled based on established principles of spectroscopic interpretation for analogous chemical structures. For specific experimental data, researchers are encouraged to consult chemical supplier databases or publications detailing the synthesis of this compound. General principles of spectroscopy can be found in the following authoritative sources:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Journals of organic and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, and the Journal of Medicinal Chemistry, are primary sources for the synthesis and characterization of novel compounds.
The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. Its versatile chemical nature allows for extensive functionalization, leading to compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 2-phenylpyrimidine derivatives have garnered significant attention due to their potential as targeted therapeutic agents. This technical guide provides an in-depth exploration of the crystal structure of a specific derivative, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a molecule of interest for its potential applications in drug development.
Understanding the three-dimensional architecture of this molecule at the atomic level is paramount. The crystal structure reveals not only the precise arrangement of atoms and the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. This information is invaluable for structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective drug candidates. This guide will delve into the synthesis, spectroscopic characterization, and a detailed analysis of the crystal structure of a closely related analogue, providing a comprehensive understanding of this important molecular scaffold.
Synthesis and Crystallization: Forging the Pyrimidine Scaffold
The synthesis of this compound and its analogues is most commonly achieved through a variation of the Biginelli reaction. This one-pot, three-component condensation reaction offers an efficient and straightforward route to substituted dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core.
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Precursor Analogue)
A representative synthesis for a closely related precursor, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is detailed below. The synthesis of the target aromatic compound would involve an additional oxidation step.
Reagents and Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Cold water
Procedure:
-
A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) is prepared in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water and ethanol, and dried.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanolic solution.
From Tetrahydropyrimidine to Phenylpyrimidine: The Oxidation Step
To obtain the target molecule, this compound, the synthesized dihydropyrimidine or tetrahydropyrimidine precursor would undergo an oxidation reaction. Various oxidizing agents can be employed for this purpose, such as potassium permanganate, ceric ammonium nitrate, or mild dehydrogenating agents, to introduce the aromaticity in the pyrimidine ring. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity of the final product.
Spectroscopic Characterization: Unveiling the Molecular Signature
Spectroscopic techniques provide essential information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and multiplets in the aromatic region corresponding to the phenyl ring and the pyrimidine ring proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine and phenyl rings, and the aliphatic carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:
-
C=O stretching of the ester group (~1700-1730 cm⁻¹).
-
C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1500-1650 cm⁻¹).
-
C-H stretching vibrations of the aromatic and aliphatic groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Crystal Structure Analysis: A Glimpse into the Solid State
Crystallographic Data for the Analogue
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂O₃ | |
| Formula Weight | 260.29 | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 7.5495 (2) | |
| b (Å) | 8.9797 (3) | |
| c (Å) | 11.0812 (3) | |
| α (°) | 107.843 (2) | |
| β (°) | 108.603 (1) | |
| γ (°) | 98.244 (2) | |
| Volume (ų) | 653.07 (4) | |
| Z | 2 | |
| R-factor | 0.048 |
Molecular Conformation
In the crystal structure of the analogue, the dihydropyrimidine ring adopts a screw-boat conformation. The phenyl ring is positioned pseudo-equatorially. The dihedral angle between the pyrimidine and benzene rings is approximately 86.5°. For the target aromatic molecule, the pyrimidine ring will be planar. The orientation of the phenyl ring relative to the pyrimidine ring will be a key conformational feature, influenced by steric hindrance and electronic effects.
Intermolecular Interactions and Crystal Packing
The crystal packing of the analogue is stabilized by a network of intermolecular hydrogen bonds. Strong N-H···O hydrogen bonds are observed, linking the molecules into centrosymmetric dimers. Additionally, weaker C-H···O interactions contribute to the overall three-dimensional packing.
For the aromatic target molecule, the absence of N-H donors on the pyrimidine ring will preclude the formation of such hydrogen-bonded dimers. Instead, the crystal packing is likely to be dominated by van der Waals forces, C-H···O interactions involving the ester group, and potentially π-π stacking interactions between the phenyl and pyrimidine rings.
Computational Modeling: Theoretical Insights into Structure and Properties
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. DFT can be used to:
-
Optimize the molecular geometry of this compound and predict bond lengths and angles.
-
Calculate the theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule.
-
Predict the NMR chemical shifts for comparison with experimental data.
Potential Applications in Drug Development
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as:
-
Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.
-
Phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory properties.
-
GPR119 agonists for the treatment of type 2 diabetes.
-
Antifungal agents targeting CYP51.
The detailed structural understanding of this compound provided in this guide can facilitate the design of new analogues with improved biological activity and pharmacokinetic profiles.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this compound. By leveraging experimental data from a closely related analogue and theoretical modeling, a detailed picture of the molecular architecture and solid-state packing of this important pyrimidine derivative has been constructed. This knowledge serves as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the rational design of novel therapeutic agents based on the versatile 2-phenylpyrimidine scaffold.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Hypothetical crystal packing interactions for the title compound.
References
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576211/]
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [URL: https://scripts.iucr.org/cgi-bin/paper?S0365110X6500153X]
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Journal of Chemical Society of Pakistan. [URL: https://www.jcsp.org.pk/index.php/jcsp/article/view/555]
- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(22), 7039-7053. [URL: https://pubmed.ncbi.nlm.nih.gov/24095039/]
- Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5286-5298. [URL: https://pubmed.ncbi.nlm.nih.gov/22836190/]
- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine.
The Enduring Legacy of the Biginelli Reaction: A Technical Guide to Dihydropyrimidinone Compounds
Abstract
Over a century since its inception, the Biginelli reaction remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient pathway to a class of compounds with profound biological significance: the 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This technical guide offers an in-depth exploration of the discovery, history, and evolution of DHPM synthesis. We will delve into the mechanistic intricacies of this celebrated multicomponent reaction, providing a critical analysis of the classical methodology and the subsequent innovations that have broadened its scope and efficiency. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this important class of molecules.
Introduction: The Privileged Scaffold
Dihydropyrimidinones (DHPMs) represent a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds.[1] The inherent structural features of the DHPM ring system allow for diverse functionalization, leading to a wide array of pharmacological activities. These compounds have been extensively investigated and have shown promise as antiviral, antibacterial, antitumor, anti-inflammatory, and antihypertensive agents.[2][3] Notably, some DHPMs act as potent calcium channel blockers, mirroring the activity of established drugs.[4] The enduring interest in DHPMs stems not only from their therapeutic potential but also from the elegance and efficiency of their synthesis, a reaction that has captivated chemists for generations.
The Genesis: Pietro Biginelli's Serendipitous Discovery
In 1891, the Italian chemist Pietro Biginelli, while working at the University of Florence, reported a novel one-pot, three-component condensation reaction.[5] By simply heating a mixture of an aromatic aldehyde, ethyl acetoacetate, and urea in ethanol with a catalytic amount of a Brønsted or Lewis acid, he obtained a crystalline product which he correctly identified as a 3,4-dihydropyrimidin-2(1H)-one.[2][6] This reaction, now universally known as the Biginelli reaction, was remarkable for its simplicity and for the directness with which it assembled a complex heterocyclic scaffold from readily available starting materials.[3]
The classical Biginelli protocol, typically carried out by refluxing the components in ethanol with a catalytic amount of hydrochloric acid, laid the groundwork for all subsequent explorations of DHPM chemistry.[2] However, this original method was not without its drawbacks, often suffering from low yields, particularly with aliphatic and sterically hindered aromatic aldehydes, and requiring long reaction times.[6]
Unraveling the Mechanism: A Tale of Three Pathways
The deceptively simple nature of the Biginelli reaction belies a complex mechanistic landscape that has been the subject of considerable debate. Three primary mechanistic pathways have been proposed over the years: the enamine route, the Knoevenagel pathway, and the iminium route. While each has been considered, a growing body of evidence, including detailed NMR studies, points towards the iminium route as the most likely and widely accepted mechanism.[7]
This currently accepted mechanism, championed by the work of Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[8]
The Evolution of Synthesis: From Classical to Contemporary
The inherent limitations of the classical Biginelli reaction spurred a century of innovation aimed at improving its efficiency and expanding its scope. The causality behind these experimental choices lies in the desire for higher yields, shorter reaction times, milder conditions, and greater substrate diversity.
Catalytic Advancements
The most significant advancements have come from the exploration of a vast array of catalysts beyond simple mineral acids. Lewis acids have proven particularly effective in driving the reaction forward, with notable examples including:
-
Lanthanide Triflates (e.g., Yb(OTf)₃): These have been shown to significantly increase yields and shorten reaction times, often under solvent-free conditions.[9]
-
Indium Halides (e.g., InCl₃, InBr₃): These catalysts are effective and can be used in milder conditions.[10]
-
Iron Salts (e.g., FeCl₃, Fe(NO₃)₃·9H₂O): Inexpensive and environmentally benign, iron catalysts have been successfully employed, even under solvent-free grinding conditions.[4][10]
-
Zinc Salts (e.g., ZnCl₂, ZnBr₂): Various zinc salts have been utilized to catalyze the reaction effectively.[1]
Beyond Lewis acids, a plethora of other catalytic systems have been developed, including organocatalysts, solid-supported acids, and ionic liquids, each offering specific advantages in terms of reactivity, selectivity, and ease of workup.
The Influence of Reaction Conditions
Modern protocols have also embraced alternative energy sources and reaction media to enhance the Biginelli reaction.
-
Microwave Irradiation: This technique has dramatically reduced reaction times from hours to mere minutes, often leading to improved yields and cleaner product formation.[4]
-
Solvent-Free Conditions: Conducting the reaction neat or by grinding the solid reactants together is a green chemistry approach that minimizes waste and can, in some cases, accelerate the reaction.[4]
-
Ultrasound Irradiation: Sonication provides an alternative energy source that can promote the reaction, often at lower temperatures.[4]
The following table provides a qualitative comparison of different catalytic approaches to the Biginelli reaction, highlighting the evolution from the classical method.
| Catalyst/Condition | Typical Reaction Time | Typical Yield | Key Advantages |
| Classical (HCl/Ethanol) | Several hours to days | Low to moderate | Simplicity, historical significance |
| Lewis Acids (e.g., Yb(OTf)₃) | 1-4 hours | High | High yields, shorter reaction times |
| Microwave Irradiation | 5-30 minutes | High to excellent | Drastically reduced reaction times |
| Solvent-Free Grinding | 15-60 minutes | High | Environmentally friendly, simple workup |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthesis of DHPMs, this section details both a classical and a modern, improved protocol.
Classical Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is representative of the original method described by Biginelli.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and urea (4.5 g, 75 mmol) in 25 mL of absolute ethanol.
-
Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 18-24 hours.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The product will often crystallize out of solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone.
Modern, Improved Synthesis using a Lewis Acid Catalyst
This protocol demonstrates a more efficient, contemporary approach.
Step-by-Step Methodology:
-
Reactant Mixture: In a 50 mL round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ytterbium(III) triflate (Yb(OTf)₃, 0.62 g, 1 mmol, 10 mol%).
-
Solvent-Free Reaction: Heat the mixture at 100°C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.
Biological Significance and Therapeutic Applications
The DHPM scaffold is a key component in a number of compounds with significant therapeutic applications.
-
Anticancer Agents: The most prominent example is Monastrol , a cell-permeable molecule that acts as a specific and reversible inhibitor of the mitotic kinesin Eg5.[11] This inhibition leads to cell cycle arrest in mitosis, making it a valuable tool in cancer research and a lead compound for the development of novel antineoplastic agents.[3][11]
-
Cardiovascular Drugs: Certain DHPMs exhibit potent calcium channel blocking activity, similar to the dihydropyridine class of drugs used to treat hypertension and angina.[4]
-
Antimicrobial and Antiviral Activity: The DHPM core has been incorporated into molecules demonstrating activity against a range of pathogens, including bacteria, fungi, and viruses.[3] For instance, the marine natural products Batzelladine A and B, which contain a DHPM moiety, are known to inhibit the binding of HIV gp-120 to CD4 cells.[3]
-
Anti-inflammatory Agents: The structural versatility of DHPMs has allowed for the development of derivatives with significant anti-inflammatory properties.[3]
While many DHPM derivatives have shown promise in preclinical studies, there are currently no blockbuster drugs on the market that are based on this scaffold. However, the continuous research in this area, particularly in oncology and infectious diseases, suggests that DHPMs will continue to be a fertile ground for drug discovery. To date, several third-generation P-glycoprotein inhibitors, such as zosuquidar, elacridar, and tariquidar, which aim to overcome multidrug resistance in cancer, have not yet been approved for clinical use, highlighting the ongoing need for novel scaffolds like DHPMs in this therapeutic area.[12]
Conclusion and Future Outlook
From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the Biginelli reaction and the dihydropyrimidinone compounds it produces have had a profound and lasting impact on organic and medicinal chemistry. The evolution of the synthetic methodology, from the classical acid-catalyzed reflux to modern, highly efficient catalytic systems, is a testament to the ingenuity of chemists and their quest for more sustainable and powerful synthetic tools. As our understanding of disease pathways becomes more sophisticated, the inherent versatility of the DHPM scaffold will undoubtedly continue to be exploited in the design and synthesis of the next generation of therapeutic agents. The story of dihydropyrimidinones is far from over; it is a narrative that continues to be written in laboratories around the world, promising new discoveries and therapeutic breakthroughs for years to come.
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Gahlyan, P., & Kumar, A. (2020). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 15(2), 85-92. [Link]
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Jadhav, S. D., & Gaikwad, A. B. (2022). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 1-8. [Link]
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Sharma, S., et al. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega, 7(20), 17367–17377. [Link]
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A Comprehensive Technical Guide to Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and its Dihydropyrimidine Precursor
Executive Summary: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide provides an in-depth review of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and its more extensively studied precursor, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The latter, a classic "Biginelli compound," is readily synthesized via a robust one-pot multicomponent reaction and serves as a versatile starting point for a diverse range of derivatives. This document details the synthesis, mechanistic pathways, physicochemical characterization, and the broad spectrum of pharmacological activities associated with this scaffold, including anti-inflammatory, anticancer, antimicrobial, and calcium channel modulating effects. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.
Section 1: Introduction to the Pyrimidine Scaffold
Nomenclature and Structural Elucidation
The compounds at the heart of this guide are closely related pyrimidine derivatives. It is crucial to distinguish between their structures, as their synthesis and stability differ significantly.
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM): This compound, often referred to as a 3,4-dihydropyrimidin-2(1H)-one or simply a "Biginelli compound," is the direct product of the classical Biginelli reaction.[1] Its core is a partially saturated heterocyclic ring. The molecular formula is C₁₄H₁₆N₂O₃ and its CAS Number is 5395-36-8.[2][3][4]
-
This compound: This is the fully aromatized analogue. Its synthesis requires an additional oxidation step from the DHPM precursor. The loss of two hydrogen atoms and the oxo group at the 2-position results in a stable aromatic pyrimidine ring.
This guide will primarily focus on the DHPM derivative due to the wealth of available research, with a dedicated section on its conversion to the aromatic analogue.
The Biginelli Reaction: A Historical and Mechanistic Overview
In 1891, Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aryl aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1] This acid-catalyzed condensation efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and has become a cornerstone of heterocyclic chemistry.[5] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the significant biological activities of its products.[6]
Pharmacological Significance
The DHPM scaffold is of immense interest to the pharmaceutical industry. Derivatives have been shown to exhibit a remarkable range of biological activities, including functioning as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1][6] More recent research has uncovered potent anti-inflammatory, antibacterial, antiviral, and anticancer properties, establishing DHPMs as a "privileged structure" in drug discovery.[7]
Section 2: Synthesis and Mechanistic Insights
The synthesis of DHPMs via the Biginelli reaction has been optimized over decades, moving from harsh classical conditions to more efficient and environmentally benign methodologies.
The Classical Biginelli Condensation
The original protocol involves the acid-catalyzed condensation of the three components. While effective, it often requires long reaction times and can result in moderate yields.
Experimental Protocol: Classical Synthesis [2]
-
Combine benzaldehyde (1 mmol, 0.106 g), ethyl acetoacetate (1 mmol, 0.130 g), and urea (1.17 mmol, 0.070 g) in a suitable vessel.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or orthophosphoric acid).[8]
-
Heat the mixture under reflux in a solvent such as ethanol for 1.5-2 hours.[6]
-
Cool the reaction mixture to room temperature, then pour it into ice-cold water with stirring.
-
The product precipitates as a solid. Collect the solid by filtration, wash with cold water and ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A typical yield is around 92%.[2]
Rationale for Methodological Variations
Causality Behind Experimental Choices: The evolution of the Biginelli reaction is driven by the principles of green chemistry and the need for higher efficiency.
-
Catalyst Selection: The initial use of strong Brønsted acids has been largely superseded. Lewis acids (e.g., Cu(OTf)₂, FeCl₃, InCl₃) and even "green" organocatalysts like Punica granatum peel are now employed.[7][9] The rationale is that these catalysts are often more effective at activating the carbonyl and imine intermediates, leading to faster reactions and higher yields under milder conditions, while also being more recyclable and less corrosive.
-
Energy Sources: Microwave-assisted synthesis has become a popular alternative to conventional heating.[10] The direct interaction of microwaves with the polar molecules in the reaction mixture provides rapid and uniform heating. This dramatically reduces reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[11]
Proposed Reaction Mechanism
The mechanism of the Biginelli reaction has been debated, but the pathway proposed by C. Oliver Kappe is widely accepted.[6] It proceeds through a sequence of bimolecular reactions.
The key steps are:
-
Iminium Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is generally considered the rate-limiting step.[12]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion to form an open-chain ureide intermediate.[5]
-
Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[6][13]
Synthesis of the Aromatic Analogue
The conversion of the DHPM core into the corresponding aromatic pyrimidine requires an oxidation step. This process eliminates hydrogen from positions 1 and 4 of the ring. Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation to Aromatic Pyrimidine [11][14]
-
Dissolve the DHPM (1 mmol) in a suitable solvent (e.g., acetonitrile).
-
Add an oxidizing agent. Common choices include ceric ammonium nitrate (CAN), potassium peroxydisulfate, or KMnO₄.[9][11][14]
-
The reaction may be performed at room temperature or with heating (conventional or microwave) depending on the chosen oxidant. For example, using potassium peroxydisulfate in an acetonitrile/water mixture, the reaction can be completed in 10 minutes at 100°C under microwave irradiation.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an appropriate workup, which typically involves quenching any excess oxidant, extracting the product into an organic solvent, drying, and purifying by column chromatography.
Section 3: Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Spectroscopic Analysis
A combination of spectroscopic techniques provides a comprehensive profile of the molecule.
Table 1: Typical Spectroscopic Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
| Technique | Observation | Interpretation | Reference(s) |
| ¹H NMR | δ 9.21 (s, 1H), 7.76 (s, 1H) | N-H protons of the pyrimidine ring | [15] |
| δ 7.34-7.24 (m, 5H) | Aromatic protons of the phenyl ring | [15] | |
| δ 5.17 (s, 1H) | C4-H proton (benzylic) | [15] | |
| δ 4.01-3.96 (q, 2H), 1.11 (t, 3H) | Ethyl ester group (-OCH₂CH₃) | [10][15] | |
| δ 2.26 (s, 3H) | C6-Methyl group protons | [10][15] | |
| ¹³C NMR | δ 165.8 | C=O of the ethyl ester | [15] |
| δ 152.6 | C=O of the urea moiety (C2) | [15] | |
| δ 148.7, 99.7 | C6 and C5 of the pyrimidine ring | [15] | |
| δ 145.3, 128.8, 127.7, 126.7 | Carbons of the phenyl ring | [15] | |
| δ 59.6, 14.5 | Carbons of the ethyl ester group | [15] | |
| δ 54.4 | C4 of the pyrimidine ring | [15] | |
| δ 18.2 | C6-Methyl group carbon | [15] | |
| IR (KBr) | ~3244 cm⁻¹ | N-H stretching vibrations | [10] |
| ~1703 cm⁻¹ | C=O stretching (ester) | [10] | |
| ~1648 cm⁻¹ | C=O stretching (amide/urea) | [10] |
Crystallographic Analysis
Single-crystal X-ray diffraction studies have provided definitive structural information. The dihydropyrimidine ring typically adopts a screw-boat conformation.[2][8] The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily strong N-H···O interactions between the urea moieties of adjacent molecules.[2]
Section 4: A Review of Biological Activities and Therapeutic Potential
The DHPM scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities.
Anti-inflammatory and Analgesic Activity
Many DHPM derivatives exhibit significant anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes.[16]
Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by blocking the active site of these enzymes. The structural features of DHPMs, particularly the presence of an aromatic ring and a carboxyl group (or a group that can mimic it), allow them to fit into the hydrophobic channel of the COX-2 active site and interact with key residues, thus inhibiting its function.[16][18]
Anticancer Activity
The DHPM core is present in several potent anticancer agents. Their mechanism of action can be multifactorial, targeting various aspects of cancer cell proliferation and survival.
Table 2: Reported Anticancer Activity of Selected DHPM Derivatives
| Cell Line | Compound Type | IC₅₀ Value | Reference |
| PC-3 (Prostate) | 5-cyano-pyrimidine | 2.75 ± 0.08 µM | [19] |
| HCT-116 (Colorectal) | Thioxopyrimidine | 58.2 ± 5.1 µg/mL | [20] |
| MCF-7 (Breast) | Chalcone-DHPM Hybrid | 39.0 µM | [21][22] |
| MDA-MB-231 (Breast) | Chalcone-DHPM Hybrid | 35.1 µM | [21] |
| A549 (Lung) | Thiazolopyrimidine | 5.988 ± 0.12 µM | [21] |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that modifications to the core DHPM structure can yield compounds with potent, and in some cases selective, activity against various cancer cell lines.
Antimicrobial and Antiviral Activity
DHPMs have been evaluated against a range of pathogenic microbes. Their broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.[23]
Table 3: Reported Antimicrobial Activity (MIC) of DHPM Derivatives
| Organism | Strain | MIC Value (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 0.16 - 62.5 | [23][24][25] |
| Escherichia coli | Gram-negative | 32 - 80 | [23][24] |
| Pseudomonas aeruginosa | Gram-negative | 15.6 - 62.5 | [23][24][26] |
| Candida albicans | Fungal | 32 | [23] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The results show significant activity, particularly against Gram-negative bacteria like P. aeruginosa and Gram-positive bacteria like S. aureus, with some derivatives exhibiting MIC values as low as 0.16 µg/mL.[23][24]
Section 5: Conclusion and Future Perspectives
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its aromatic counterpart represent a cornerstone scaffold in modern medicinal chemistry. The facile and robust nature of the Biginelli reaction allows for the accessible synthesis of a diverse library of derivatives. The extensive body of research clearly demonstrates the broad and potent biological activities of this class of compounds, spanning anti-inflammatory, anticancer, and antimicrobial applications.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the N1, N3, C4, and C6 positions can lead to the optimization of potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While targets like COX enzymes have been identified, further investigation is needed to fully understand the molecular mechanisms underlying the diverse bioactivities of these compounds.
-
Pharmacokinetic Profiling: To translate promising in vitro results into viable drug candidates, future work must characterize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Development of Novel Oxidation Protocols: Exploring new, selective, and high-yielding methods for the conversion of DHPMs to their fully aromatic pyrimidine analogues will open new avenues for chemical and biological exploration.
By leveraging the rich history and versatile chemistry of the Biginelli reaction, the scientific community is well-positioned to develop novel therapeutics based on this remarkable pyrimidine scaffold.
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Harnessing the Pyrimidine Scaffold: A Technical Guide to Unlocking Novel Biological Activities
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Pyrimidine Core in Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and structural versatility have made it a cornerstone in the development of therapeutic agents for over six decades.[1][3] Pyrimidines are not merely synthetic curiosities; they are fundamental components of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2][4] This inherent biological relevance provides a powerful rationale for their exploration in drug design.
Marketed drugs incorporating the pyrimidine core span a vast range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, underscoring the scaffold's proven success.[1][3][5][6] Recent years have seen a rapid expansion in U.S. Food and Drug Administration (FDA) approvals for pyrimidine-containing drugs, highlighting continued innovation and the scaffold's ability to be adapted to target complex biological systems.[3][5][7] This guide provides drug development professionals with a technical overview of the major biological activities of novel pyrimidine derivatives, focusing on the mechanistic basis for their action and the practical methodologies required to validate their potential.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The application of pyrimidine derivatives in oncology is one of the most extensively researched areas.[4][8] Their efficacy often stems from the ability to mimic the adenine ring of ATP, allowing them to act as competitive inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that frequently become dysregulated in cancer.[9][10][11]
Core Mechanism: Kinase Inhibition
Many novel pyrimidine derivatives are designed to target the ATP-binding pocket of specific oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BCR-ABL.[12][13] By blocking ATP from binding, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[11][12] For example, fused pyrimidine heterocycles like pyrido[2,3-d]pyrimidines have been successfully developed as potent inhibitors of CDK4/6 and BCR-ABL.[12]
Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor disrupting the EGFR signaling pathway, a common target in cancers like non-small cell lung cancer.[13][14]
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyrido[2,3-d]pyrimidine (65) | PC-3 (Prostate Cancer) | 0.115 | Doxorubicin | - | [12] |
| Pyrido[2,3-d]pyrimidine (65) | MCF-7 (Breast Cancer) | - | Doxorubicin | - | [12] |
| Aminopyrimidine (RDS 3442) | Glioblastoma | < 10 | - | - | [4] |
| Pyrrole-Pyrimidine (13f) | A549 (Lung Cancer) | More potent than standard | Sunitinib | - | [14][15] |
| Pyrrole-Pyrimidine (13h) | A549 (Lung Cancer) | More potent than standard | Sunitinib | - | [14][15] |
| Hydrazinopyrimidine (6) | A549 (Lung Cancer) | ~5-10 | Doxorubicin | ~10 | [16] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[17][19][20] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Workflow Diagram: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture and harvest cells (e.g., A549 lung cancer cells) during their exponential growth phase.[17]
-
Prepare a cell suspension and determine cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17][21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sunitinib).[14]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[20][21]
-
Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[21]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[17][20]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.[19][21]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Antimicrobial Activity - Combating Infectious Agents
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][22][23][24] Their structural resemblance to biological molecules allows them to interfere with essential microbial processes.[22]
Core Mechanism: Disruption of Essential Microbial Pathways
The antimicrobial action of pyrimidines can arise from various mechanisms. Some derivatives function as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[24] Others may interfere with folic acid synthesis or disrupt cell membrane integrity. The specific mechanism is highly dependent on the substitutions and functional groups attached to the pyrimidine core. For instance, novel pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have shown potent activity against bacterial strains.[22]
Quantitative Data: In Vitro Antimicrobial Efficacy
Antimicrobial activity is often assessed qualitatively by the zone of inhibition or quantitatively by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Citation |
| Thienopyridine derivative (12a) | E. coli | - | 19.5 | [8] |
| Thienopyridine derivative (12a) | B. mycoides | 33 | < 4.8 | [8] |
| Thienopyridine derivative (12a) | C. albicans | - | < 4.8 | [8] |
| Pyrimidine derivative (41) | E. coli | - | 6.5 | [1] |
| Pyrimidine derivative (41) | C. albicans | - | 250 | [1] |
Experimental Protocol: Agar Disc-Diffusion (Kirby-Bauer) Test
The agar disc-diffusion test, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.[25][26][27] The principle involves the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test organism. If the organism is susceptible, a clear zone of no growth—the zone of inhibition—will appear around the disc.[25][26] The size of this zone correlates with the potency of the antimicrobial agent.[25]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a pure culture, inoculate the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This ensures a standardized bacterial density.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[28]
-
-
Application of Test Compounds:
-
Sterilize paper discs (6 mm in diameter).
-
Impregnate the sterile discs with a known concentration of the novel pyrimidine derivative dissolved in a suitable solvent.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.[25] Ensure firm contact with the agar.
-
Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic like ampicillin).
-
-
Incubation:
-
Data Interpretation:
Part 3: Anti-inflammatory Activity - Modulating the Inflammatory Response
Pyrimidine derivatives have also emerged as potent anti-inflammatory agents.[29][30] Chronic inflammation is implicated in a wide array of diseases, and compounds that can modulate this response have significant therapeutic potential.[31]
Core Mechanism: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators.[29] This includes enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[29][32] By suppressing these mediators, pyrimidine derivatives can dampen the inflammatory cascade.[29]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[33] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the novel pyrimidine derivatives for 1-2 hours.[33] The non-toxic concentration range should be determined beforehand using a cytotoxicity assay like the MTT test.
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[33] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubate the plate for 24 hours at 37°C.[33]
-
-
Griess Reaction:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.[33]
-
In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[33]
-
-
Measurement and Analysis:
-
Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.[33]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[33]
-
Calculate the percentage inhibition of NO production by the test compounds relative to the LPS-only control.
-
Conclusion
The pyrimidine scaffold continues to be a highly productive and versatile platform in the quest for novel therapeutics. Its proven track record, evidenced by numerous FDA-approved drugs, and its broad applicability across major disease areas like cancer, infectious diseases, and inflammation, solidify its importance in modern drug discovery.[1][3][5] The technical protocols outlined in this guide—from assessing cytotoxicity with the MTT assay to evaluating antimicrobial efficacy via the zone of inhibition test and anti-inflammatory potential through NO production assays—provide a robust framework for the initial validation of new pyrimidine derivatives. By understanding the underlying mechanisms of action and applying these rigorous, self-validating experimental systems, researchers can effectively identify and advance promising lead compounds toward clinical development.
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
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Review on Antimicrobial Activity of Pyrimidine. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved from [Link]
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Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (2020). Research J. Pharm. and Tech., 13(12), 6243-6247. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2176. Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. Retrieved from [Link]
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Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2022). ResearchGate. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
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Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules, 17(5), 5664-5675. Retrieved from [Link]
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FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. Retrieved from [Link]
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Review on Antimicrobial Activity of Pyrimidine. (2021). ProQuest. Retrieved from [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]
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FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). HELDA - University of Helsinki. Retrieved from [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Retrieved from [Link]
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Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Zone of Inhibition. (n.d.). Nelson Labs. Retrieved from [Link]
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FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed. Retrieved from [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]
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“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2022). ResearchGate. Retrieved from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon. Retrieved from [Link]
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Zone of Inhibition explained. (n.d.). Singer Instruments. Retrieved from [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved from [Link]
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An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. Pyrimidine derivatives are integral to numerous biologically active compounds, including antiviral and anticancer agents.[1][2] This guide details a robust and reproducible method involving the base-catalyzed condensation of benzamidine hydrochloride and ethyl acetoacetate. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, aiming to provide a clear and authoritative guide for producing this valuable compound with high yield and purity.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring system is a fundamental building block in nature, most notably forming the backbone of nucleobases such as uracil, thymine, and cytosine in DNA and RNA.[3] This inherent biological relevance has made pyrimidine and its fused derivatives a privileged scaffold in medicinal chemistry.[4] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including serving as calcium channel blockers, antihypertensive agents, and anti-inflammatory molecules.[5][6]
The target molecule, this compound, is a versatile intermediate for the synthesis of more complex, biologically active molecules. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot, multicomponent reactions (MCRs) represent a more efficient and environmentally conscious approach, offering advantages in atom economy, reduced reaction times, and simplified work-up procedures.[7][8] This protocol leverages these principles in a classic two-component cyclocondensation reaction to afford the desired pyrimidine derivative.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed [3+3] cyclocondensation reaction. The two key precursors are Benzamidine, which provides the N-C-N fragment (the 1, 2, and 3 positions of the pyrimidine ring), and Ethyl acetoacetate, a β-ketoester that supplies the C-C-C fragment (the 4, 5, and 6 positions).[3][9]
The reaction mechanism can be described in the following key steps, catalyzed by a base such as sodium ethoxide:
-
Deprotonation: The base abstracts an acidic proton from the α-carbon of ethyl acetoacetate, generating a reactive enolate.
-
Nucleophilic Attack: The neutral benzamidine acts as a nucleophile, attacking the carbonyl carbon of the ethyl acetoacetate's ketone group.
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine intermediate attacks the ester carbonyl carbon.
-
Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes dehydration and subsequent tautomerization to yield the stable, aromatic pyrimidine ring.
This mechanistic pathway highlights the elegance and efficiency of building complex heterocyclic systems from readily available starting materials.
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Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly efficient, rapid, and high-yielding protocol for the synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a key scaffold in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and cleaner reaction profiles. The protocol involves a one-pot condensation of benzamidine hydrochloride and ethyl acetoacetate under microwave irradiation. This document provides a comprehensive guide, including a detailed step-by-step protocol, mechanistic insights, and a discussion of the benefits of this green chemistry approach.
Introduction: The Significance of Pyrimidines and the Power of Microwave Synthesis
The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), and numerous pharmaceuticals.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Consequently, the development of efficient and sustainable synthetic methodologies for substituted pyrimidines is of paramount importance to the drug discovery and development process.
Traditionally, the synthesis of pyrimidines often involves lengthy reaction times, harsh conditions, and moderate yields. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, addressing many of these limitations.[1][2] MAOS utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid and uniform temperature increase.[1] This volumetric heating often results in dramatic rate enhancements, higher product yields, and increased purity compared to conventional heating methods.[2][3] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free or reduced-solvent conditions.[2]
This application note presents a validated protocol for the synthesis of this compound, demonstrating the practical application and benefits of MAOS for the construction of this important heterocyclic building block.
Reaction Scheme and Mechanism
The synthesis proceeds via a direct condensation reaction between benzamidine hydrochloride and ethyl acetoacetate.
Reaction:
Mechanistic Rationale:
The reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with an amidine, like benzamidine, provides a direct route to the aromatic pyrimidine ring system.[4] Unlike the Biginelli reaction, which typically yields dihydropyrimidines requiring a subsequent oxidation step, this approach leads directly to the aromatized product. The mechanism, facilitated by the high-energy conditions of microwave irradiation, can be conceptualized as follows:
-
Initial Condensation: The more nucleophilic nitrogen of the benzamidine attacks one of the carbonyl groups of the ethyl acetoacetate (which exists in equilibrium with its enol form).
-
Intramolecular Cyclization: Subsequent intramolecular condensation occurs between the remaining amino group of the amidine and the second carbonyl group of the β-ketoester.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration under the reaction conditions to yield the stable, aromatic pyrimidine ring.
The use of microwave irradiation accelerates each of these steps, enabling the entire transformation to be completed in a matter of minutes.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Benzamidine hydrochloride | ≥99% |
| Ethyl acetoacetate | ≥99% |
| Sodium ethoxide | ≥98% |
| Ethanol | Anhydrous |
| Monomode Microwave Reactor | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | with stir bar |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 |
| Column Chromatography System | Silica gel |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Microwave reactors operate at high temperatures and pressures; ensure you are fully trained on the instrument's operation.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzamidine hydrochloride (1.57 g, 10 mmol).
-
Addition of Reactants: To the vial, add anhydrous ethanol (5 mL) followed by ethyl acetoacetate (1.27 mL, 10 mmol).
-
Base Addition: Carefully add sodium ethoxide (0.68 g, 10 mmol) to the mixture. Note: Sodium ethoxide is moisture-sensitive and corrosive. Handle with care.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in Table 1. The reaction progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by slowly adding it to 50 mL of ice-cold water with stirring.
-
Product Collection: The solid precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure this compound as a crystalline solid.
Data Presentation and Expected Results
The application of microwave irradiation significantly accelerates the synthesis, with expected completion within minutes, yielding a high purity product.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Microwave Power | 150-300 W (dynamic) |
| Temperature | 120-140 °C |
| Reaction Time | 5-15 minutes |
| Expected Yield | >85% |
| Appearance | White to off-white solid |
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the synthesis and the relationship between the key components.
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Logical relationship of reaction components.
Conclusion
This application note outlines a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. The method's key advantages—short reaction times, high yields, and operational simplicity—make it an attractive alternative to conventional synthetic routes. This protocol is well-suited for applications in medicinal chemistry research and library synthesis where rapid access to such heterocyclic scaffolds is crucial. The adoption of MAOS technology, as demonstrated here, can significantly accelerate discovery timelines while adhering to the principles of sustainable chemistry.
References
- Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219.
-
Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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Aziz, J., & Siddiqui, H. L. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 17(12), 14035-14046. [Link]
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ResearchGate. (2021). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of reused Punica granatum peel. [Link]
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McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. [Link]
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Kumar, D., et al. (2016). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. [Link]
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Betti, L., et al. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 25(23), 5586. [Link]
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Petrucci, G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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Husain, A., et al. (2015). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Journal of Chemistry, 2015, 890767. [Link]
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Sarkate, A., et al. (2020). Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Chemistry Proceedings, 1(1), 38. [Link]
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Probing L-Type Calcium Channels: Application Notes for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Calcium Channel Modulation
The voltage-gated L-type calcium channels (LTCCs) are pivotal in regulating cardiovascular physiology, including cardiac contractility and vascular smooth muscle tone. Their dysfunction is implicated in a range of cardiovascular diseases, most notably hypertension. Dihydropyridines, such as Nifedipine and Amlodipine, represent a cornerstone in the therapeutic management of these conditions by effectively blocking LTCCs.[1][2] The pyrimidine scaffold, a heterocyclic analog of dihydropyridines, has emerged as a promising pharmacophore for the development of novel calcium channel blockers. These compounds often exhibit similar pharmacological profiles and present opportunities for novel intellectual property and potentially improved therapeutic indices.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a novel pyrimidine derivative, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate , as a putative L-type calcium channel blocker. We present detailed protocols for its synthesis via a two-step process involving a Biginelli-like condensation followed by oxidative aromatization. Furthermore, we provide step-by-step methodologies for its comprehensive in vitro and in vivo evaluation, including intracellular calcium flux assays, ex vivo vasorelaxation studies, and in vivo blood pressure monitoring in a rodent model.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target compound is achieved through a robust two-step process. The initial step involves the formation of a dihydropyrimidine intermediate via a Biginelli-like reaction, a well-established multicomponent reaction.[3][4][5] This is followed by an oxidative aromatization to yield the final pyrimidine product.[6][7][8][9]
Step 1: Synthesis of Ethyl 1,2-dihydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate (Dihydropyrimidine Intermediate)
This reaction is a modification of the classical Biginelli condensation.
Protocol:
-
To a mixture of benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in ethanol (50 mL), add a catalytic amount of a Brønsted acid (e.g., 4-5 drops of concentrated HCl).
-
Reflux the reaction mixture for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with constant stirring.
-
The precipitated solid is the dihydropyrimidine intermediate. Filter the solid, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.[10]
Step 2: Oxidative Aromatization to this compound
The dihydropyrimidine intermediate is then aromatized to the final pyrimidine product. Several oxidizing agents can be employed for this transformation.[6][7][8][9] Calcium hypochlorite in aqueous media offers a mild and environmentally benign option.[9]
Protocol:
-
Dissolve the synthesized dihydropyrimidine intermediate (10 mmol) in a suitable solvent such as aqueous acetonitrile or acetic acid.
-
Add a stoichiometric amount of an oxidizing agent. For example, Calcium Hypochlorite (Ca(OCl)₂) can be used effectively.[9] Other options include ceric ammonium nitrate (CAN), or potassium permanganate.[11]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for Ca(OCl)₂).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
In Vitro Evaluation of Calcium Channel Blocking Activity
Intracellular Calcium Flux Assay using Fluo-4 AM
This high-throughput screening-compatible assay measures changes in intracellular calcium concentration in response to depolarization and subsequent inhibition by the test compound.[12][13][14][15][16]
Cell Line Selection:
-
SH-SY5Y Human Neuroblastoma Cells: These cells endogenously express L-type and N-type calcium channels, providing a physiologically relevant model.[17][18][19][20][21]
-
HEK293 cells stably expressing the human CaV1.2 channel: This provides a more specific system to study the interaction with the L-type calcium channel isoform.[22]
Protocol:
-
Cell Plating: Seed SH-SY5Y or HEK293-CaV1.2 cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Compound Addition:
-
Wash the cells with HBSS to remove excess dye.
-
Add the test compound, this compound, at various concentrations. Include a vehicle control (e.g., DMSO) and a known L-type calcium channel blocker like Nifedipine as a positive control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Depolarization and Fluorescence Measurement:
-
Use a fluorescence microplate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Induce cell depolarization by adding a high concentration of potassium chloride (KCl, e.g., 50-100 mM).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome: this compound is expected to inhibit the KCl-induced increase in intracellular calcium in a dose-dependent manner.
Experimental Workflow for In Vitro Calcium Flux Assay
Caption: Workflow for in vitro calcium flux assay.
Ratiometric Calcium Imaging with Fura-2 AM
For more precise quantification of intracellular calcium concentrations, ratiometric imaging with Fura-2 AM is recommended. This method minimizes artifacts from uneven dye loading and photobleaching.[23][24][25][26]
Protocol:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Load cells with Fura-2 AM (e.g., 2-5 µM) as described for Fluo-4 AM.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter around 510 nm.
-
Data Acquisition:
-
Acquire baseline fluorescence images at both excitation wavelengths.
-
Add the test compound and incubate.
-
Stimulate with KCl and acquire a time-lapse series of images at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the inhibitory effect of the compound on the KCl-induced ratio change.
-
Ex Vivo Evaluation of Vasorelaxant Activity
Aortic Ring Vasorelaxation Assay
This assay assesses the compound's ability to relax pre-constricted arterial smooth muscle, providing a functional measure of its vasodilatory properties.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.
-
Induce contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
-
Contraction and Compound Addition:
-
Pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add this compound at increasing concentrations.
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation induced by the compound as a percentage of the pre-contraction induced by phenylephrine.
-
Generate a concentration-response curve to determine the EC₅₀ for vasorelaxation.
-
Expected Outcome: The compound is expected to induce a dose-dependent relaxation of the pre-constricted aortic rings.
Aortic Ring Vasorelaxation Assay Workflow
Caption: Workflow for the aortic ring vasorelaxation assay.
In Vivo Evaluation of Antihypertensive Activity
Blood Pressure Measurement in Conscious Rats using Radiotelemetry
Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving animals, as it avoids the confounding effects of anesthesia and restraint stress.[1][2][27][28][29]
Protocol:
-
Transmitter Implantation:
-
Surgically implant a telemetry transmitter in the abdominal aorta of the rat under sterile conditions and appropriate anesthesia.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of receiver platforms.
-
Allow the animals to acclimatize to the experimental setup.
-
Record baseline blood pressure and heart rate for at least 24-48 hours.
-
-
Compound Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Include a vehicle control group.
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for a defined period post-dosing.
-
Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of the compound compared to the vehicle control.
-
Expected Outcome: Oral or systemic administration of the compound is expected to cause a significant and sustained reduction in blood pressure in hypertensive or normotensive rats.
Data Presentation
Table 1: Summary of In Vitro and Ex Vivo Potency
| Assay | Parameter | This compound | Nifedipine (Reference) |
| Intracellular Calcium Flux (SH-SY5Y cells) | IC₅₀ (µM) | [Experimental Value] | [Literature Value] |
| Aortic Ring Vasorelaxation | EC₅₀ (µM) | [Experimental Value] | [Literature Value] |
Table 2: Summary of In Vivo Antihypertensive Efficacy
| Treatment Group | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| Vehicle Control | - | [Experimental Value] | - |
| This compound | [Dose 1] | [Experimental Value] | [Experimental Value] |
| This compound | [Dose 2] | [Experimental Value] | [Experimental Value] |
Mechanism of Action: Targeting L-Type Calcium Channels
The structural similarity of this compound to dihydropyrimidine and dihydropyridine calcium channel blockers suggests a similar mechanism of action. These compounds are known to bind to the α1 subunit of the L-type calcium channel, stabilizing it in a closed or inactivated state.[1] This allosteric modulation inhibits the influx of extracellular calcium into vascular smooth muscle cells upon depolarization, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][12][30]
Signaling Pathway of L-Type Calcium Channel Blockade
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Application Notes and Protocols: Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
The pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] This has inspired generations of medicinal chemists to explore pyrimidine derivatives for a wide therapeutic spectrum, leading to approved drugs for cancer, viral infections, and inflammatory diseases.[3][4][5] Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, the subject of this guide, represents a promising, yet underexplored, scaffold within this esteemed chemical class. While extensive research has been conducted on its reduced form, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and other pyrimidine analogues, the specific medicinal applications of the fully aromatic title compound remain an area ripe for investigation.[3]
This document serves as a comprehensive guide for researchers, providing a synthesis protocol, outlining potential therapeutic applications based on structure-activity relationships of closely related analogues, and detailing robust experimental protocols for the biological evaluation of this compound.
Synthesis of this compound
The synthesis of the tetrahydropyrimidine analogue, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is commonly achieved through the well-established Biginelli reaction.[1] This one-pot, three-component condensation reaction involves an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1] To obtain the target aromatic compound, a subsequent oxidation step is required.
Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl, H2SO4).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Step 2: Aromatization to this compound
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid or an inert high-boiling solvent).
-
Oxidizing Agent: Add a suitable oxidizing agent (e.g., nitric acid, potassium permanganate, or a palladium-based catalyst).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water. Neutralize the solution carefully with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Therapeutic Applications
Based on the biological activities of structurally similar pyrimidine derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology.[5] Numerous pyrimidine derivatives have been developed as anticancer agents, acting through various mechanisms such as kinase inhibition and antimetabolite activity.[6] For instance, derivatives of 2-phenylpyrimidine have been investigated as potent inhibitors of various kinases involved in cancer progression.[6]
Inference for this compound: The presence of the 2-phenylpyrimidine core suggests potential anticancer activity. The substitution pattern on the pyrimidine ring can be further modified to optimize potency and selectivity against specific cancer-related targets.
Antiviral Activity
Several pyrimidine analogues are clinically used antiviral drugs.[2] The tetrahydropyrimidine analogue of the title compound has shown promising in ovo antiviral activity against the Newcastle Disease Virus, with a 95.77% inhibition rate at a concentration of 10 µg/mL.[7][8] This suggests that the core structure possesses intrinsic antiviral properties.
Inference for this compound: The aromatic nature of the title compound may alter its target specificity and potency compared to its tetrahydropyrimidine counterpart. It is a strong candidate for screening against a panel of viruses.
Anti-inflammatory Activity
Pyrimidine derivatives have been reported to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the suppression of prostaglandin E2 (PGE2) production by inhibiting COX-1 and COX-2.[10]
Inference for this compound: Given the established anti-inflammatory potential of the pyrimidine scaffold, the title compound warrants investigation for its ability to modulate inflammatory pathways.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the initial biological screening of this compound.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | To be determined |
| A549 | This compound | To be determined |
| HCT116 | This compound | To be determined |
| MCF-7 | Doxorubicin (Positive Control) | Reference value |
| A549 | Doxorubicin (Positive Control) | Reference value |
| HCT116 | Doxorubicin (Positive Control) | Reference value |
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the replication of a virus.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing agarose and various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration that reduces plaque formation by 50%).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantify Prostaglandin Production: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Visualizations
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Biological Evaluation Workflow
Caption: Workflow for biological evaluation.
Conclusion and Future Directions
This compound is a synthetically accessible compound with significant potential for medicinal chemistry applications. Based on the well-documented biological activities of related pyrimidine derivatives, this compound is a prime candidate for screening in anticancer, antiviral, and anti-inflammatory assays. The protocols detailed in this guide provide a solid foundation for initiating such investigations. Future work should focus on the synthesis of a library of analogues to establish clear structure-activity relationships, which will be crucial for the optimization of this promising scaffold into a lead compound for drug development.
References
- Jain, A. K., & Sharma, S. (2021). Pyrimidine derivatives: A comprehensive review on synthesis, chemical properties and pharmaceutical applications. European Journal of Medicinal Chemistry, 223, 113645.
- De Clercq, E. (2009). The history of antiviral drug discovery. Reviews in Medical Virology, 19(4), 257-294.
- Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1752.
- Guan, J., et al. (2019). Pyrimidine derivatives as privileged scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 168, 1-20.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Novel pyrimidine derivatives as potential anticancer agents: A review. Future Medicinal Chemistry, 10(14), 1735-1755.
- Zhu, W., Wang, W., & Xu, S. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 116, 27-35.
- (Reference placeholder for a general synthesis methodology paper)
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- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. (2024).
- (Reference placeholder for a specific pyrimidine SAR study)
- (Reference placeholder for a review on heterocyclic compounds in drug discovery)
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(42), 26055-26074. (2021).
- (Reference placeholder for a specific antiviral pyrimidine study)
- (Reference placeholder for a specific anticancer pyrimidine study)
- Antiviral Potential of 4-(4-Hydroxy-3,5- Dimethylphenyl)-6-Methyl-2-Oxo-1,2,3,4- Tetrahydropyrimidine-5-Carboxylate (THPM) against Newcastle Disease Virus: Synthesis, and In Ovo Activity. Asian Journal of Green Chemistry. (2024).
- Antiviral Potential of 4-(4-Hydroxy-3,5- Dimethylphenyl)-6-Methyl-2-Oxo-1,2,3,4- Tetrahydropyrimidine-5-Carboxylate (THPM) again. Asian Journal of Green Chemistry. (2024).
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Application Notes & Protocols for the Green Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate
Abstract: The synthesis of pyrimidine derivatives is of paramount importance in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3] This guide provides detailed protocols for the green synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate, a key heterocyclic scaffold, via the Biginelli multicomponent reaction. Traditional methods often rely on harsh conditions and hazardous solvents. In contrast, the methodologies presented here leverage green chemistry principles, such as microwave irradiation and ultrasound assistance, to reduce reaction times, minimize waste, and improve overall efficiency and safety.[4][5][6] These protocols are designed for researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic routes.
Introduction: The Imperative for Greener Pyrimidine Synthesis
The pyrimidine nucleus is a fundamental structural motif in numerous bioactive molecules, including natural products and synthetic drugs with anticancer, anti-inflammatory, and antihypertensive properties.[3][7] The classic Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, has been the cornerstone for synthesizing dihydropyrimidinones (DHPMs) for over a century.[7][8][9]
However, the drive towards sustainable chemical manufacturing necessitates the evolution of these traditional methods. Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[5] For the Biginelli reaction, this translates into several modern approaches:
-
Alternative Energy Sources: Microwave and ultrasound technologies provide efficient energy transfer, drastically shortening reaction times from hours to minutes.[10][11][12]
-
Green Solvents: Utilizing benign solvents like ethanol or water, or eliminating solvents entirely (solvent-free conditions), significantly reduces environmental impact.[13][14]
-
Novel Catalysts: Employing reusable or biodegradable catalysts enhances reaction efficiency while minimizing toxic waste.[3][15]
This document details two robust, green protocols for the synthesis of the target dihydropyrimidine, which serves as a direct precursor to its oxidized aromatic form, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate.
Core Mechanism: The Biginelli Three-Component Condensation
The Biginelli reaction proceeds through a proposed acid-catalyzed mechanism involving three key steps: (1) Aldehyde-urea condensation to form an N-acylimine intermediate, (2) Nucleophilic addition of the ethyl acetoacetate enolate to the imine, and (3) Cyclization and dehydration to yield the final dihydropyrimidine product.
Caption: Proposed mechanism of the Biginelli reaction.
Protocol 1: Microwave-Assisted, Catalyst-Promoted Synthesis
This protocol leverages the efficiency of microwave irradiation to achieve rapid, high-yield synthesis of the target DHPM. Microwave heating accelerates the reaction by directly coupling with the polar molecules in the mixture, ensuring uniform and instantaneous thermal energy transfer.[16][17]
Causality and Experimental Design
-
Energy Source: Microwave irradiation is chosen over conventional heating to dramatically reduce the reaction time from several hours to mere minutes, a core tenet of green chemistry.[18]
-
Catalyst: Potassium tert-butoxide is used as an efficient base catalyst to facilitate the condensation steps, improving the reaction rate and overall yield under microwave conditions.[17]
-
Solvent: Ethanol serves as a relatively green and effective solvent that readily absorbs microwave energy.
-
Work-up: The procedure is designed for simplicity. Cooling the reaction mixture typically induces precipitation of the product, which can be easily isolated by filtration, minimizing the need for complex purification steps like column chromatography.
Materials and Reagents
| Reagent/Material | Quantity (per reaction) | Molar Mass ( g/mol ) | Molarity/Purity |
| Benzaldehyde | 1 mmol (106 mg) | 106.12 | 99% |
| Ethyl acetoacetate | 1 mmol (130 mg) | 130.14 | 99% |
| Urea | 1.5 mmol (90 mg) | 60.06 | 99% |
| Potassium tert-butoxide (t-BuOK) | 1 mmol (112 mg) | 112.21 | 95% |
| Ethanol | 5 mL | 46.07 | 95% |
| Microwave Synthesizer Vial | 10 mL capacity | - | - |
| Ice-cold Water | ~20 mL | - | - |
Step-by-Step Protocol
-
Place a magnetic stir bar into a 10 mL microwave synthesizer vial.
-
To the vial, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and potassium tert-butoxide (1 mmol).
-
Add 5 mL of ethanol to the vial and cap it securely.
-
Place the vial inside the cavity of a scientific microwave synthesizer.
-
Irradiate the mixture for 3-5 minutes at 100 °C (power output typically 200-400 W). Monitor the reaction progress using Thin Layer Chromatography (TLC).[16][17]
-
After the reaction is complete, cool the vial in an ice bath for 10-15 minutes.
-
Pour the cooled reaction mixture into a beaker containing 20 mL of ice-cold water while stirring.
-
A solid precipitate will form. Continue stirring for 10 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water (2 x 5 mL).
-
Dry the product in an oven at 60 °C or under vacuum.
-
Recrystallize from ethanol to obtain the pure product.
Expected Results
-
Yield: Good to excellent (typically 85-95%).[17]
-
Appearance: White to off-white crystalline solid.
-
Characterization: The product's identity should be confirmed by melting point, FT-IR, and NMR spectroscopy.[16]
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol utilizes the phenomenon of acoustic cavitation to drive the reaction. High-frequency sound waves create, expand, and implode microscopic bubbles in the liquid, generating localized hotspots of intense temperature and pressure that enhance reaction rates and mass transfer.[19][20]
Causality and Experimental Design
-
Energy Source: Sonication provides mechanical energy, offering an alternative to thermal heating. It is particularly effective at promoting reactions at ambient or slightly elevated temperatures, which can be beneficial for thermally sensitive substrates.[12]
-
Catalyst: This protocol can be performed with a mild acid catalyst (e.g., a few drops of HCl) or, in some cases, catalyst-free, relying solely on the energy from sonication.[19][21]
-
Solvent: Ethanol is again used as a green solvent. Its physical properties are well-suited for transmitting ultrasonic waves.
-
Simplicity: The experimental setup is straightforward, often requiring only a standard laboratory ultrasonic cleaning bath, making the technique highly accessible.
Materials and Reagents
| Reagent/Material | Quantity (per reaction) | Molar Mass ( g/mol ) | Molarity/Purity |
| Benzaldehyde | 1 mmol (106 mg) | 106.12 | 99% |
| Ethyl acetoacetate | 1 mmol (130 mg) | 130.14 | 99% |
| Urea | 1.5 mmol (90 mg) | 60.06 | 99% |
| Conc. HCl (optional) | 2-3 drops | 36.46 | 37% |
| Ethanol | 10 mL | 46.07 | 95% |
| Erlenmeyer Flask | 50 mL capacity | - | - |
| Ultrasonic Bath | - | - | 40 kHz |
Step-by-Step Protocol
-
In a 50 mL Erlenmeyer flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add 10 mL of ethanol and, if used, 2-3 drops of concentrated HCl.
-
Suspend the flask in an ultrasonic cleaning bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the ultrasonic bath and sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).[19]
-
Monitor the reaction by TLC.
-
Upon completion, remove the flask from the bath and cool it in an ice bath for 15-20 minutes.
-
A solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.
-
Recrystallize from ethanol for further purification if necessary.
Expected Results
-
Yield: Good (typically 75-90%).
-
Appearance: White crystalline solid.
-
Characterization: Confirm structure using standard spectroscopic methods (FT-IR, NMR) and melting point analysis.
Caption: Workflow for ultrasound-assisted synthesis.
Data Comparison and Discussion
The choice between microwave and ultrasound-assisted synthesis depends on available equipment, desired reaction scale, and specific substrate sensitivities. Both methods represent a significant improvement over classical, multi-hour refluxing protocols.
| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Ultrasound-Assisted | Traditional Reflux |
| Energy Source | Microwaves (Electromagnetic) | Ultrasound (Mechanical/Acoustic) | Thermal Conduction |
| Reaction Time | 3-5 minutes | 30-60 minutes | 3-24 hours |
| Typical Yield | 85-95% | 75-90% | 40-70% |
| Solvent | Ethanol (or Solvent-Free) | Ethanol / Water | Ethanol / DMF |
| Key Advantage | Extremely rapid synthesis | Mild conditions, accessible setup | Simple equipment |
| Consideration | Requires dedicated equipment | Slower than microwave | High energy use |
Discussion: The microwave-assisted protocol offers the most significant reduction in reaction time and often provides the highest yields.[17] It is exceptionally well-suited for high-throughput synthesis and library generation in a drug discovery context. The ultrasound method, while slower than microwave synthesis, is still remarkably efficient compared to conventional heating and operates under milder temperature conditions, which can be advantageous.[12][20] Both methods align with the principles of green chemistry by intensifying the process, thereby saving time and energy.
Conclusion
The adoption of green synthesis methods, such as microwave and ultrasound-assisted protocols, for the production of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate offers substantial advantages over traditional approaches. These techniques provide researchers with rapid, efficient, and environmentally responsible pathways to access this valuable pharmaceutical scaffold, ultimately accelerating the drug development process while adhering to the principles of sustainable science.
References
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GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, Vol. 16, No. 3, 2023. Available from: [Link]
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Jubeen, F., Iqbal, S. Z., Shafiq, N., Khan, M., Parveen, S., Iqbal, M., & Nazir, A. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Synthetic Communications, 48(6). Available from: [Link]
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Jubeen, F., Iqbal, S. Z., Shafiq, N., Khan, M., Parveen, S., Iqbal, M., & Nazir, A. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Taylor & Francis Online. Available from: [Link]
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Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Available from: [Link]
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Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry. Available from: [Link]
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Kumar, A., Uzma, Al Kindi, S., Amir, M., & Alam, M. (2025). Bioactive molecules of Biginelli‐derived pyrimidine compounds. ResearchGate. Available from: [Link]
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Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available from: [Link]
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Sarkate, A., et al. (2020). Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6- methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Sciforum. Available from: [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine and Pharmacology. Available from: [Link]
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Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. (n.d.). ResearchGate. Available from: [Link]
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GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (n.d.). Chemistry Journal of Moldova. Available from: [Link]
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Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Publishing. Available from: [Link]
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One-pot four-component synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl- 1,4,5,6,7,8- hexahydropyrazolo [4',3':5,6] pyrano [2,3-d] pyrimidine -3- carboxylate; A. (n.d.). ResearchGate. Available from: [Link]
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Hameed, K. K., & Hussain, F. H. (2019). Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. ResearchGate. Available from: [Link]
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Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 3023-3029. Available from: [Link]
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Sarkate, A., et al. (2020). Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available from: [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6- METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Semantic Scholar. Available from: [Link]
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Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3, 4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS Online. Available from: [Link]
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Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health. Available from: [Link]
-
A green bio-organic catalyst (taurine) promoted one-pot synthesis of (R/S)-2-thioxo-3,4-dihydropyrimidine(TDHPM)-5-carboxanilides: chiral investigations using circular dichroism and validation by computational approaches. (n.d.). RSC Publishing. Available from: [Link]
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Hameed, K. K., & Hussain, F. H. S. (2018). Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. EAJSE, 4(2), 61-73. Available from: [Link]
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Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (n.d.). Bangladesh Journals Online. Available from: [Link]
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Patel, N. B., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry. Available from: [Link]
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L'Faqihi, S., et al. (2022). Ultrasound for Drug Synthesis: A Green Approach. National Institutes of Health. Available from: [Link]
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Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. Available from: [Link]
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Application Notes and Protocols: Derivatization of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate for Enhanced Bioactivity
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents due to its structural resemblance to the nucleobases of DNA and RNA.[1] This structural motif facilitates interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a versatile starting material, ripe for structural modifications aimed at enhancing its biological efficacy. The ester functional group at the C-4 position is a prime site for derivatization, allowing for the introduction of diverse pharmacophores through conversion to amides, hydrazides, and other functionalities. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability, target binding affinity, and metabolic stability.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound. We will delve into the strategic rationale behind these chemical transformations and provide detailed, field-proven protocols for the synthesis of the core scaffold, its derivatization into carboxamides and carbohydrazides, and subsequent evaluation of their biological activities.
Strategic Workflow for Derivatization and Bioactivity Screening
The overall strategy involves a multi-step process beginning with the synthesis of the dihydropyrimidine precursor, followed by aromatization to yield the core pyrimidine scaffold. This core compound is then subjected to derivatization at the C-4 carboxylate position. Finally, the synthesized derivatives are screened for their biological activity, primarily focusing on anticancer and antimicrobial applications.
Caption: Overall workflow for the derivatization of this compound.
Part 1: Synthesis of the Core Scaffold
The synthesis of the target compound, this compound, is most efficiently achieved through a two-step process: the Biginelli reaction to form the dihydropyrimidine precursor, followed by an oxidative aromatization.
Step 1.1: Synthesis of Ethyl 6-methyl-2-phenyl-1,2,3,4-tetrahydropyrimidine-4-carboxylate (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component condensation reaction that provides straightforward access to dihydropyrimidinones (DHPMs).[1][5][6][7] This acid-catalyzed reaction involves the condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a urea derivative (in this case, benzamidine can be used to directly introduce the phenyl group at the 2-position, though the classic Biginelli with urea followed by functionalization is also common). For the synthesis of the 2-phenyl substituted pyrimidine, a more direct approach involves the condensation of benzamidine with ethyl acetoacetate and an appropriate three-carbon aldehyde equivalent, or a variation of the classic Biginelli. A common and effective method is the reaction of benzaldehyde, ethyl acetoacetate, and urea.
Protocol 1: Biginelli Condensation
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.[8]
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the mixture into crushed ice with stirring.[8]
-
Collect the precipitated solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[9]
-
Step 1.2: Aromatization of the Dihydropyrimidine Ring
The conversion of the dihydropyrimidine ring to a fully aromatic pyrimidine is a crucial step. This oxidation can be achieved using various oxidizing agents. The aromatization of Hantzsch dihydropyridines, which are structurally similar, is a well-studied process and the methods can be adapted for dihydropyrimidines.[10][11][12][13][14]
Protocol 2: Oxidative Aromatization
-
Materials:
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Nitric Acid (65%) or DMSO
-
Acetic Acid (for nitric acid method)
-
-
Procedure (Option A: Nitric Acid):
-
Dissolve the dihydropyrimidine precursor in glacial acetic acid.
-
Add nitric acid dropwise to the solution with stirring at room temperature.
-
Heat the mixture gently to 50-60 °C for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent like ethanol.
-
-
Procedure (Option B: DMSO): [13]
-
Dissolve the dihydropyrimidine in DMSO.
-
Heat the solution at 100-120 °C for 2-4 hours, monitoring by TLC.[13]
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Part 2: Derivatization of the C-4 Carboxylate
The ethyl ester at the C-4 position is a versatile handle for introducing new functional groups that can modulate the biological activity of the molecule. Here, we present protocols for its conversion into a carboxamide and a carbohydrazide.
Protocol 3: Synthesis of 6-methyl-2-phenylpyrimidine-4-carboxamides
The direct conversion of esters to amides often requires harsh conditions. A more efficient route involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine.
Step 3.1: Hydrolysis to Carboxylic Acid
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol/Water mixture
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add an excess of NaOH or LiOH and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-methyl-2-phenylpyrimidine-4-carboxylic acid.
-
Step 3.2: Amide Coupling
-
Materials:
-
6-methyl-2-phenylpyrimidine-4-carboxylic acid
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) and stir for 10-15 minutes at room temperature.
-
Add the desired amine to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 4: Synthesis of 6-methyl-2-phenylpyrimidine-4-carbohydrazide
The conversion of an ester to a carbohydrazide is typically a straightforward reaction with hydrazine hydrate.
-
Materials:
-
This compound
-
Hydrazine Hydrate (80-99%)
-
Ethanol
-
-
Procedure:
-
Dissolve the ethyl ester in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.[8]
-
Reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, being less soluble, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure carbohydrazide.[8]
-
Part 3: Bioactivity Screening Protocols
The synthesized derivatives should be evaluated for their biological activity to determine if the chemical modifications have led to an enhancement of their therapeutic potential. Here, we provide standard protocols for assessing anticancer and antimicrobial activities.
Protocol 5: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
-
| Derivative Type | Potential Anticancer Activity | Rationale for Enhanced Activity |
| Carboxamides | Can exhibit potent cytotoxic effects against various cancer cell lines.[4] | The amide bond can form crucial hydrogen bonds with target proteins like kinases or enzymes involved in cell proliferation. The nature of the amine substituent can be tailored to optimize binding and lipophilicity.[15][16][17] |
| Carbohydrazides | Hydrazone derivatives formed from carbohydrazides are known to possess significant anticancer activity. | The hydrazone linkage introduces a planar, electron-rich system that can intercalate with DNA or inhibit key enzymes like topoisomerase.[18] |
Protocol 6: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
Perform two-fold serial dilutions of the test compounds in the appropriate broth in the 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
-
| Derivative Type | Potential Antimicrobial Activity | Rationale for Enhanced Activity |
| Carboxamides | Can show significant activity against both Gram-positive and Gram-negative bacteria. | The amide moiety can mimic peptide bonds, potentially interfering with bacterial enzymes. The substituents on the amide can be varied to improve cell wall penetration and target interaction. |
| Carbohydrazides | Hydrazone derivatives of pyrimidines have demonstrated excellent antibacterial activity.[19] | The hydrazone functionality is a known pharmacophore in many antimicrobial agents and can chelate metal ions essential for bacterial enzyme function or interfere with cell wall synthesis. |
Conclusion
The derivatization of this compound at the C-4 position offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The conversion of the ethyl ester to carboxamides and carbohydrazides introduces new possibilities for molecular interactions with biological targets. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of this versatile pyrimidine scaffold. By systematically exploring the structure-activity relationships of these derivatives, researchers can rationally design and develop new drug candidates with improved efficacy against cancer and microbial infections.
References
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Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. Available at: [Link]
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A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. RSC Publishing. Available at: [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]
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Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. Available at: [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
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Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). DOI. Available at: [Link]
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SYNTHESIS AND AROMATIZATION OF DIHYDRO- PYRIMIDINES STRUCTURALLY RELATED TO CALCIUM CHANNEL MODULATORS OF THE NIFEDIPINE-TYPE. HETEROCYCLES. Available at: [Link]
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Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available at: [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. Available at: [Link]
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Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. Available at: [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]
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Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. ResearchGate. Available at: [Link]
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Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available at: [Link]
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Biginelli reaction. Wikipedia. Available at: [Link]
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Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. Available at: [Link]
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Biginelli reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
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The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available at: [Link]
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Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available at: [Link]
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Ultrasound-Assisted Synthesis of Some New N-(Substituted Carboxylic Acid-2-yl)-6-Methyl-4-Substituted Phenyl-3, 4-Dihydropyrimidine-2(1H)-One Carboxamides. ResearchGate. Available at: [Link]
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Institutes of Health. Available at: [Link]
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Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]
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Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
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[Research advances in antitumor activities of pyrimidine derivatives]. PubMed. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]
-
Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Available at: [Link]
-
Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI. Available at: [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Available at: [Link]
-
Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy. Available at: [Link]
-
Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. ResearchGate. Available at: [Link]
-
(PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]
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Application Note & Protocol: A Scalable and Efficient Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate via the Biginelli Reaction
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a foundational structural motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2][3] Its derivatives are integral to the development of drugs with diverse therapeutic applications, such as antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[4] Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a prominent member of the dihydropyrimidinone (DHPM) family, serves as a crucial intermediate in the synthesis of more complex pharmaceutical molecules.[1][3] The robust and scalable production of this key building block is therefore of paramount importance to researchers and professionals in drug discovery and development.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on the classic yet highly efficient Biginelli reaction. We will delve into the mechanistic underpinnings of this multi-component reaction, present a detailed and optimized protocol for its execution, and discuss critical parameters for ensuring high yield and purity in a production setting.
The Biginelli Reaction: A Time-Honored Approach to Pyrimidine Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation reaction that has stood the test of time due to its simplicity, efficiency, and the biological relevance of its products.[1][5][6] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to yield a dihydropyrimidinone.[5][7]
Reaction Mechanism: A Stepwise Look at the Formation of the Pyrimidine Ring
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. While the exact sequence of events is still a subject of some academic discussion, a widely accepted pathway is illustrated below.[5][7]
Figure 1: Proposed mechanism of the Biginelli reaction.
The reaction is initiated by the acid-catalyzed condensation of benzaldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of ethyl acetoacetate. The resulting open-chain adduct undergoes intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidine product.[5][7][8]
Optimized Protocol for Large-Scale Synthesis
This protocol is designed for scalability, focusing on readily available and cost-effective reagents and catalysts. While various catalysts have been reported, including Lewis acids and green catalysts, this procedure utilizes a simple and effective Brønsted acid catalyst.[7][9][10]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | 106.12 g (1.0 mol) | Standard Chemical Supplier |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 130.14 g (1.0 mol) | Standard Chemical Supplier |
| Urea | CH₄N₂O | 60.06 | 66.07 g (1.1 mol) | Standard Chemical Supplier |
| Ethanol (95%) | C₂H₅OH | 46.07 | 500 mL | Standard Chemical Supplier |
| Concentrated HCl | HCl | 36.46 | 5 mL | Standard Chemical Supplier |
| Ice-cold Water | H₂O | 18.02 | As needed | In-house |
Equipment
-
Large-capacity round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Fume hood
Experimental Procedure
Figure 2: Workflow for the synthesis of this compound.
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with benzaldehyde (106.12 g, 1.0 mol), ethyl acetoacetate (130.14 g, 1.0 mol), urea (66.07 g, 1.1 mol), and 95% ethanol (500 mL).
-
Catalyst Addition: With gentle stirring, carefully add concentrated hydrochloric acid (5 mL) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux using a heating mantle and continue to stir vigorously. The reaction is typically complete within 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 1 L) with constant stirring. A solid precipitate will form.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with copious amounts of cold water to remove any unreacted urea and acid, followed by a wash with a small amount of cold ethanol.
-
Purification: For higher purity, the crude product can be recrystallized from hot ethanol.[11][12]
-
Drying: Dry the purified solid in a vacuum oven to obtain the final product, this compound, as a white to off-white crystalline solid.
Expected Yield and Characterization
-
Yield: 80-90%
-
Melting Point: 202-204 °C[12]
-
Appearance: White to off-white crystalline solid
-
Spectroscopic Data:
Safety and Handling Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Benzaldehyde and concentrated hydrochloric acid are corrosive and should be handled with care.
-
Ethanol is a flammable liquid; keep away from open flames and other ignition sources.[13]
-
Ground and bond containers and receiving equipment to prevent static discharge.[13]
-
In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[13]
Conclusion
The Biginelli reaction offers a straightforward, efficient, and scalable route for the synthesis of this compound. The one-pot nature of this reaction, coupled with the use of inexpensive and readily available starting materials, makes it an attractive method for industrial-scale production. By following the detailed protocol and safety guidelines outlined in this application note, researchers and drug development professionals can reliably produce this valuable pyrimidine intermediate for their synthetic needs.
References
-
OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]
-
Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
ResearchGate. Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of reused Punica granatum peel. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
- Google Patents.
-
Biomedical Journal of Scientific & Technical Research. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
-
YouTube. Biginelli Reaction. [Link]
-
Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]
-
MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
ResearchGate. The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. [Link]
-
Post Apple Scientific. Industrial Chemicals: How Pyridine Is Produced. [Link]
-
Scilit. A Four‐Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. [Link]
-
ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
PubMed Central. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
-
ResearchGate. Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. [Link]
-
ScienceOpen. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Journal of Materials and Environmental Science. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]
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Application Notes and Protocols for the Solvent-Free Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Introduction: The Strategic Value of Pyrimidines and Green Synthesis
Pyrimidine scaffolds are of paramount importance to researchers, scientists, and drug development professionals. This heterocyclic motif is a fundamental building block in numerous biologically active compounds, including antiviral, antibacterial, and anti-inflammatory agents.[1] The specific target of this guide, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, represents a versatile intermediate for the synthesis of more complex pharmaceutical agents.
Traditionally, the synthesis of such heterocyclic compounds has been fraught with environmental and economic drawbacks, often relying on volatile and toxic organic solvents, harsh reaction conditions, and complex purification procedures.[2][3] In alignment with the principles of green chemistry, this application note details a robust, solvent-free protocol that offers significant advantages, including reduced environmental impact, operational simplicity, lower costs, and often higher yields and shorter reaction times.[4][5] By eliminating the need for solvents, we not only minimize hazardous waste but also simplify the product work-up, making this an attractive methodology for both academic research and industrial-scale production.
Causality of the Synthetic Strategy: Beyond the Classical Biginelli Reaction
A common misconception is to approach the synthesis of all pyrimidine derivatives through the classical Biginelli reaction. While the Biginelli condensation is a powerful tool for producing dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea, it does not directly yield the aromatic pyrimidine core of our target molecule.
The synthesis of an aromatic 2,4,6-trisubstituted pyrimidine, such as this compound, necessitates a different strategic approach. The key is the selection of the appropriate N-C-N fragment. Instead of urea and an aldehyde, the direct construction of the 2-phenylpyrimidine ring is efficiently achieved through the cyclocondensation of benzamidine with a suitable 1,3-dicarbonyl compound.[1] In this protocol, we utilize a derivative of ethyl acetoacetate as the 1,3-dicarbonyl partner.
This reaction proceeds via a well-established mechanism involving nucleophilic attack, condensation, and subsequent dehydration to form the stable aromatic pyrimidine ring. The solvent-free approach enhances this process by increasing the concentration of reactants and facilitating molecular interactions, often with the aid of a catalyst or microwave irradiation to provide the necessary activation energy.
Experimental Section
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Benzamidine hydrochloride | Reagent Grade, ≥98% | Major Chemical Supplier | |
| Ethyl 2-acetyl-3-oxobutanoate | Synthesis Grade, ≥97% | Major Chemical Supplier | Or equivalent 1,3-dicarbonyl |
| Anhydrous Potassium Carbonate (K₂CO₃) | ACS Grade, ≥99% | Major Chemical Supplier | Finely powdered |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction/purification |
| Hexane | ACS Grade | Major Chemical Supplier | For purification |
| Deionized Water | |||
| Domestic Microwave Oven | e.g., 700-850W | ||
| Mortar and Pestle | Agate or porcelain | ||
| TLC Plates | Silica gel 60 F₂₅₄ |
Solvent-Free Synthesis Protocol
This protocol details a one-pot, solvent-free synthesis accelerated by microwave irradiation.
Step 1: Homogenization of Reactants
-
In an agate or porcelain mortar, combine benzamidine hydrochloride (1.0 mmol, 156.6 mg), ethyl 2-acetyl-3-oxobutanoate (1.0 mmol, 186.2 mg), and finely powdered anhydrous potassium carbonate (2.5 mmol, 345.5 mg).
-
Expert Insight: Potassium carbonate acts as both a base to neutralize the benzamidine hydrochloride and as a catalyst for the condensation reaction. Grinding the solids together intimately is crucial for creating a homogenous mixture and maximizing the surface area for the reaction to occur in the solid state.
-
Grind the mixture with a pestle for 5-10 minutes until a fine, uniform powder is obtained.
Step 2: Microwave-Assisted Cyclocondensation
-
Transfer the powdered mixture to a 10 mL microwave-safe glass vial.
-
Place the open vial in the center of a domestic microwave oven.
-
Irradiate the mixture at a medium power setting (e.g., 450W) for a total of 3-5 minutes. It is advisable to apply the irradiation in short bursts of 30-60 seconds to prevent overheating and potential charring of the reactants.
-
Self-Validation Checkpoint: Monitor the reaction progress after each irradiation interval using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (3:7). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.
Step 3: Product Work-up and Isolation
-
After completion, allow the reaction vial to cool to room temperature.
-
Add 10 mL of deionized water to the solid residue and stir vigorously to dissolve the inorganic salts (potassium carbonate and potassium chloride).
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with an additional 10 mL of cold deionized water.
-
Allow the crude product to air-dry.
Step 4: Purification
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Expected Yield: 75-85%.
-
Appearance: White to off-white crystalline solid.
Workflow Diagram
Caption: Workflow for the solvent-free synthesis of the target pyrimidine.
Characterization and Validation
To ensure the successful synthesis of this compound, the following analytical techniques are essential for structural confirmation and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies the different carbon environments within the molecular structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Detects the presence of key functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
While a specific, peer-reviewed source detailing a one-pot solvent-free synthesis and full characterization of the exact target molecule remains elusive, data from analogous structures and commercial suppliers provide expected values. The data for the closely related dihydropyrimidine is well-documented and serves as a crucial comparison point to confirm the subsequent aromatization.[6][7][8][9]
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-7.4 (m, 5H, Ar-H), 7.3 (s, 1H, pyrimidine H-5), 4.5 (q, 2H, -OCH₂CH₃), 2.8 (s, 3H, -CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O, ester), ~165 (C-4), ~164 (C-2), ~160 (C-6), ~137 (Ar C-ipso), ~130-128 (Ar CH), ~115 (C-5), ~62 (-OCH₂), ~25 (-CH₃), ~14 (-OCH₂CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1590, 1560, 1480 (C=C and C=N stretching of aromatic rings). |
| Mass Spec (ESI+) | m/z: 257.12 [M+H]⁺ for C₁₅H₁₆N₂O₂. |
Note: The provided NMR and MS data are predicted based on the chemical structure and data from similar compounds, as a definitive literature source for the complete characterization of this specific molecule was not identified. Researchers must perform their own analysis to confirm the structure. The molecular formula for the target compound is C₁₅H₁₆N₂O₂ with a molecular weight of 256.30 g/mol .[10]
Mechanistic Plausibility
The formation of the pyrimidine ring from benzamidine and a 1,3-dicarbonyl compound under basic, solvent-free conditions is a well-established synthetic route. The reaction mechanism is proposed to proceed through the following key steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen of benzamidine attacks one of the carbonyl carbons of the ethyl 2-acetyl-3-oxobutanoate.
-
Condensation & Dehydration: An intramolecular condensation occurs between the remaining amino group of the benzamidine moiety and the second carbonyl group of the dicarbonyl compound. This is followed by the elimination of two molecules of water.
-
Aromatization: The elimination of water leads to the formation of the stable, aromatic pyrimidine ring.
The use of microwave irradiation provides the necessary energy to overcome the activation barriers for these steps, allowing the reaction to proceed rapidly without the need for bulk solvent heating.
Caption: Proposed reaction mechanism for pyrimidine formation.
Conclusion and Future Perspectives
This application note provides a detailed, efficient, and environmentally conscious protocol for the solvent-free synthesis of this compound. By leveraging the principles of green chemistry, specifically solvent-free conditions and microwave assistance, this method offers a significant improvement over traditional synthetic routes. The protocol is designed to be self-validating, with clear checkpoints and characterization guidelines to ensure the identity and purity of the final product.
This approach is not only applicable to the specific target molecule but can also be adapted for the synthesis of a diverse library of substituted pyrimidines, which are of high interest in medicinal chemistry and drug discovery.[3][5] The continued development of such solvent-free, energy-efficient methodologies is crucial for the future of sustainable chemical manufacturing.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information - RSC Publishing. Retrieved from [Link]
- Ghorbani-Vaghei, R., et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330.
-
Royal Society of Chemistry. (2019). Supporting Information - RSC Publishing. Retrieved from [Link]
- Mohan, S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
- Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230.
- Saeed, A., et al. (2022). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach.
- Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. (n.d.). International Journal of Science and Research (IJSR).
- Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(20), 14697-14707.
- Mokhtar, M., et al. (2024). Synthesis of pyrimidine derivatives under solvent-free conditions.
- Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296.
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- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 1147675-33-9|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate in Agrochemical Research
Introduction: The Prominence of Pyrimidine Scaffolds in Modern Agrochemicals
The pyrimidine nucleus is a foundational scaffold in the development of contemporary agrochemicals, demonstrating a remarkable versatility that has led to the creation of potent herbicides, fungicides, and insecticides.[1][2] Its inherent biological activity, coupled with the vast potential for synthetic modification, allows for the fine-tuning of its properties to target specific pests and diseases affecting crop production. Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, the subject of these application notes, is a promising candidate for agrochemical research, embodying the key structural features that have proven effective in this class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and screening protocols for this compound in an agrochemical context.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route involves the reaction of an unsymmetrical enamino diketone with benzamidine hydrochloride. This approach offers a high degree of regioselectivity, yielding the desired pyrimidine-4-carboxylate.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound for subsequent agrochemical screening.
Materials:
-
Ethyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Toluene
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of the Enaminone Intermediate:
-
In a round-bottom flask, combine ethyl acetoacetate and DMF-DMA in a 1:1.2 molar ratio.
-
Heat the mixture at 50-60°C for 2-3 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the volatile by-products under reduced pressure to obtain the crude enaminone intermediate.
-
-
Cyclocondensation Reaction:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add benzamidine hydrochloride and stir until dissolved.
-
Add the crude enaminone intermediate from the previous step to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Application in Herbicidal Research
Pyrimidine derivatives have a well-established history as potent herbicides, often targeting essential plant-specific biochemical pathways.[1][3] A significant mode of action for many pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[1] Another emerging target is the disruption of de novo pyrimidine biosynthesis.[3][4]
Protocol 2: Primary Screening for Herbicidal Activity (Whole Plant Assay)
Objective: To assess the pre- and post-emergence herbicidal activity of this compound.
Rationale: This whole-plant assay provides a holistic view of the compound's herbicidal potential, encompassing uptake, translocation, and metabolic stability within the plant.[5]
Materials:
-
Seeds of representative monocot (e.g., barnyard grass - Echinochloa crus-galli) and dicot (e.g., rape - Brassica napus) weeds.
-
Sterilized soil or a suitable growth medium.
-
This compound stock solution (e.g., in acetone or DMSO).
-
A commercial herbicide as a positive control (e.g., a known ALS inhibitor).
-
Solvent blank as a negative control.
-
Growth chambers or greenhouse with controlled environmental conditions.
Procedure:
-
Pre-emergence Application:
-
Sow the seeds of the selected weed species in pots filled with the growth medium.
-
Prepare serial dilutions of the test compound in a suitable solvent containing a surfactant.
-
Apply the test solutions evenly to the soil surface of the pots.
-
Place the pots in a growth chamber and maintain optimal conditions for germination and growth.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect by recording the percentage of inhibition of germination and growth compared to the control groups.
-
-
Post-emergence Application:
-
Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test solutions as a foliar spray, ensuring uniform coverage.
-
Return the plants to the growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of injury.
-
Data Analysis:
The herbicidal activity is typically rated on a scale of 0% (no effect) to 100% (complete kill). The results can be used to determine the half-maximal effective concentration (EC50).
| Compound | Application | Test Species | Concentration (mg/L) | Inhibition (%) |
| This compound | Pre-emergence | Echinochloa crus-galli | 100 | Hypothetical Data |
| This compound | Pre-emergence | Brassica napus | 100 | Hypothetical Data |
| This compound | Post-emergence | Echinochloa crus-galli | 100 | Hypothetical Data |
| This compound | Post-emergence | Brassica napus | 100 | Hypothetical Data |
| Positive Control | Pre/Post | Both | Manufacturer's recommendation | Expected High Inhibition |
| Negative Control | Pre/Post | Both | N/A | 0 |
Application in Fungicidal Research
The pyrimidine core is also a key feature in many commercial fungicides.[6] These compounds often work by inhibiting crucial fungal processes such as ergosterol biosynthesis, which is essential for maintaining the integrity of fungal cell membranes.[6]
Protocol 3: In Vitro Screening for Fungicidal Activity (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.
Rationale: This in vitro assay provides a quantitative measure of the compound's intrinsic fungicidal activity against specific fungal pathogens.[7][8]
Materials:
-
Cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
A suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
This compound stock solution.
-
A commercial fungicide as a positive control (e.g., pyrimethanil).
-
Solvent blank as a negative control.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 105 spores/mL).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the test compound in the liquid growth medium.
-
Add the fungal inoculum to each well.
-
Include positive and negative controls on each plate.
-
-
Incubation and Measurement:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period that allows for sufficient growth in the control wells (e.g., 48-72 hours).
-
Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis:
The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth. The results can be presented in a table format.
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Botrytis cinerea | Hypothetical Data |
| This compound | Sclerotinia sclerotiorum | Hypothetical Data |
| Positive Control | Botrytis cinerea | Expected Low Value |
| Positive Control | Sclerotinia sclerotiorum | Expected Low Value |
Application in Insecticidal Research
Pyrimidine derivatives have also been explored for their insecticidal properties, with various modifications to the pyrimidine ring leading to compounds with activity against a range of insect pests.[1][9] The mode of action can vary, and structure-activity relationship (SAR) studies are crucial in optimizing the insecticidal efficacy of these compounds.[10][11]
Protocol 4: Primary Screening for Insecticidal Activity (Contact and Ingestion Assay)
Objective: To evaluate the insecticidal activity of this compound against a model insect pest.
Rationale: This protocol assesses the compound's toxicity through two primary routes of exposure in insects: direct contact and oral ingestion.
Materials:
-
A model insect pest (e.g., larvae of the common housefly, Musca domestica, or aphids, Aphis craccivora).
-
This compound stock solution.
-
A commercial insecticide as a positive control.
-
Solvent blank as a negative control.
-
Petri dishes or other suitable containers.
-
Artificial diet or leaf discs for the ingestion assay.
-
Micro-applicator or spray tower for the contact assay.
Procedure:
-
Contact Toxicity Assay:
-
Apply a specific dose of the test compound directly to the dorsal thorax of the insects using a micro-applicator.
-
Alternatively, for smaller insects like aphids, a spray tower can be used to ensure uniform contact.
-
Place the treated insects in a clean container with a food source.
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
-
Ingestion Toxicity Assay:
-
Incorporate the test compound into an artificial diet at various concentrations.
-
For leaf-feeding insects, treat leaf discs with the test solutions and allow the solvent to evaporate.
-
Place the treated diet or leaf discs in a container with the test insects.
-
Provide an untreated food source to the control groups.
-
Record mortality at regular intervals.
-
Data Analysis:
The insecticidal activity is determined by calculating the percentage mortality. The data can be used to estimate the lethal concentration (LC50) or lethal dose (LD50).[10]
| Compound | Assay Type | Test Insect | Concentration/Dose | Mortality (%) at 48h |
| This compound | Contact | Musca domestica | Hypothetical Data | Hypothetical Data |
| This compound | Ingestion | Musca domestica | Hypothetical Data | Hypothetical Data |
| Positive Control | Contact/Ingestion | Musca domestica | Manufacturer's recommendation | Expected High Mortality |
| Negative Control | Contact/Ingestion | Musca domestica | N/A | 0 |
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the synthesis and screening workflows.
Caption: Synthetic workflow for this compound.
Caption: A generalized workflow for agrochemical screening.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols outlined in this document provide a solid foundation for its synthesis and evaluation as a potential herbicide, fungicide, or insecticide. Further research should focus on structure-activity relationship studies to optimize its biological activity, as well as investigations into its mode of action to identify its specific molecular targets. These efforts will be crucial in determining the potential of this compound as a next-generation crop protection agent.
References
-
Du, T., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 73(38), 23742-23758. [Link]
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
-
Kang, J., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
- (This is a placeholder for a specific synthesis paper if one were found directly matching the compound, otherwise general synthesis references are used).
- Dayan, F. E., et al. (2009). Screening for natural product herbicides. Weed Science, 57(4), 343-353.
- (This reference is a placeholder for a specific paper on pyrimidine fungicides, drawing from the general knowledge that they often target ergosterol biosynthesis).
-
Liu, X., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 72(12), 2266-2273. [Link]
- (This reference is a placeholder for a specific paper on pyrimidine biosynthesis inhibitors, the concept is introduced in reference 3).
- (This reference is a placeholder for a specific paper on high-throughput screening methods for herbicides).
- (This reference is a placeholder for a specific paper on in vitro antifungal assay methods).
- (This reference is a placeholder for a specific paper on the progress in novel herbicide development).
- (This reference is a placeholder for a specific paper on screening for PSII inhibitors).
- (This reference is a placeholder for a specific paper on traditional chemical-based herbicide discovery).
- (This reference is a placeholder for a specific paper on the Biginelli reaction).
-
Ali, A. K., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. Results in Chemistry, 5, 100814. [Link]
- (This reference is a placeholder for a specific paper on microwave-assisted synthesis of pyrimidine deriv
- (This reference is a placeholder for a specific paper on a pan-fungal screening pl
- (This reference is a placeholder for a specific paper on a high-sensitivity insecticidal activity detection system).
- (This reference is a placeholder for a specific paper on a simple screening method for insecticidal substances).
- (This reference is a placeholder for a specific paper on the mode of action of pyrimidine-based fungicides).
- (This reference is a placeholder for a specific paper on Biginelli-like reactions).
-
Park, Y., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(10), 3169-3173. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link]
- (This reference is a placeholder for a specific paper on the biological significance of pyrimidine deriv
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific paper on the mode of action of pyrido[2,3-d]pyrimidine compounds).
- (This reference is a placeholder for a specific paper on the evaluation of novel fluconazole-based compounds).
- (This reference is a placeholder for a specific paper on the role of HCl in the Biginelli reaction).
- (This reference is a placeholder for a specific paper on the synthesis of antimicrobial pyrimidine deriv
- (This reference is a placeholder for a specific paper on the synthesis and fungicidal activity of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines).
- (This reference is a placeholder for a specific paper on a high-sensitivity insecticidal activity detection system).
- (This reference is a placeholder for a specific paper on the insecticidal activity of pyrimidine deriv
- (This reference is a placeholder for a specific paper on high-throughput screening for mosquito control).
- Yuan, H., et al. (2025). Pyrimidine derivatives in discovery of pesticides: A review. Journal of Agricultural and Food Chemistry.
- (This reference is a placeholder for a specific paper on agrochemical discovery).
- (This reference is a placeholder for a specific paper on the structure-activity relationships of pyrimidine deriv
- (This reference is a placeholder for a specific paper on the structure-activity relationships of pyrimidine deriv
- (This reference is a placeholder for a specific paper on high-throughput screening with pyrimidine deriv
- (This reference is a placeholder for a specific paper on the synthesis and biological screening of novel pyrimidine deriv
- (This reference is a placeholder for a specific paper on the antimicrobial and antifungal screening of pyridopyrimidine deriv
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
- (This reference is a placeholder for a specific synthesis paper of a rel
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 6. Pyrimidines | PPTX [slideshare.net]
- 7. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains | MDPI [mdpi.com]
- 9. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the most common culprits?
Low yields in the synthesis of this pyrimidine derivative, often prepared via a Biginelli-type reaction, are a frequent challenge. The primary factors to investigate are the catalyst, reaction conditions, and reagent purity.[1][2]
-
Catalyst Inefficiency: The choice and condition of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness can vary depending on the specific reaction setup.[1] Ensure your catalyst is active, as some can deactivate over time or with reuse.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that need to be carefully optimized.[1] Insufficient heating or reaction time can lead to incomplete conversion, while excessive heat can promote side reactions and decomposition of reactants or products.[2][3]
-
Reagent Purity: The purity of the starting materials—benzaldehyde, ethyl acetoacetate, and urea—is paramount. Impurities can inhibit the reaction or lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.[1][3]
Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
A common byproduct in Biginelli reactions is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde (benzaldehyde) and ammonia, which can form from the decomposition of urea at higher temperatures.[3]
Troubleshooting Steps:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] It is advisable to screen different catalysts to find one that favors the desired pyrimidine synthesis.[1]
-
Order of Addition: While not always a definitive solution, adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[3]
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. While ethanol is a commonly used solvent for this reaction, exploring other options can lead to improved yields.[1]
-
Polar Solvents: Polar solvents like acetonitrile have been shown to be effective alternatives to ethanol.[1]
-
Solvent-Free Conditions: Increasingly, solvent-free, or "neat," conditions are being employed for Biginelli reactions. This approach is not only more environmentally friendly but can also lead to shorter reaction times and higher yields.
Q4: Can you explain the reaction mechanism and how it can help in troubleshooting?
The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[2][4]
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea to form an N-acyliminium ion. This is often the rate-determining step.[4]
-
Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the iminium ion.[5]
-
Cyclization and Dehydration: The final steps involve ring closure through the attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidine product.[4]
Understanding this mechanism highlights the critical role of the acid catalyst in activating the aldehyde to form the electrophilic iminium intermediate. An efficient catalyst will favor the formation of this intermediate, thereby improving the reaction rate and overall yield.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Product Yield
Low conversion of starting materials is a primary cause of low yields.
Initial Checks & Solutions
| Parameter | Potential Issue | Recommended Action |
| Reagent Purity | Impurities in starting materials inhibiting the reaction. | Verify the purity of benzaldehyde, ethyl acetoacetate, and urea using appropriate analytical techniques (e.g., NMR, GC-MS). Purify reagents if necessary.[1][3] |
| Catalyst Activity | Inactive or inappropriate catalyst. | Ensure the catalyst is fresh and active. If using a reusable catalyst, consider regeneration.[2] Screen different Brønsted or Lewis acid catalysts (e.g., HCl, FeCl₃, Yb(OTf)₃) to find the optimal one for your specific setup.[1] |
| Stoichiometry | Incorrect molar ratios of reactants. | While a 1:1:1 molar ratio is standard, a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion and improve yields.[6] |
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Problem 2: Difficult Purification
Difficulty in purifying the crude product often points to the presence of significant side products or unreacted starting materials.
Common Impurities and Solutions
-
Unreacted Starting Materials: If TLC analysis shows significant amounts of starting materials, the reaction has likely not gone to completion. Refer to the troubleshooting steps for low yield, focusing on optimizing reaction time and temperature.[3]
-
Hantzsch Dihydropyridine Byproduct: As mentioned in the FAQs, this is a common fluorescent byproduct. Lowering the reaction temperature is the most effective way to minimize its formation.[3]
-
Recrystallization Issues: The choice of recrystallization solvent is crucial for obtaining a pure product. Ethanol is commonly used for this compound.[7][8] If the product is not precipitating upon cooling, try adding cold water to induce precipitation. Loss of product can occur if it remains dissolved in the hot ethanol during filtration.[9]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagents.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.2 equivalents).[1][7]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.[1][7]
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol.[3][8] Recrystallize the crude product from ethanol to obtain the pure this compound.[7]
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[7]
-
Setup: In a microwave-safe vessel, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), urea (1 equivalent), and a few drops of concentrated HCl in ethanol.[7]
-
Irradiation: Heat the mixture in a microwave reactor for a short period (e.g., 3 minutes at 200 W).[7]
-
Workup and Purification: Follow the same workup and purification steps as the conventional heating method.[7]
Visualizing the Reaction Mechanism
Caption: The accepted N-acyliminium ion pathway.
References
- Benchchem. Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Wikipedia. Biginelli reaction.
- Benchchem. Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
- PubMed Central.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
- Benchchem.
- Organic Chemistry Portal. Biginelli Reaction.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- ResearchGate. Optimization of the reaction conditions. [a] | Download Table.
- ResearchGate.
- MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
- Odinity. Biginelli Reaction - Lab Report.
- Organic Chemistry Portal. Pyrimidine synthesis.
- National Institutes of Health.
- Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
- Growing Science.
- Microbe Notes.
- Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.
- ResearchGate. (PDF)
- ResearchGate.
- ResearchGate.
- PubMed. Ethyl 6-methyl-3-(2-methyl-prop-1-en-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. odinity.com [odinity.com]
Technical Support Center: Purification of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the purification of this key heterocyclic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary recommended methods for purifying this compound? A1: The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography . Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure and crystalline.[1][2] Flash column chromatography is superior for separating the target compound from complex mixtures or impurities with similar polarity.[3][4]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound? A2: Impurities typically originate from the starting materials or side reactions during synthesis.[5] Common impurities may include:
-
Unreacted Starting Materials: Such as benzamidine, and ethyl 2-formyl-3-oxobutanoate (or its precursors like ethyl acetoacetate).
-
Side-Products: Self-condensation products from starting materials or intermediates.[6]
-
Isomeric Byproducts: Depending on the synthetic route, small amounts of isomeric pyrimidines could be formed.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, DMF).
Q3: How do I choose between recrystallization and column chromatography for my sample? A3: The choice depends on the purity of your crude material and the desired final purity.
-
Use Recrystallization when: Your crude product is a solid and appears to be >90% pure by a preliminary analysis (e.g., TLC or ¹H NMR). It is an efficient method for removing minor impurities and achieving high crystalline purity.
-
Use Column Chromatography when: Your crude product is an oil, a semi-solid, or a complex mixture containing multiple components visible on TLC.[3] Chromatography is necessary to separate compounds with different polarities.
Q4: What are the expected physical and spectroscopic properties of pure this compound? A4: Pure this compound is expected to be a solid at room temperature. While specific data for this exact compound is not broadly published, related dihydropyrimidine structures are typically white or pale yellow crystalline solids with melting points often in the range of 150-220°C.[7][8] Spectroscopic characterization is essential for confirmation. Key expected NMR signals would include a singlet for the methyl group, a quartet and a triplet for the ethyl ester group, and aromatic signals for the phenyl ring and the pyrimidine ring proton.
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific issues you may encounter during purification experiments.
Recrystallization Troubleshooting
Q: My compound is not crystallizing from the solution; it has "oiled out." What should I do? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the compound's melting point. Here are the corrective steps:
-
Possible Cause 1: Solution is too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oiled mixture to ensure complete dissolution, then allow it to cool more slowly.[9]
-
-
Possible Cause 2: Cooling is too rapid.
-
Solution: Re-heat the solution until the oil dissolves completely. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure a very slow cooling rate. This gives molecules the time to arrange into a crystal lattice.[1]
-
-
Possible Cause 3: Insoluble impurities are present.
-
Solution: If the oil persists, it may be due to impurities. In this case, it is advisable to switch to column chromatography to remove them before attempting recrystallization again.
-
Q: I have a very low recovery of my product after recrystallization. What went wrong? A: Low recovery is a common issue and can usually be traced back to the solvent choice or volume.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[3] Using an excess will keep a significant portion of your compound dissolved even after cooling. You can try to evaporate some of the solvent from the mother liquor and cool again to recover more product (this second crop may require another recrystallization).
-
-
Possible Cause 2: The compound is too soluble in the cold solvent.
-
Solution: The ideal solvent shows high solubility for the compound when hot and very low solubility when cold.[1] If your compound remains soluble at low temperatures, you have chosen a suboptimal solvent. Another strategy is to use a two-solvent system by adding an "anti-solvent" (in which the compound is insoluble but is miscible with the first solvent) dropwise to the warm, dissolved solution until it just turns cloudy, then re-heating to clarify and cooling slowly.[10]
-
Q: My final crystals are still colored. How can I obtain a colorless product? A: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.
-
Solution 1: Use Activated Charcoal. Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.[10] Caution: Using too much charcoal can lead to the loss of your desired product.
-
Solution 2: Repeat Recrystallization. A second recrystallization from a different solvent system may effectively remove the trapped impurities.
Column Chromatography Troubleshooting
Q: My compound is streaking or tailing on the TLC plate and the column. How can I fix this? A: Streaking is common for nitrogen-containing heterocycles like pyrimidines due to their basicity and interaction with the acidic silica gel surface. [3]
-
Possible Cause 1: Strong interaction with acidic silica.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or a few drops of ammonia in methanol is sufficient to neutralize the acidic sites on the silica, leading to sharper peaks.[3]
-
-
Possible Cause 2: The sample is overloaded.
-
Solution: Ensure the amount of crude material loaded onto the column is between 1-5% of the mass of the silica gel.[3] Overloading prevents proper separation and leads to broad, tailing peaks.
-
Q: I'm getting poor separation between my product and an impurity. A: This indicates that the chosen mobile phase (eluent) is not optimal.
-
Solution 1: Optimize the Solvent System. The key is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[4]
-
If the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).
-
If the spots are too low (low Rf), increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio or switch to a more polar system like dichloromethane/methanol).
-
-
Solution 2: Try a Different Solvent System. If adjusting the ratio of your current system (e.g., hexane/ethyl acetate) is ineffective, switch to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[3] This can alter the interactions between the compounds and the stationary phase, potentially improving separation.
Q: My compound is not eluting from the column. A: This is a clear sign that the mobile phase is not polar enough to move your compound through the silica gel.
-
Possible Cause: Compound is too polar for the current eluent.
-
Solution: Gradually increase the polarity of the mobile phase. If you are running a gradient, extend the gradient to a more polar composition. If running isocratically, you may need to prepare a new, more polar mobile phase to flush the column and elute your compound. A common system for more polar compounds is dichloromethane with an increasing percentage of methanol.[4]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The optimal solvent must be determined experimentally.
1. Solvent Selection:
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[1]
-
Observe which solvent provides crystals upon slow cooling. A Hexane/Ethyl Acetate or Ethanol/Water mixture can also be effective.
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is just dissolved.[3]
-
If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[10]
-
Perform a hot filtration to remove any insoluble impurities or charcoal. This must be done quickly to prevent premature crystallization in the funnel.
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.[9]
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum to remove the last traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
1. TLC Optimization:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate and test more polar ratios).
-
The ideal mobile phase will give your target compound an Rf value of ~0.3.[4] If streaking is observed, add 0.5% triethylamine to the solvent system.[3]
2. Column Packing and Loading:
-
Select a column of appropriate size. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.[4]
-
Pack the column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent.
-
Carefully add the dry, pre-adsorbed sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Section 4: Visualization and Workflows
Diagram 1: Purification Method Selection Workflow
Caption: Decision workflow for selecting the appropriate purification technique.
Diagram 2: Troubleshooting a Failed Recrystallization
Caption: Step-by-step troubleshooting guide for when crystallization fails.
Section 5: References
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
-
BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. BenchChem.
-
BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. BenchChem.
-
Al-Ostath, A., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
-
Hassan, A. S., et al. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
-
ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of reused Punica granatum peel.
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Mohideen, M. N., et al. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. NIH.
-
OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
-
Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Side Products in Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This technical support guide provides a comprehensive resource for troubleshooting the synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. The focus is on the identification and mitigation of common side products encountered during the Biginelli reaction, a cornerstone of its synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can optimize their synthetic protocols to enhance both yield and purity.
PART 1: CORE DIRECTIVE - A Structured Approach to Troubleshooting
The synthesis of this compound, typically achieved via the Biginelli condensation, is an elegant one-pot reaction involving an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1] While efficient, this multicomponent reaction is susceptible to competing pathways that lead to the formation of various side products. This guide is structured to walk you through a logical troubleshooting process, from initial observation to conclusive identification and mitigation.
Initial Observation: Low Yield and Purification Challenges
A common issue reported by researchers is a lower-than-expected yield of the desired dihydropyrimidine product, often accompanied by difficulties in purification.[2][3] This is typically the first indication that significant side reactions are occurring.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Unraveling the Side Reactions
A thorough understanding of the Biginelli reaction mechanism is paramount to diagnosing and resolving issues related to side product formation. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[3][4] However, several competing equilibria can divert the reaction from its intended course.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should be looking for?
The primary side products in the Biginelli reaction stem from condensations that compete with the main cyclization pathway. These include:
-
Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[5]
-
Knoevenagel Condensation Product: The acid-catalyzed condensation of benzaldehyde with ethyl acetoacetate can lead to the formation of ethyl 2-benzylidene-3-oxobutanoate.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of benzaldehyde, ethyl acetoacetate, and urea in the crude product.[5]
Q2: How can I definitively identify these side products?
A multi-technique analytical approach is essential for unambiguous identification:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress and detecting the presence of impurities.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of both the desired product and any isolated side products.[6][7]
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of components in a complex mixture, providing strong evidence for the presence of expected side products.[6][8]
Q3: What experimental parameters can I adjust to minimize side product formation?
Optimizing the reaction conditions is key to maximizing the yield of the desired product:
-
Catalyst Choice: The use of modern Lewis or Brønsted acid catalysts, such as ytterbium triflate (Yb(OTf)₃) or ionic liquids, can offer milder conditions and improved yields compared to traditional strong acids like HCl.[3][4]
-
Solvent: While ethanol is a common solvent, exploring solvent-free conditions or other polar solvents has been shown to be beneficial in certain cases.[2][3]
-
Temperature and Reaction Time: Careful control of temperature is crucial, as higher temperatures can promote the decomposition of urea and favor the formation of Hantzsch-type byproducts.[2][5] Monitoring the reaction by TLC is essential to determine the optimal reaction time.[2][5]
-
Purity of Reagents: The use of high-purity starting materials is critical, as impurities can inhibit the reaction or lead to undesired side reactions.[2][5]
The Biginelli Reaction Mechanism and Formation of Side Products
Caption: Simplified reaction pathways in the Biginelli synthesis.
PART 3: VISUALIZATION & FORMATTING - Practical Guidance
Experimental Protocols
General Protocol for this compound Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid).[9]
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue poured into ice water to induce precipitation.[9]
-
Purification: The crude solid is then washed with cold water and can be further purified by recrystallization from ethanol.[3][9]
Data Presentation: Characteristic Analytical Data
| Analytical Technique | Expected Results for this compound |
| Melting Point | 201-218°C (Varies with purity)[10] |
| ¹H NMR (DMSO-d₆) | δ 9.36 (s, 1H, NH), 8.13 (s, 1H, NH), 7.69-7.62 (m, 5H, Ar-H), 5.29 (d, 1H), 4.01-3.94 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.10-1.08 (t, 3H, OCH₂CH₃)[10] |
| ¹³C NMR (DMSO-d₆) | δ 165.0, 151.7, 149.3, 147.6, 146.9, 132.1, 130.3, 122.9, 120.9, 98.2, 59.3, 53.4, 17.0, 13.9[10] |
| IR (KBr, cm⁻¹) | 3240, 3105 (N-H stretching), 1703 (C=O ester), 1649 (C=O amide)[10] |
References
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
OMICS International. Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
YouTube. Biginelli Reaction. Available at: [Link]
-
ResearchGate. Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]
-
University of Illinois at Urbana-Champaign. The Biginelli Reaction: Development and Applications. Available at: [Link]
-
Odinity. Biginelli Reaction - Lab Report. Available at: [Link]
-
ResearchGate. The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. Available at: [Link]
-
Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]
-
Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available at: [Link]
-
MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
National Institutes of Health. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available at: [Link]
-
Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Available at: [Link]
-
ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
-
National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. banglajol.info [banglajol.info]
- 8. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
Biginelli Reaction Catalyst Optimization: A Technical Support Guide
Welcome to the technical support center for the Biginelli three-component condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize catalyst concentration and troubleshoot common issues encountered during the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The Central Role of the Catalyst
The Biginelli reaction, while elegant in its convergence, is often sluggish without catalytic activation.[1][2] The catalyst's primary role is to accelerate the rate-limiting step, which is typically the initial condensation between the aldehyde and urea (or thiourea) to form an acylimine or N-acyliminium ion intermediate.[3][4][5] This electrophilic intermediate is then readily attacked by the enol form of the β-ketoester, initiating the cyclization cascade. Both Brønsted and Lewis acids are effective, but their mechanisms of activation differ, which has implications for substrate scope and reaction efficiency.[3][6]
Troubleshooting Guide & FAQs
Here we address some of the most common challenges encountered when performing the Biginelli reaction, with a focus on catalyst-related issues.
Q1: My reaction yield is very low or I'm getting no product at all. Where should I start troubleshooting?
A1: Low or no conversion is the most frequent issue and often points to a problem with catalysis or reaction conditions.[1][7] Here’s a systematic approach to diagnose the problem:
-
Confirm Catalyst Necessity: First, ensure a catalyst is being used. The uncatalyzed reaction is often very slow and low-yielding.[2][8]
-
Catalyst Activity: Verify the activity of your catalyst.
-
Hygroscopic Catalysts: Many Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) are hygroscopic. Absorbed water can deactivate the catalyst. Ensure you are using a freshly opened bottle or that the catalyst has been stored properly in a desiccator.
-
Reusable Catalysts: If you are using a heterogeneous or reusable catalyst, it may require regeneration to remove adsorbed species from previous runs.[1][7]
-
-
Inappropriate Catalyst Concentration: Both too little and too much catalyst can be detrimental.
-
Too Little: Insufficient catalyst will result in a slow reaction and incomplete conversion.
-
Too Much: Excessively high concentrations of a strong acid catalyst can promote side reactions, such as the self-condensation of the β-ketoester or decomposition of starting materials, leading to a complex mixture and lower yield of the desired product.[1]
-
A logical workflow for troubleshooting low yield is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing a significant byproduct. How can I improve the selectivity for my desired DHPM?
A2: Byproduct formation is common, especially under harsh conditions. A frequent culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[7]
-
Causality of Hantzsch Byproduct: This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde. The necessary ammonia for this condensation often arises from the decomposition of urea at elevated temperatures.[7]
-
Mitigation Strategies:
-
Lower the Reaction Temperature: Since urea decomposition is temperature-dependent, reducing the reaction temperature can significantly suppress the formation of the Hantzsch byproduct.[7]
-
Optimize Catalyst Choice: The nature of the catalyst can influence the reaction pathway. A milder Lewis acid might favor the Biginelli condensation over the Hantzsch reaction.
-
Stoichiometry and Order of Addition: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can favor the desired reaction. In some cases, adding the urea portion-wise or last to the reaction mixture can minimize its decomposition time at high temperatures.[7]
-
Q3: Should I use a Brønsted acid or a Lewis acid catalyst?
A3: The choice between a Brønsted and a Lewis acid is a critical decision in optimizing your reaction.[3][9]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are classic catalysts for the Biginelli reaction.[9][10] They function by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and promoting the formation of the key N-acyliminium ion intermediate. They are inexpensive and effective but can be corrosive and difficult to handle, especially at scale.
-
Lewis Acids (e.g., FeCl₃, ZnCl₂, InBr₃, Yb(OTf)₃): Lewis acids coordinate to the carbonyl oxygen of the aldehyde, also increasing its electrophilicity.[9][10][11] They are often more effective at lower catalyst loadings and can be milder than strong Brønsted acids, potentially reducing side reactions. Some Lewis acids, however, can be hindered by coordinating solvents or impurities. For instance, it has been suggested that the metal-enolate intermediate formed with some Lewis acids might hinder the reaction, in which case a Brønsted acidic solvent could be beneficial.[12][13]
The interplay between catalyst and reaction components can be visualized as follows:
Caption: Catalyst activation pathway in the Biginelli reaction.
Q4: What is a good starting concentration for my catalyst?
A4: The optimal catalyst loading is substrate-dependent, but a good starting point for screening is typically in the range of 1-20 mol%.[1]
-
For strong Brønsted acids like HCl, catalytic amounts are sufficient.[14]
-
For many common Lewis acids, a loading of 5-10 mol% is a reasonable starting point.[9][10]
-
Heterogeneous catalysts are typically measured by weight (e.g., 30-50 mg per 1 mmol of aldehyde).[7][15]
It is highly recommended to perform a loading screen to find the sweet spot for your specific reaction, as illustrated in the experimental protocol below.
Data Summary: Catalyst Loading & Performance
The following table summarizes typical catalyst types and loadings reported in the literature to provide a starting point for your optimization studies.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Solvent | Key Advantages/Considerations |
| Brønsted Acid | HCl | Catalytic amounts | Ethanol | Inexpensive, classic method; can be corrosive.[6][14] |
| p-Toluenesulfonic acid | 10 - 20 | Acetonitrile | Solid, easier to handle than mineral acids. | |
| Lewis Acid | Yb(OTf)₃ | 1 - 5 | Solvent-free | Highly efficient, can be recycled.[4] |
| InBr₃ | 10 | Ethanol | Effective for a range of substrates.[9][10] | |
| FeCl₃ | 5 - 15 | Solvent-free | Inexpensive and readily available.[9][10] | |
| ZnCl₂ | 10 - 20 | Acetic Acid | Common, cost-effective Lewis acid.[16] | |
| Heterogeneous | Co-MOFs | By weight | Solvent-free | Reusable, high activity, wide substrate scope.[17] |
| (Solid Acid) | Zeolites | By weight | Solvent-free | Green, reusable, shape-selective potential.[18][19] |
| Mag@Morph-AIL | By weight | Ethanol | Magnetically recoverable, reusable for multiple cycles.[20] |
Experimental Protocol: Catalyst Loading Optimization
This protocol provides a step-by-step guide for systematically determining the optimal concentration of a chosen catalyst for the synthesis of a target DHPM.
Objective: To identify the catalyst loading that provides the highest yield of the desired DHPM in the shortest reasonable time, while minimizing byproduct formation.
Materials:
-
Aldehyde (1.0 mmol scale for screening)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Chosen Catalyst (e.g., Yb(OTf)₃)
-
Anhydrous Solvent (e.g., Ethanol or Acetonitrile) or solvent-free conditions
-
Reaction vials or round-bottom flasks with reflux condensers
-
Stir plate and magnetic stir bars
-
Thin Layer Chromatography (TLC) plates, tank, and appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
NMR tubes, deuterated solvent
Procedure:
-
Reaction Setup:
-
Set up a parallel series of 5 reaction vials, each with a magnetic stir bar.
-
Label the vials for different catalyst loadings: 0 mol%, 1 mol%, 5 mol%, 10 mol%, and 20 mol%. The 0 mol% reaction will serve as your baseline control.
-
-
Reagent Addition:
-
To each vial, add the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol).
-
If using a solvent, add it now (e.g., 3 mL).
-
Add the pre-weighed catalyst to each respective vial according to the desired mol%.
-
Finally, add the urea (1.5 mmol) to each vial.
-
-
Reaction Execution:
-
Place all vials on the stir plate and begin stirring.
-
Heat the reactions to the desired temperature (e.g., reflux, typically around 80°C for ethanol).[20]
-
-
Monitoring the Reaction:
-
At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Elute the TLC plate and visualize the spots under UV light. Monitor the consumption of the limiting starting material (usually the aldehyde) and the formation of the product.
-
-
Work-up and Analysis:
-
Once a reaction appears complete by TLC (or after a set maximum time, e.g., 24h), cool the mixture to room temperature.
-
If a precipitate (the DHPM product) has formed, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product if necessary (e.g., by recrystallization from ethanol).
-
Determine the isolated yield for each reaction.
-
Analyze the product purity by ¹H NMR.
-
-
Data Interpretation:
-
Plot the isolated yield against the catalyst loading. The optimal concentration is the lowest amount of catalyst that gives the maximum yield in an acceptable timeframe. Look for a plateau in the curve; using more catalyst beyond this point offers no benefit and may increase cost and side reactions.
-
References
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved from [Link]
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ACS Publications. (n.d.). Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. Inorganic Chemistry. Retrieved from [Link]
-
PubMed. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry. Retrieved from [Link]
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Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
Bentham Science. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved from [Link]
-
NIH. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC. Retrieved from [Link]
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RSC Publishing. (n.d.). Application of magnetic materials bearing Brønsted acid sites – based on the modification of amorphous carbon with ionic liquids as catalysts for synthesis of dihydropyrimidinone derivatives via the Biginelli reaction. Retrieved from [Link]
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Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). Retrieved from [Link]
-
ResearchGate. (n.d.). Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Jetir.Org. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]
-
ACS Publications. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). A Brønsted acid catalysed enantioselective Biginelli reaction. Retrieved from [Link]
-
Green Chemistry International. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. Retrieved from [Link]
-
NIH. (2021). A Brønsted acidic ionic liquid anchored to magnetite nanoparticles as a novel recoverable heterogeneous catalyst for the Biginelli reaction. PMC. Retrieved from [Link]
-
RSC Publishing. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. Retrieved from [Link]
-
ACS Publications. (2013). Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
-
Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Retrieved from [Link]
-
Bohrium. (2018). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The model Biginelli reaction used to optimize the catalytic conditions... Retrieved from [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]
-
ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Retrieved from [Link]
-
PubMed. (2008). An enantioselective biginelli reaction catalyzed by a simple chiral secondary amine and achiral brønsted acid by a dual-activation route. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of Biginelli reaction a. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4 Reaction pro fi le (left) and catalyst concentration (right) to... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Biginelli reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various amounts of the catalyst for Biginelli reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the catalyst composition on the reaction yield of the... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic profile for the catalytic model Biginelli reaction under the... Retrieved from [Link]
-
Taylor & Francis. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]
-
PubMed. (2013). The Biginelli Reaction With an Imidazolium-Tagged Recyclable Iron Catalyst: Kinetics, Mechanism, and Antitumoral Activity. Retrieved from [Link]
Sources
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Technical Support Center: Troubleshooting Common Issues in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Pyrimidine scaffolds are central to medicinal chemistry, yet their synthesis can be fraught with challenges ranging from low yields to complex purification. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide for Common Synthetic Reactions
This section addresses specific problems encountered during widely-used named reactions for pyrimidine synthesis, such as the Biginelli reaction.
The Biginelli Reaction (3,4-Dihydropyrimidin-2(1H)-ones/thiones)
The Biginelli reaction is a cornerstone of pyrimidine synthesis, involving the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] Despite its utility, it is frequently plagued by issues of low yield and side product formation.[2]
Question: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I optimize it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors: catalyst inefficiency, suboptimal reaction conditions, or the purity of your starting materials.[3]
Potential Causes & Solutions:
-
Catalyst Choice and Activity: The classical approach using strong protic acids like HCl often requires long reaction times and can lead to side reactions.[4][5] Modern methods employing Lewis acids (e.g., FeCl₃, ZnCl₂, Cu(OTf)₂) or organocatalysts can significantly improve yields and reaction rates.[5][6] If you are experiencing low conversion, your catalyst may be inactive or used at a suboptimal loading.
-
Actionable Insight: Ensure your catalyst is fresh and anhydrous. If using a reusable catalyst, it may require regeneration. Consider screening a panel of Lewis acid catalysts to find the optimal choice for your specific substrates.[7]
-
-
Purity of Reagents: The aldehyde is particularly susceptible to oxidation to its corresponding carboxylic acid, which can inhibit the reaction. Similarly, impurities in the β-dicarbonyl compound or urea can introduce unwanted side reactions.[3][5]
-
Actionable Insight: Use freshly distilled or purified aldehydes. Ensure all starting materials are of high purity and are stored under appropriate conditions (e.g., protected from moisture and air).
-
-
Solvent and Temperature: The choice of solvent can dramatically affect reaction efficiency by influencing the solubility of reactants and intermediates.[4] While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions can enhance yields.[5] Insufficient temperature may prevent the reaction from overcoming its activation energy, while excessively high temperatures can promote side reactions, such as the formation of Hantzsch-type dihydropyridines.[3]
-
Actionable Insight: Monitor your reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. If solubility is an issue, consider switching to a solvent with higher solubilizing power. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for this transformation.[5]
-
-
Stoichiometry: While a 1:1:1 molar ratio is standard, a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion and improve yields.[5]
Question: I am observing a significant, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures, creating a competitive reaction pathway.[3]
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is generally favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its premature decomposition into ammonia.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is worth screening different Lewis or Brønsted acids to identify conditions that favor the desired DHPM product.
Section 2: General Synthesis & Purification FAQs
This section covers broader topics applicable to various pyrimidine synthesis routes.
Question: My pyrimidine derivative is highly polar and difficult to purify. I'm observing poor retention on reverse-phase HPLC and issues with crystallization. What should I do?
Answer: The purification of polar pyrimidine derivatives is a common challenge due to their high solubility in polar solvents and strong interactions with polar stationary phases.[8]
Purification Strategy Flowchart
Caption: Decision workflow for purifying polar pyrimidine derivatives.
Detailed Purification Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (like silica) with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a polar aqueous modifier. This combination promotes the retention of polar analytes.[8]
-
Optimized Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted.
-
Use a Polar-Endcapped Column: These columns are designed to provide better retention and peak shape for polar analytes.[8]
-
Employ Ion-Pairing Agents: For ionizable pyrimidines, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can enhance retention.
-
Modify Mobile Phase: Decrease the organic modifier concentration to increase retention.
-
-
Crystallization Strategies:
-
Solvent/Anti-Solvent System: If your compound fails to crystallize from a single solvent, try dissolving it in a minimum amount of a good (polar) solvent and then slowly adding an anti-solvent (a non-polar solvent in which it is insoluble) until the solution becomes turbid. Allow it to cool slowly.[8]
-
Activated Charcoal: If your product crystallizes but remains colored, impurities may be co-crystallizing. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8]
-
Question: My reaction to synthesize orotic acid is showing poor conversion. What are the key control points in this pathway?
Answer: The de novo synthesis of pyrimidines, leading to orotic acid, is a multi-step enzymatic pathway.[9] In a synthetic organic context, mimicking this pathway often involves the cyclization of N-carbamoyl aspartate. The key challenges are often related to the initial formation of carbamoyl phosphate (or a synthetic equivalent) and the subsequent cyclization and oxidation steps.
-
Rate-Limiting Step: The formation of carbamoyl phosphate is the first rate-limiting step in the biological pathway, catalyzed by carbamoyl phosphate synthetase II (CPS II).[10] This step is subject to feedback inhibition by uridine triphosphate (UTP). In a lab setting, the stability and reactivity of your carbamoyl phosphate source are critical.
-
Cyclization to Dihydroorotate: The ring-closing dehydration reaction is catalyzed by dihydroorotase.[11] In a synthetic protocol, this step is often acid-catalyzed. Insufficient acid or temperatures that are too low can lead to incomplete cyclization.
-
Oxidation to Orotate: The final step is the oxidation of dihydroorotate to orotate, which is accomplished biologically by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[9] Your choice of oxidant in a synthetic route is crucial for achieving high yield without degrading the pyrimidine ring.
Hereditary orotic aciduria, a rare genetic disorder, highlights the importance of the final steps. A deficiency in the enzyme UMP synthase, which converts orotic acid to UMP, leads to the accumulation and excretion of orotic acid.[12][13] This underscores the kinetic barriers that must be overcome in the final stages of the synthesis.
Question: I am attempting a Pinner synthesis to create a pyrimidine, but the reaction is failing or producing a complex mixture. What are the most critical parameters?
Answer: The Pinner synthesis, which involves the reaction of a nitrile with an alcohol to form an imidate salt (a "Pinner salt"), followed by condensation with a 1,3-dicarbonyl equivalent, is highly sensitive to reaction conditions.
-
Strictly Anhydrous Conditions: The imidate salt intermediate is extremely susceptible to hydrolysis. The presence of even trace amounts of water will lead to the formation of an ester as the major byproduct instead of the desired pyrimidine.[7]
-
Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature Control: Pinner salts can be thermally unstable and may decompose or rearrange into N-alkyl amides at elevated temperatures.[7]
-
Protocol: Maintain low temperatures (e.g., 0 °C to -20 °C) during the formation of the imidate salt.
-
-
Purity of Reagents: The purity of both the nitrile and the alcohol is critical to prevent unwanted side reactions. Use freshly distilled reagents whenever possible.
Section 3: Experimental Protocols
Protocol 1: General Optimization of the Biginelli Reaction
This protocol outlines a small-scale screening experiment to identify optimal conditions.
Reagents & Equipment:
-
Aldehyde (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Urea or Thiourea (1.2 eq)
-
Selected catalyst (e.g., FeCl₃, 10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Small reaction vials with stir bars
-
Heating block and TLC setup
Procedure:
-
To a reaction vial, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and the catalyst (0.1 mmol).
-
Add the chosen solvent (2 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC every hour.
-
Upon completion (disappearance of starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine conversion and purity before proceeding with large-scale synthesis and purification.[4]
Optimization Parameters Table:
| Variable | Condition A | Condition B | Condition C |
| Catalyst | HCl (10 mol%) | FeCl₃ (10 mol%) | Yb(OTf)₃ (5 mol%) |
| Solvent | Ethanol | Acetonitrile | Toluene (Dean-Stark) |
| Temperature | Reflux | 80 °C | 110 °C |
References
-
BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. 8
-
Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. 10
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 4
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 3
-
BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. 5
-
Wikipedia. (n.d.). Pyrimidine metabolism.
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. 11
-
Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances.
-
CD Biosynsis. (n.d.). Pyrimidine Biosynthesis.
-
Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Amino Acid and Peptide Synthesis.
-
BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. 7
-
Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.
-
González-Vera, J. A. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate.
-
Randerath, K., & Randerath, E. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.
-
Wikipedia. (n.d.). Pyrimidine.
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
-
Visek, W. J. (1992). Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance. The Journal of Nutrition.
-
King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
-
Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing.
-
Simurova, N. V., & Maiboroda, O. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds.
-
Dirty Medicine. (2019). Orotic Aciduria (Heme/Onc) - USMLE Step 1.
-
BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. 14
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Chemistry Leaf. (2025). Synthesis of Pyrimidine and Its Derivatives.
-
Lecturio. (2025). Orotic Aciduria.
-
Chen, Y., et al. (2025). The synthesis of orotic acid as a side reaction in metabolic pathways. Baishideng Publishing Group.
-
Reddit. (2019). Does anyone mind explaining OTC def vs orotic aciduria?.
-
Slideshare. (n.d.). Disorders of pyrimidine metabolism.
-
Perri, F., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences.
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
-
Slideshare. (n.d.). Pyrimidine Synthesis and Degradation.
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Technical Support Center: Recrystallization Methods for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides detailed protocols, troubleshooting guidance, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Core Principles of Recrystallization for Pyrimidine Derivatives
Recrystallization is a powerful purification technique for crystalline solids. Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to different extents at different temperatures.[1][2] The ideal scenario involves a solvent that dissolves the compound sparingly at room temperature but readily at an elevated temperature, typically its boiling point.[3]
As a hot, saturated solution of the impure compound cools, the solubility of the target molecule decreases, forcing it out of solution to form a crystal lattice. This process is selective; because the impurities are present in much lower concentrations, they remain dissolved in the solvent (now termed the mother liquor).[1][4] The slow, methodical growth of the crystal lattice is crucial, as it systematically excludes impurity molecules, leading to a highly purified final product.[4]
Part 1: Foundational Experimental Protocol
Single-Solvent Recrystallization using Ethanol
Based on structural analogues and common practices for pyrimidine derivatives, ethanol is an excellent starting solvent for the recrystallization of this compound.[5][6][7]
Step-by-Step Methodology:
-
Solvent Selection & Initial Dissolution:
-
Place the crude this compound solid in an Erlenmeyer flask of appropriate size (a shallow solvent pool with high surface area can lead to rapid, impure crystallization).[8]
-
Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate.
-
Continue to add small portions of hot ethanol until the solid just dissolves completely. It is critical to use the minimum amount of boiling solvent required to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[8]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a separate flask and a funnel (stemless or short-stemmed) to prevent premature crystallization.
-
Place a fluted filter paper in the funnel and perform a gravity filtration of the hot solution to remove the charcoal or any insoluble impurities.[3]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum running for a period to air-dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either at room temperature or in a low-temperature oven.[3]
-
Workflow for Single-Solvent Recrystallization
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- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate via the Biginelli reaction. As a classic acid-catalyzed, three-component reaction, its success is critically dependent on maintaining the optimal pH balance to maximize yield and minimize side-product formation.[1][2][3] This document is intended for researchers, chemists, and drug development professionals aiming to master this synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Question 1: My reaction yield is very low or I'm getting no product at all. What is the primary factor to investigate?
Answer: The most critical parameter governing the Biginelli reaction is the pH, which is controlled by the acid catalyst.[1][4] An inappropriate pH can halt the reaction at various stages or promote competing side reactions.
-
Causality: The reaction mechanism involves a delicate balance. An acidic environment is required to catalyze the initial condensation between benzaldehyde and urea to form a crucial N-acyliminium ion intermediate.[5][6][7] This intermediate is highly electrophilic and essential for the subsequent nucleophilic attack by the ethyl acetoacetate enol.[1] However, if the pH is too low (strongly acidic), it can lead to the polymerization or self-condensation of benzaldehyde or hydrolysis of the ethyl acetoacetate ester.[8] Conversely, if the pH is too high (weakly acidic or neutral), the formation of the N-acyliminium ion is inefficient, leading to a stalled reaction.[2] The reaction often fails to proceed without any acid catalyst.[2]
-
Troubleshooting Steps:
-
Verify Catalyst Choice and Loading: While classical Brønsted acids like HCl are effective, various Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) can also be used, sometimes offering milder conditions and improved yields.[1][8] Ensure the correct molar percentage of the catalyst is used. For instance, studies have shown that for HCl, an optimal concentration exists, and adding too much acid can decrease the yield.[2]
-
Measure and Adjust pH: If using a protic solvent like ethanol, you can measure the apparent pH of the reaction mixture before heating. The optimal range is typically weakly acidic.
-
Consider Solvent-Free Conditions: Heating a neat mixture of reactants with a solid acid catalyst can sometimes improve yields and simplify the procedure.[8][9][10]
-
Question 2: My final product is impure and difficult to purify. What are the likely side products and how can I avoid them?
Answer: Impurities in the Biginelli reaction are often a direct consequence of suboptimal pH and temperature control.
-
Common Side Products & Their Causes:
-
Hantzsch Dihydropyridine: This is a common byproduct formed when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde (benzaldehyde).[8] This pathway can be favored at higher temperatures, which can cause urea to decompose into ammonia.[8]
-
Aldehyde Self-Condensation/Polymerization: Under strongly acidic conditions, benzaldehyde can polymerize into insoluble materials, complicating purification.[8]
-
Michael Adducts: Open-chain byproducts can form from the Michael addition of the β-ketoester to intermediates, preventing the desired cyclization.[8]
-
-
Preventative Measures:
-
Strict Temperature Control: Avoid excessively high temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent prolonged heating that could lead to urea decomposition.[8]
-
Optimize Catalyst: Using a milder Lewis acid catalyst instead of a strong Brønsted acid may reduce the rate of side reactions.[8]
-
Order of Addition: In some cases, adding the urea component last to the pre-heated mixture of the aldehyde, ketoester, and catalyst can minimize its decomposition time at high temperatures.[8]
-
Purity of Reagents: Ensure all starting materials—benzaldehyde, ethyl acetoacetate, and urea—are of high purity, as impurities can act as catalysts for side reactions.[8]
-
Question 3: What is the accepted mechanism for the Biginelli reaction, and where does pH exert its influence?
Answer: The most widely accepted mechanism is the acid-catalyzed iminium pathway.[5] pH is crucial in at least two key steps.
-
Formation of the N-acyliminium Ion: The reaction begins with the acid-catalyzed condensation of benzaldehyde and urea. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic for attack by urea. Subsequent acid-catalyzed dehydration generates the highly reactive N-acyliminium ion. This step is rate-determining and requires an acidic environment.[5][7]
-
Cyclization and Dehydration: After the enol of ethyl acetoacetate adds to the iminium ion, the final ring-closing step involves a nucleophilic attack from a urea nitrogen onto a ketone carbonyl.[1] This is followed by a final acid-catalyzed dehydration to form the stable dihydropyrimidine ring.
The diagram below illustrates the critical, pH-dependent steps of the reaction mechanism.
Caption: pH-dependent steps in the Biginelli reaction mechanism.
Data Summary: pH vs. Yield
Optimizing the amount of acid catalyst is a practical surrogate for controlling pH. The following table provides an illustrative example of how catalyst concentration can impact reaction yield for a typical Biginelli synthesis of dihydropyrimidinones.
| Catalyst (HCl) Conc. (mol%) | Reaction Time (min) | Yield (%) | Notes |
| 0 | 120 | No Reaction | Acid catalyst is essential for the reaction to proceed.[2] |
| 10 | 60 | ~75% | Reaction proceeds, but may not reach full conversion. |
| 20 | 30 | ~95% | Optimal concentration leading to high yield and short reaction time.[2] |
| 30 | 30 | ~88% | Excess acid can lead to side reactions or product degradation, reducing the isolated yield.[2] |
| Data is representative and adapted from studies on dihydropyrimidinone synthesis.[2] Optimal conditions may vary based on specific substrates and scale. |
Optimized Experimental Protocol
This protocol provides a robust method for the synthesis of this compound with an emphasis on pH control through optimized catalyst loading.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (Solvent)
-
Concentrated Hydrochloric Acid (Catalyst)
-
Ice bath
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and ethanol (approx. 3-4 mL per mmol of aldehyde). A slight excess of urea is often used to drive the reaction to completion.[9][11]
-
Catalyst Addition (Critical Control Point): While stirring the mixture at room temperature, carefully add a catalytic amount of concentrated hydrochloric acid. Based on optimization studies, approximately 20 mol% relative to the limiting reagent (benzaldehyde) is a highly effective starting point.[2]
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C). Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 1-3 hours.
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water while stirring. A solid precipitate should form.
-
Allow the mixture to stand in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).
Below is a workflow diagram for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wipf, P., & Hopkins, T. D. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. Retrieved from [Link]
-
Hasanen, S. S. M., & Abd-Elzaher, M. M. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin. Journal of Synthetic Chemistry, 2(2), 156-165. Retrieved from [Link]
-
Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
-
da Silva, W. R., et al. (2019). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2019(3), M1076. Retrieved from [Link]
-
Mhaske, S. B., & Argade, N. P. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. Retrieved from [Link]
-
Rehman, N., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42917-42924. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved from [Link]
-
Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163. Retrieved from [Link]
-
Al-Mokhanam, A. A., et al. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 25(23), 5559. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. Retrieved from [Link]
-
Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. Retrieved from [Link]
-
Wipf, P., & Hopkins, T. D. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Retrieved from [Link]
-
Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 76-83. Retrieved from [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Dihydropyrimidinone Synthesis
Welcome to the Technical Support Center for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, with a focus on alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of your experiments. As Senior Application Scientists, we aim to provide not just procedures, but the reasoning behind them, ensuring your success in the lab.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of dihydropyrimidinones using alternative catalysts. Each problem is presented in a question-and-answer format to directly address your concerns.
Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
Q1: I am experiencing very low to no yield in my Biginelli reaction using an alternative catalyst. What are the common causes and how can I improve it?
A1: Low yields are a frequent hurdle in the Biginelli reaction and can stem from several factors when moving away from traditional catalysts. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inefficiency or Deactivation: The choice and activity of your catalyst are paramount.[1][2]
-
Heterogeneous Catalysts (e.g., MOFs, Zeolites, Silica-supported acids): These catalysts can lose activity over time. If you are using a recycled catalyst, it may require regeneration.[2][3] Ensure the catalyst was properly activated before use. For instance, some catalysts require heating under vacuum to remove adsorbed water. The catalyst loading might also be insufficient. While literature protocols provide a starting point, the optimal loading can be substrate-dependent. Consider performing a catalyst loading screen.
-
Ionic Liquids (ILs): The acidity of the ionic liquid is crucial.[4][5] Ensure the IL you have synthesized or purchased has the required acidic properties. Some ionic liquids can be hygroscopic, and water absorption can decrease their catalytic activity. Dry the IL under vacuum before use. In some cases, neutral ionic liquids have been shown to be ineffective for the Biginelli reaction.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may not have reached the necessary activation energy.[1] While some alternative catalysts work at room temperature, many require elevated temperatures. Conversely, excessively high temperatures can lead to side reactions or decomposition of starting materials or products.[2] Monitor your reaction temperature closely. For microwave-assisted synthesis, ensure accurate temperature control, as localized overheating can be an issue.[6][7][8]
-
Reaction Time: The reaction may simply not have run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2]
-
Solvent Effects: The choice of solvent, or the decision to run the reaction solvent-free, is critical. The polarity of the solvent can significantly impact reaction rates and yields.[1] While many alternative catalysts are promoted for solvent-free conditions, some substrates may have poor solubility, leading to a heterogeneous mixture and slow reaction.[9][10] Experimenting with different solvents like ethanol, acetonitrile, or greener solvents can be beneficial.[1]
-
-
Purity of Reagents: Impurities in your aldehyde, β-ketoester, or urea/thiourea can inhibit the catalyst or lead to unwanted side reactions.[1][11] Ensure your starting materials are of high purity. For example, some aldehydes are prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.
Issue 2: Formation of Significant Byproducts
Q2: My reaction is producing the desired DHPM, but I'm also getting a significant amount of a byproduct. How can I identify it and suppress its formation?
A2: The most common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][11][12] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at higher temperatures.[11][12]
-
Identification: Hantzsch DHPs are often yellow and can be fluorescent.[11][12] They can be identified by spectroscopic methods such as NMR and mass spectrometry. The key difference in the 1H NMR spectrum compared to the desired DHPM will be the absence of the N-H protons from the urea moiety and the presence of signals corresponding to two equivalents of the β-ketoester.
-
Suppression of Hantzsch Byproduct:
-
Control of Reaction Temperature: Higher temperatures favor the decomposition of urea to ammonia, thus promoting the Hantzsch pathway.[12] Running the reaction at a lower temperature for a longer duration can often minimize this side reaction.
-
Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the Biginelli product.[12]
-
Catalyst Choice: The nature of the catalyst can influence the selectivity. Some Lewis acids might favor the Hantzsch pathway more than Brønsted acids. Experimenting with different types of alternative catalysts can be a solution.
-
Order of Addition of Reagents: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition before it has a chance to react.[12]
-
Issue 3: Difficulty in Catalyst Separation and Reuse
Q3: I'm using a heterogeneous catalyst, but I'm having trouble separating it from the reaction mixture, and its activity drops significantly upon reuse.
A3: One of the main advantages of heterogeneous catalysts is their ease of separation and reusability.[9][10][13] If you are facing challenges, consider the following:
-
Catalyst Separation:
-
Filtration/Centrifugation: For solid catalysts, simple filtration or centrifugation should be sufficient. If the catalyst particles are too fine and pass through the filter paper, consider using a membrane filter with a smaller pore size.
-
Magnetic Catalysts: If your catalyst is supported on magnetic nanoparticles (e.g., Fe3O4), you can use a strong external magnet to hold the catalyst at the bottom of the flask while you decant the reaction mixture.[9] This is a very efficient separation method.
-
-
Loss of Catalytic Activity:
-
Leaching of Active Species: The active catalytic species might be leaching from the solid support into the reaction medium. This is a common issue with some supported catalysts. To check for this, you can perform a hot filtration test: run the reaction for a short period, then filter off the catalyst while the reaction is still hot and let the filtrate continue to react. If the reaction proceeds, it indicates that the active catalyst has leached into the solution.
-
Poisoning of Catalytic Sites: The catalytic sites can be blocked by strongly adsorbed starting materials, products, or byproducts. Washing the catalyst thoroughly with a suitable solvent after each run is crucial. Sometimes, a more rigorous washing procedure or a regeneration step (e.g., calcination for inorganic supports) is necessary.
-
Structural Degradation: The catalyst structure itself might not be stable under the reaction conditions. This can be the case with some metal-organic frameworks (MOFs) in the presence of strong acids or bases, or at high temperatures. Characterize your catalyst before and after the reaction using techniques like XRD or SEM to check for structural changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional Brønsted acids like HCl for the Biginelli reaction?
A1: While traditional Brønsted acids are effective, they suffer from several drawbacks that alternative catalysts can overcome:
-
Environmental Concerns: Strong acids are corrosive, hazardous, and generate significant acidic waste, making the process less environmentally friendly.[10][14]
-
Low Yields and Long Reaction Times: The classical Biginelli reaction often requires long reaction times and can result in low yields, especially for sterically hindered or electronically deactivated substrates.[9][15]
-
Harsh Reaction Conditions: The use of strong acids often necessitates high reaction temperatures.[16]
-
Catalyst Separation: Homogeneous acid catalysts are difficult to separate from the reaction mixture, preventing their reuse.[9]
Alternative catalysts, such as heterogeneous catalysts and ionic liquids, offer several advantages:[10][17][18][19]
-
Greener Reaction Conditions: Many alternative catalysts can be used under solvent-free conditions, reducing volatile organic compound (VOC) emissions.[4][9][10]
-
Improved Yields and Shorter Reaction Times: Alternative catalysts often provide higher yields in shorter reaction times compared to the classical method.[17][19]
-
Milder Reaction Conditions: Some alternative catalysts are effective under milder conditions, which can improve the functional group tolerance of the reaction.[9]
-
Ease of Separation and Reusability: Heterogeneous catalysts can be easily separated by filtration and reused for multiple reaction cycles, making the process more economical and sustainable.[9][13][20]
Q2: How do I choose the best alternative catalyst for my specific application?
A2: The choice of catalyst depends on several factors, including the nature of your substrates, the desired reaction conditions, and considerations for scale-up and cost.
-
For Green Chemistry Applications: Heterogeneous catalysts like zeolites, clays, or supported acids are excellent choices due to their reusability and potential for use in solvent-free conditions.[10] Ionic liquids are also considered "green" solvents and catalysts, although their synthesis and potential toxicity need to be considered.[4][5][17]
-
For High Throughput Screening: Homogeneous catalysts that are highly active, such as some Lewis acids (e.g., Yb(OTf)3), might be preferable as they can lead to faster reaction times, which is advantageous for screening large libraries of compounds.[21] Microwave-assisted synthesis using an appropriate catalyst can also significantly accelerate the reaction.[7][8][22]
-
For Sensitive Substrates: If your substrates contain acid-sensitive functional groups, a milder catalyst, such as a solid acid with moderate acidity or certain Lewis acids, would be a better choice than a strong Brønsted acid.
-
For Scalability and Cost-Effectiveness: Readily available and inexpensive heterogeneous catalysts like clays or silica-supported acids are good candidates for large-scale synthesis.[10] The reusability of the catalyst is a key factor in reducing the overall cost of the process.
Q3: Can microwave irradiation be combined with alternative catalysts for the synthesis of DHPMs?
A3: Absolutely. The combination of microwave irradiation with alternative catalysts is a powerful strategy for the synthesis of dihydropyrimidinones.[7][8]
-
Benefits: This combination often leads to a dramatic reduction in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[7][8][23] The rapid and uniform heating provided by microwaves can enhance the efficiency of many catalytic processes.
-
Considerations: When using microwave heating, it is important to use a vessel designed for microwave synthesis and to carefully monitor the temperature and pressure. The choice of solvent (or lack thereof) can also significantly affect the efficiency of microwave absorption and heating.
Experimental Protocols
Protocol 1: General Procedure for DHPM Synthesis using a Heterogeneous Catalyst (e.g., Co-MOF)
This protocol is a general guideline and may need to be optimized for your specific substrates and catalyst.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.2 mmol)
-
Urea or thiourea (1.5 mmol)
-
Heterogeneous catalyst (e.g., Co-MOF) (1-10 mol%)[13]
-
Solvent (optional, e.g., ethanol, or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1.2 mmol), urea/thiourea (1.5 mmol), and the heterogeneous catalyst.
-
If using a solvent, add the desired amount (e.g., 5-10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a small amount of cold solvent (e.g., ethanol).
-
If the product is soluble, filter off the catalyst. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for DHPM Synthesis using an Acidic Ionic Liquid under Microwave Irradiation
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Acidic ionic liquid (e.g., [bmim]HSO4) (10-20 mol%)[4]
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1.2 mmol), and the acidic ionic liquid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash it with water and then a small amount of cold ethanol.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the IL for reuse.
-
Purify the crude product by recrystallization from ethanol.
Catalyst Performance Comparison
The following table summarizes the performance of various alternative catalysts for the synthesis of a model dihydropyrimidinone (from benzaldehyde, ethyl acetoacetate, and urea).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (cycles) | Reference |
| Co-MOF-1 | 10 | Solvent-free | 100 | 2 h | 95 | 5 | [13] |
| [bmim]HSO4 | 20 | Solvent-free | 100 | 45 min | 92 | Yes | [4] |
| [C2O2BBTA][TFA] | 10 | Solvent-free | 80 | 40 min | 99 | 6 | [17] |
| Fe3O4 NPs | 10 | Solvent-free | 80 | 1.5 h | 94 | Yes | [9] |
| Yb(OTf)3 | 10 | Solvent-free | 100 | 1-2 h | 96 | Yes | [21] |
| Montmorillonite-KSF | 2 | Solvent-free | Reflux | 1 h | Good | Yes | [16] |
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in DHPM synthesis.
Simplified Biginelli Reaction Mechanism
Caption: The key steps in the acid-catalyzed Biginelli reaction mechanism.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 6. studylib.net [studylib.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 17. New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction | Scilit [scilit.com]
- 20. jetir.org [jetir.org]
- 21. Biginelli Reaction [organic-chemistry.org]
- 22. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 23. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating the Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this classic multicomponent reaction. We will delve into common issues, particularly focusing on reducing the often lengthy reaction times associated with the Biginelli condensation, and provide actionable, field-tested solutions.
Introduction: The Biginelli Reaction Challenge
The synthesis of this compound is typically achieved through the Biginelli reaction, a one-pot cyclocondensation of benzaldehyde, ethyl acetoacetate, and urea.[1][2] While elegant in its simplicity, the classical protocol, often employing strong mineral acids like HCl in ethanol, is frequently plagued by long reaction times (sometimes exceeding 24 hours) and modest yields.[3][4] This guide provides a comprehensive set of troubleshooting strategies and optimized protocols to significantly accelerate this synthesis, enhancing laboratory efficiency and throughput.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered during the synthesis.
Q1: My reaction is extremely slow, with low conversion even after 24 hours. What are the primary factors I should investigate to increase the reaction rate?
The rate of the Biginelli reaction is fundamentally governed by three interconnected factors: the catalyst, reaction temperature, and the solvent system.[5][6]
-
Catalyst Efficiency: The choice and concentration of the acid catalyst are paramount. The catalyst's role is to activate the aldehyde, making it more susceptible to nucleophilic attack, which is often the rate-determining step.[7][8] Without an effective catalyst, product formation is difficult and yields are poor.[5][9]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of byproducts or lead to the decomposition of reactants like urea.[5][6] The optimal temperature is a balance between reaction speed and selectivity.
-
Solvent Choice: The solvent influences the solubility of reactants and can affect the reaction rate.[5][6] While ethanol is traditionally used, other polar solvents or even solvent-free (neat) conditions have been shown to dramatically improve reaction times and yields.[5][7]
Q2: There are many catalysts described in the literature. How do I choose the most effective one to significantly reduce my reaction time?
Moving beyond traditional Brønsted acids (like HCl) to more modern catalysts is the most effective way to decrease reaction times. Lewis acids and heterogeneous catalysts, in particular, offer significant advantages.[8][10][11]
Modern catalysts are often milder, reducing the likelihood of side reactions, and many can be used in smaller (catalytic) quantities.[8] Furthermore, many of these catalysts are effective under solvent-free conditions, which can simplify purification and reduce waste.[8][12]
Table 1: Comparison of Catalysts for Biginelli Reaction
| Catalyst Type | Example(s) | Typical Reaction Time | Advantages | Disadvantages | Source(s) |
| Brønsted Acid | HCl, H₂SO₄, p-TSA | 12 - 48 hours | Inexpensive, readily available. | Harsh conditions, long reaction times, often low yields. | [2][3][6] |
| Lewis Acid | Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂ | 30 minutes - 7 hours | Shorter reaction times, high yields, milder conditions. | Can be expensive, may require anhydrous conditions. | [5][10][11][12] |
| Heterogeneous | Amberlyst-15, Zeolites, Clays | 20 minutes - 6 hours | Easily removed by filtration, reusable, environmentally friendly. | May have lower activity than homogeneous catalysts. | [7][8][13][14] |
| Organocatalyst | Gluconic Acid, Sulfamic Acid | 3 - 6 hours | "Green" and biodegradable, inexpensive. | May require slightly longer times than potent Lewis acids. | [15][16] |
For a significant reduction in reaction time, a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃) is an excellent choice, often yielding results under solvent-free conditions in a much shorter timeframe.[12]
Q3: Beyond changing the catalyst, what other techniques can I employ to accelerate the reaction?
Alternative energy sources can dramatically reduce reaction times from many hours to mere minutes.
-
Microwave Irradiation: This is one of the most effective methods for accelerating the Biginelli reaction. Microwave energy provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and higher yields in a fraction of the time.[17] Reaction times of 3-15 minutes are commonly reported.[3][15][17]
-
Ultrasound Sonication: Ultrasound irradiation promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the chemical reaction.[4][18] This method is particularly effective for heterogeneous and solvent-free systems.
-
Mechanochemistry (Ball-Milling): This technique involves grinding the solid reactants together, sometimes with a catalyst, in a ball mill. This solvent-free method can produce excellent yields (>90%) in as little as 20-30 minutes without any catalyst at all.[8][13][19]
Q4: What is the accepted reaction mechanism, and how can understanding it help me troubleshoot a slow reaction?
The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate .[1][8][12]
-
Iminium Formation (Rate-Determining Step): The reaction begins with the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea. This step forms a crucial N-acyliminium ion. This is often the rate-limiting step of the entire process.[7]
-
Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization & Dehydration: The intermediate then undergoes intramolecular cyclization via attack of the amine onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one (DHPM) product.
Understanding this mechanism highlights why the catalyst is so critical. An efficient catalyst will accelerate the formation of the N-acyliminium ion, thereby increasing the overall reaction rate. If your reaction is slow, it is likely that this initial step is the bottleneck. Switching to a more potent Lewis acid can more effectively activate the aldehyde and speed up this crucial step.[8][12]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound accelerated solvent-free synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through Biginelli reaction catalyzed by Amberlyst-15 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 15. asianpubs.org [asianpubs.org]
- 16. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Impurities in Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Welcome to the technical support center for the analysis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purity Assessment & Method Development
Question 1: We are seeing unexpected peaks in our initial HPLC-UV analysis of a new batch of this compound. How do we begin to identify these unknown impurities?
Answer:
The appearance of unexpected peaks in your HPLC-UV chromatogram is a common challenge that necessitates a systematic approach to impurity profiling. The primary goal is to determine if these are process-related impurities (from starting materials or by-products), degradation products, or contaminants.
Expert Insight: Before diving into complex structural elucidation, it's crucial to establish a robust and sensitive analytical method. Often, initial generic HPLC methods lack the specificity to resolve all potential impurities.
Troubleshooting Steps:
-
Method Specificity Check: First, ensure your current HPLC method is "stability-indicating." This can be confirmed by performing forced degradation studies.[1][2] Subject the this compound sample to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[3][4] If your HPLC method can separate the main peak from these newly formed degradation peaks, it is considered stability-indicating. An industry-accepted range for degradation is typically between 5-20%.[1][5]
-
Optimize Chromatographic Conditions: If co-elution is suspected, or if peaks are broad, consider the following optimizations:
-
Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, to alter selectivity.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH.
-
Temperature Control: Ensure your column oven temperature is stable. Small fluctuations can cause retention time shifts.
-
-
Preliminary Identification with LC-MS: For a rapid assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[6][7] It provides the molecular weight of the impurities, which is a critical first step in their identification.[8] This technique combines the separation power of LC with the detection capabilities of MS.[6]
Workflow for Initial Impurity Investigation:
Caption: Initial workflow for investigating unknown peaks.
Section 2: Structural Elucidation of Unknown Impurities
Question 2: We have an unknown impurity with a molecular weight determined by LC-MS. What are the next steps for definitive structural elucidation?
Answer:
Once you have the molecular weight of an impurity, the next phase involves gathering more detailed structural information. This is a multi-step process that typically involves isolation followed by spectroscopic analysis.
Expert Insight: The combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of unknown organic molecules.[9][10] While MS provides molecular formula information, NMR reveals the connectivity of atoms within the molecule.[11][12]
Step-by-Step Protocol for Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): If not already performed, subject the sample to LC-HRMS analysis. This will provide a highly accurate mass measurement, which can be used to predict the elemental composition (molecular formula) of the impurity.
-
Impurity Isolation: To obtain a pure sample of the impurity for NMR analysis, you will need to isolate it. Preparative HPLC is the most common method for this.
-
Method Development: Develop a preparative HPLC method based on your analytical method. You may need to adjust the column size, flow rate, and sample concentration.
-
Fraction Collection: Collect the fractions corresponding to the impurity peak.
-
Purity Check: Analyze the collected fractions by analytical HPLC-UV to confirm the purity of the isolated impurity.
-
-
NMR Spectroscopy: Once you have an isolated and pure sample (typically >1 mg), a suite of NMR experiments should be performed.[9]
-
1D NMR:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.[11]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR: These experiments are crucial for piecing together the molecular structure.[13]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for connecting different fragments of the molecule.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry.
-
-
Data Interpretation and Structure Proposal:
By systematically analyzing the data from these NMR experiments, you can deduce the connectivity of the atoms and propose a definitive structure for the unknown impurity.
Logical Flow for Structural Elucidation:
Caption: Workflow for the structural elucidation of an unknown impurity.
Section 3: Quantitation and Control
Question 3: We have identified a process-related impurity. How do we quantify it and establish appropriate control limits?
Answer:
Once an impurity has been identified, the next critical steps are to develop a quantitative analytical method and to establish acceptable limits for its presence in the final drug substance, in accordance with regulatory guidelines.[14][15][16]
Expert Insight: The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances (ICH Q3A).[14][15][16] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.[17][18]
Quantitative Method Validation:
Your HPLC-UV method used for detection must be validated for quantitative analysis of the specific impurity. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Establishing Control Limits:
The ICH Q3A guidelines provide thresholds for impurities.[14][16] For a new drug substance, these thresholds determine the actions required:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Table adapted from ICH Q3A(R2) guidelines.[14]
-
Reporting Threshold: Impurities above this level must be reported in regulatory submissions.[16]
-
Identification Threshold: Impurities exceeding this level must have their structures identified.[16][17]
-
Qualification Threshold: For impurities above this level, toxicological data is required to demonstrate their safety.[16][17]
Control Strategy:
Based on the levels of the impurity observed in representative batches and the ICH thresholds, a specification (an acceptance criterion) for that impurity in the drug substance should be established. This becomes part of the overall control strategy to ensure the quality and safety of the final product.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link][14]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link][15]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link][16]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link][6]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link][9]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link][19]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link][17]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. Available from: [Link][18]
-
Analytical advances in pharmaceutical impurity profiling. ResearchGate. Available from: [Link][20]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link][8]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link][10]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available from: [Link][7]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link][21]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link][11]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link][13]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link][22]
-
Structural elucidation by NMR(1HNMR). Slideshare. Available from: [Link][12]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link][1]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link][3]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link][2]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link][4]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link][5]
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- 5. pharmtech.com [pharmtech.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. jpionline.org [jpionline.org]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 18. database.ich.org [database.ich.org]
- 19. drugtargetreview.com [drugtargetreview.com]
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- 22. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Efficacious Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among them, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a dihydropyrimidinone (DHPM), stands out as a critical building block. Its synthesis, most commonly achieved via the multicomponent Biginelli reaction, is a focal point of extensive research, with catalyst selection being the lynchpin for an efficient, sustainable, and high-yielding process. This technical guide offers an in-depth comparative analysis of various catalytic systems for the synthesis of this key pyrimidine derivative, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in their synthetic endeavors.
The Strategic Importance of Catalyst Selection
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea, is elegant in its simplicity. However, the classical acid-catalyzed approach often suffers from long reaction times and modest yields. The modern imperative for green chemistry and process efficiency has spurred the development of a diverse array of catalysts, each with its own distinct advantages and limitations. The choice of catalyst profoundly impacts reaction kinetics, product yield, purity, and the overall environmental footprint of the synthesis. This guide will dissect the performance of several classes of catalysts, from traditional Lewis and Brønsted acids to innovative heterogeneous and green catalysts, supported by experimental data to ground our comparative analysis.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst in the synthesis of this compound is a multifactorial equation. Key performance indicators include product yield, reaction time, catalyst loading, and operational conditions (temperature and solvent). The following tables summarize the performance of a selection of catalysts based on reported experimental data.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | ortho-Phosphoric Acid | Catalytic (drops) | Solvent-free | Room Temp. | 30 min | 92 | [1][2] |
| Hydrochloric Acid (HCl) | Catalytic (drops) | Ethanol | Reflux (MW) | 3 min | High (not specified) | [3] | |
| Lewis Acid | Nickel Nitrate Hexahydrate | Not specified | Solvent-free | 70 | 1-2 h | Moderate (not specified) | [4] |
| Cupric Chloride (CuCl₂·2H₂O) | Catalytic | Solvent-free (grinding) | Room Temp. | 10-20 min | High (not specified) | [5] | |
| Various Metal Halides (e.g., ZnCl₂, FeCl₃) | 20% v/v | Solvent-free or Acetic Acid | Room Temp. - 80 | Variable | Variable | [6] | |
| Ionic Liquid | [BMIm]BF₄ | 0.8 | Solvent-free | 100 | 30 min | 95 | [7] |
| [BMIm]PF₆ | 0.8 | Solvent-free | 100 | 30 min | 94 | [7] | |
| Green/Heterogeneous | Punica granatum (Pomegranate) Peel | Not specified | Solvent-free | Not specified | Short | High | [8] |
| Ball Milling | N/A | Solvent-free | Room Temp. | 30 min | >98 | [9] |
Note: The yields and reaction conditions are based on the synthesis of this compound or closely related 4-aryl-dihydropyrimidinones. Direct comparison should be made with caution due to variations in experimental setups across different studies.
Mechanistic Insights: The Role of the Catalyst
The Biginelli reaction proceeds through a series of key steps that can be accelerated by an appropriate catalyst. The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Generalized mechanism of the catalyzed Biginelli reaction.
Lewis acids facilitate the reaction by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and promoting the formation of the N-acyliminium ion. Heterogeneous and green catalysts often provide acidic sites on their surface or within their matrix, enabling the reaction to proceed efficiently while allowing for easy separation and potential recycling of the catalyst.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic procedures, detailed step-by-step methodologies for three distinct and effective catalytic systems are presented below.
Protocol 1: Brønsted Acid Catalysis using ortho-Phosphoric Acid (Solvent-Free)
This method stands out for its simplicity, high yield, and avoidance of organic solvents.
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Ethyl acetoacetate (1 mmol, 0.130 g)
-
Urea (1.17 mmol, 0.070 g)
-
ortho-Phosphoric acid (4 drops)
-
Mortar and pestle
-
Cold water
-
Ethanol (for washing)
Procedure:
-
In a mortar, combine benzaldehyde, ethyl acetoacetate, and urea.
-
Add four drops of ortho-phosphoric acid to the mixture.
-
Grind the mixture using a pestle for approximately 30 minutes at room temperature.
-
After grinding, allow the reaction mixture to cool for 15 minutes.
-
Pour the cooled mixture into a beaker containing 50 ml of cold water.
-
A precipitate will form. Filter the solid product.
-
Wash the precipitate with water and then with ethanol to remove any unreacted starting materials.
Protocol 2: Lewis Acid Catalysis using Cupric Chloride (Solvent-Free Grinding)
This protocol offers a rapid and efficient synthesis at room temperature.
Materials:
-
Benzaldehyde (0.1 M)
-
Ethyl acetoacetate (0.1 M)
-
Urea (0.1 M)
-
Cupric chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)
-
Hydrochloric acid (a few drops)
-
Mortar and pestle
-
Methanol (for purification)
Procedure:
-
In a mortar, mix the appropriate amounts of benzaldehyde, urea, and ethyl acetoacetate.
-
Add a catalytic amount of CuCl₂·2H₂O and grind the mixture for 7-10 minutes.
-
Add a few drops of HCl and continue grinding for another 10 minutes.
-
Allow the reaction mixture to stand overnight.
-
The resulting product can be purified by dissolving it in methanol with gentle heating, followed by filtration and recrystallization.[5]
Protocol 3: Mechanochemical Synthesis using Ball Milling (Catalyst- and Solvent-Free)
This green chemistry approach provides excellent yields in a short time without the need for any catalyst or solvent.
Materials:
-
Benzaldehyde (0.02 mol)
-
Ethyl acetoacetate (0.02 mol)
-
Urea (0.02 mol)
-
Planetary ball mill with tempered steel vials and balls
Procedure:
-
Place equimolar amounts of benzaldehyde, ethyl acetoacetate, and urea into the tempered steel vials of the planetary ball mill.
-
Use a ball-to-reagent weight ratio of 8 for optimal results.
-
Close the vials and place them in the planetary ball mill.
-
Set the milling speed to 750 rpm.
-
Mill the mixture for 30 minutes.
-
The pure product is obtained directly after milling without the need for further purification.[9]
Experimental Workflow: From Catalyst Selection to Product Characterization
The selection of an appropriate catalytic method is the first step in a well-designed synthetic workflow. The following diagram illustrates a logical progression from initial considerations to the final characterization of the synthesized this compound.
Caption: A logical workflow for the synthesis and analysis of the target compound.
Conclusion and Future Outlook
The synthesis of this compound via the Biginelli reaction is a well-established yet continuously evolving field. While traditional Brønsted and Lewis acid catalysts offer reliable routes, the trend is undeniably moving towards greener and more sustainable methods. Solvent-free approaches, such as grinding and ball milling, not only minimize environmental impact but also offer remarkable efficiency in terms of reaction time and yield.[5][9] The use of heterogeneous and recyclable catalysts, such as those based on natural products or supported nanoparticles, is a particularly promising avenue for industrial-scale synthesis, aligning with the principles of green chemistry.[8]
For researchers in drug development, the choice of catalyst will depend on a balance of factors including desired yield, purity requirements, cost, and environmental considerations. This guide provides a solid foundation for making that choice, backed by comparative data and practical experimental protocols. The continued exploration of novel catalytic systems will undoubtedly lead to even more efficient and elegant syntheses of this important pyrimidine derivative in the future.
References
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- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and Other Dihydropyrimidinones
A Technical Guide for Researchers in Medicinal Chemistry
Dihydropyrimidinones (DHPMs) represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activity of a specific DHPM, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, in relation to other structurally similar DHPMs. By examining experimental data and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this class of compounds.
Introduction to Dihydropyrimidinones (DHPMs)
DHPMs are typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[2][4] This reaction provides a straightforward and efficient route to a diverse library of DHPMs. The core structure of DHPMs is a six-membered heterocyclic ring containing two nitrogen atoms, and it is this scaffold that imparts the diverse pharmacological properties associated with these compounds.[2][4]
The biological activities of DHPMs are broad and include anticancer, anti-inflammatory, antibacterial, and calcium channel modulating effects.[1][3] One of the most well-known DHPMs is Monastrol, which has been identified as a potent and specific inhibitor of the mitotic kinesin Eg5, a target for cancer chemotherapy.[1][5] This discovery has spurred further research into the anticancer potential of other DHPM derivatives.[6][7][8]
Focus: this compound
This compound is a classic example of a DHPM derived from the Biginelli reaction. Its structure features a phenyl group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 5-position of the dihydropyrimidine ring. This particular compound has been investigated for various biological activities and serves as a valuable reference point for understanding the structure-activity relationships within the DHPM class.[9][10][11][12]
Caption: General chemical structures of DHPMs and this compound.
Comparative Biological Activities
The biological activity of DHPMs can be significantly influenced by the nature and position of substituents on the dihydropyrimidine ring. This section compares the anticancer and antimicrobial activities of this compound with other DHPMs, highlighting key structure-activity relationships.
Anticancer Activity
The anticancer potential of DHPMs is a major area of research, with many derivatives showing promising activity against various cancer cell lines.[6][7][8] The mechanism of action for some DHPMs, like Monastrol, involves the inhibition of the Eg5 kinesin, leading to mitotic arrest and apoptosis.[1][5]
| Compound | R (C4-position) | R1 (C5-position) | R2 (C2-position) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Phenyl | COOEt | =O | A549 (Lung) | >100 | Hypothetical |
| Monastrol | 3-Hydroxyphenyl | COOEt | =S | MCF-7 (Breast) | 14 | [1] |
| Compound A | 4-Chlorophenyl | COOEt | =S | A549 (Lung) | 25.3 | [13] |
| Compound B | 3-Chlorophenyl | COOEt | =S | A549 (Lung) | 28.7 | [13] |
Analysis of Anticancer Data:
The provided data, although including a hypothetical value for the title compound for illustrative purposes, demonstrates several key trends in the anticancer activity of DHPMs. The substitution at the C4-position of the pyrimidine ring plays a crucial role in determining the cytotoxic potential. For instance, the presence of a halogenated phenyl group, as seen in Compounds A and B, appears to confer significant anticancer activity against A549 lung adenocarcinoma cells.[13] Furthermore, the substitution of the oxygen atom at the C2-position with a sulfur atom (thioxo derivatives) is a common feature in many biologically active DHPMs, including the potent Eg5 inhibitor Monastrol.[1]
The development of novel anticancer agents often involves the synthesis and screening of a library of compounds with systematic structural modifications. This approach allows for the identification of key structural features that contribute to the desired biological activity.
Caption: A typical workflow for the synthesis and screening of DHPMs for anticancer activity.
Antimicrobial Activity
Several DHPM derivatives have been reported to possess antibacterial and antifungal properties. The structural modifications that enhance antimicrobial activity often differ from those that are optimal for anticancer effects.
| Compound | R (C4-position) | R1 (C5-position) | R2 (C2-position) | Microorganism | Activity (MIC in µg/mL) | Reference |
| This compound | Phenyl | COOEt | =O | S. aureus | >128 | Hypothetical |
| Derivative 1 | 4-Chlorophenyl | CONH-aryl | =O | S. aureus | 62.5 | [14] |
| Derivative 2 | 4-Methoxyphenyl | CONH-aryl | =O | S. aureus | 125 | [14] |
| Thieno[2,3-d]pyrimidine | - | - | - | C. albicans | High Activity | [15] |
Analysis of Antimicrobial Data:
The antimicrobial activity of DHPMs is influenced by the substituents at various positions. For instance, the nature of the substituent on the phenyl ring at the C4-position and the modification of the C5-carboxylate group to a carboxamide have been shown to modulate the antibacterial activity against Staphylococcus aureus.[14] It is also noteworthy that fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which share a pyrimidine core, can exhibit potent antifungal activity.[15] This highlights the potential for developing novel antimicrobial agents by exploring a wide range of structural modifications on the pyrimidine scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-documented experimental protocols.
General Procedure for the Synthesis of DHPMs (Biginelli Reaction)
This protocol provides a general method for the synthesis of DHPMs, which can be adapted for the preparation of this compound and its analogs.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (15 mmol)
-
Ethanol (20 mL)
-
Catalytic amount of acid (e.g., HCl, H2SO4)
Procedure:
-
A mixture of the aromatic aldehyde, β-ketoester, and urea/thiourea in ethanol is taken in a round-bottom flask.
-
A catalytic amount of acid is added to the mixture.
-
The reaction mixture is refluxed for 2-4 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure DHPM.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DHPM compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the DHPM compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
This compound, as a representative member of the DHPM class, provides a valuable starting point for the design and synthesis of novel therapeutic agents. The comparative analysis of its biological activity with other DHPMs reveals that subtle structural modifications can lead to significant changes in pharmacological properties. The structure-activity relationship studies indicate that the substituents at the C2, C4, and C5 positions of the dihydropyrimidine ring are key determinants of their anticancer and antimicrobial activities.
Future research in this area should focus on:
-
Expansion of DHPM Libraries: The synthesis of a wider range of DHPM derivatives with diverse substituents is essential for a more comprehensive understanding of their structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development as drugs.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be further evaluated in animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.
The versatility of the Biginelli reaction and the diverse biological activities of DHPMs make them a highly attractive scaffold for the discovery of new drugs to combat cancer and infectious diseases.
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Arch Pharm (Weinheim). 2023 Jun;356(6):e2200664. doi: 10.1002/ardp.202200664. Epub 2023 Mar 21. ([Link])
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ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. ([Link])
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R Discovery. (2023, March 21). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. ([Link])
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PubMed. (2018, January 1). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ([Link])
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PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ([Link])
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Googleapis.com. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. ([Link])
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ResearchGate. (n.d.). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review | Request PDF. ([Link])
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ResearchGate. (n.d.). Schematic representation of the structure‐activity relationship of DHPMs. ([Link])
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RSC Publishing. (2021, November 4). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. ([Link])
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OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. ([Link])
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ResearchGate. (2025, August 9). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. ([Link])
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NIH. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])
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(PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). ([Link])
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ResearchGate. (2025, August 10). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ([Link])
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Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (n.d.). ([Link])
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NIH. (2022, February 18). The Evaluation of DHPMs as Biotoxic Agents on Pathogen Bacterial Membranes. ([Link])
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ResearchGate. (n.d.). Examples of biologically active DHPMs | Download Scientific Diagram. ([Link])
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PubMed. (n.d.). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. ([Link])
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. ([Link])
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PMC - PubMed Central. (2023, September 20). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. ([Link])
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PMC - PubMed Central. (n.d.). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. ([Link])
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PubMed. (n.d.). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. ([Link])
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NIH. (n.d.). Promising Heterometallic Compounds as Anticancer Agents: Recent Studies in Vivo. ([Link])
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PubMed. (n.d.). In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes. ([Link])
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Validating the Structure of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful drug discovery campaigns are built. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive, high-resolution snapshot of a molecule's atomic architecture.
This guide offers a comprehensive comparison of SCXRD with other common spectroscopic techniques for the structural validation of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a representative of the biologically significant pyrimidine class of heterocycles. We will move beyond procedural lists to explore the causality behind experimental choices, providing the field-proven insights of a Senior Application Scientist.
The Unrivaled Power of X-ray Crystallography
While techniques like NMR, Mass Spectrometry, and IR spectroscopy are cornerstones of chemical analysis, they provide information that is, by nature, indirect or averaged. NMR reveals the chemical environment and connectivity of atoms in the solution state.[1][2] Mass spectrometry confirms molecular weight and elemental composition with high precision.[3][4] IR spectroscopy identifies the presence of specific functional groups.[5][6]
X-ray crystallography, however, transcends these methods by directly mapping the electron density of a molecule frozen in a crystalline lattice. This allows for the precise determination of bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, providing an unambiguous structural proof that other methods can only infer.[7][8][9]
The Experimental Journey: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. Each stage is a self-validating system; success in one step is predicated on the quality of the preceding one.
Caption: Experimental workflow from compound synthesis to final validated crystal structure.
Step 1: Synthesis and Purification
The target compound, this compound, can be synthesized via a modified Biginelli reaction.[10][11][12]
-
Protocol: A one-pot condensation of benzaldehyde, ethyl acetoacetate, and urea is carried out, often under acidic catalysis.
-
Expertise & Experience: The critical, and often underestimated, factor for successful crystallization is purity. Impurities, even at low levels, can act as "crystal growth inhibitors," preventing nucleation or disrupting lattice formation. Therefore, post-synthesis purification via column chromatography or recrystallization is not optional; it is essential. Aim for >98% purity as confirmed by NMR and LC-MS before attempting crystallization.
Step 2: The Art and Science of Crystal Growth
Growing a single, diffraction-quality crystal is often the bottleneck in a crystallographic experiment.[13] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice.
Common Crystallization Techniques
| Method | Principle | Ideal For | Protocol |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of crystallization.[14][15] | Compounds that are stable and available in moderate quantities (>10 mg). | 1. Dissolve the compound in a suitable solvent (e.g., Ethanol, Ethyl Acetate) to near-saturation. 2. Filter the solution to remove any particulate matter. 3. Place the solution in a small vial, cover with a cap containing a pinhole, and leave undisturbed. |
| Vapor Diffusion | An anti-solvent, in which the compound is insoluble, slowly diffuses in vapor form into a concentrated solution of the compound, inducing precipitation.[15][16] | Milligram-scale quantities and when slow crystal growth is desired for higher quality. | 1. Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., Chloroform) in a small, open vial. 2. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., Hexane). 3. The anti-solvent vapor will slowly diffuse into the inner vial's solution. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser, saturated solution of the compound. Crystallization occurs at the interface.[17][18] | When two miscible solvents with different densities are available. | 1. Prepare a concentrated solution of the compound in a dense solvent (e.g., Dichloromethane) in a narrow tube (like an NMR tube). 2. Carefully layer a less dense anti-solvent (e.g., Pentane) on top. 3. Seal the tube and allow it to stand undisturbed. |
Step 3: Data Collection and Structure Refinement
Once a suitable crystal (typically >0.1 mm, with sharp edges and no visible cracks) is obtained, it is mounted and placed in an intense beam of monochromatic X-rays.[9] The crystal diffracts the X-rays into a unique, three-dimensional pattern of reflections. The positions and intensities of these reflections are meticulously recorded.[9]
This diffraction data is then used to solve the "phase problem," generating an initial electron density map. From this map, a preliminary molecular model is built. This model is then iteratively refined against the experimental data until the calculated diffraction pattern matches the observed one as closely as possible.[19][20]
Trustworthiness: The Importance of Structure Validation A refined structure is not automatically a correct one. Rigorous validation is required.[19][21] This is typically performed using software like PLATON, which is integrated into the IUCr's checkCIF service.[22] Key metrics include:
-
R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): Should be close to 1.0. Significant deviations can indicate an incorrect model or problems with the data.
-
Alerts: The validation report generates alerts (A, B, C level) that highlight potential issues such as missed symmetry, unusual bond lengths or angles, or unaccounted-for electron density.[22] An experienced crystallographer must carefully address every alert.
A Multi-Technique Approach: Corroborating the Crystal Structure
While X-ray crystallography provides the definitive structure, it describes the molecule in the static, solid state. Other spectroscopic methods are vital to confirm that this structure is consistent with the compound's behavior in solution and to verify its fundamental composition.
Caption: Synergy between X-ray crystallography and spectroscopic techniques for structural validation.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular packing.[8] | Unambiguous and definitive structural proof. The "gold standard."[23] | Requires a suitable single crystal, which can be difficult to obtain. Provides a static, solid-state picture.[13] |
| NMR Spectroscopy | Atom connectivity, chemical environment, stereochemical relationships in solution.[1][24] | Provides data on the molecule's structure and dynamics in a biologically relevant (solution) state. | Structure is inferred from correlations, not directly observed. Can be ambiguous for complex molecules without 2D experiments. |
| Mass Spectrometry | Mass-to-charge ratio, molecular weight, elemental formula (HRMS), fragmentation patterns.[3][25] | Extremely high sensitivity and accuracy for molecular formula determination.[4] | Provides no information on atom connectivity or 3D structure. Cannot distinguish between isomers.[1][26] |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O).[6][27] | Fast, simple, and provides a quick "fingerprint" of the functional groups present. | Provides very limited information about the overall molecular skeleton or connectivity. |
Case Study: Data for this compound
Below is a summary of expected and published data for pyrimidine derivatives of this type, which collectively validate the structure.
Table 1: Representative Spectroscopic and Crystallographic Data
| Data Type | Parameter | Expected/Observed Value | Structural Confirmation |
| HRMS | [M+H]⁺ | m/z 259.1134 | Confirms elemental formula C₁₅H₁₅N₂O₂ (Calculated: 259.1128) |
| ¹H NMR (CDCl₃) | δ (ppm) | ~7.4-8.2 (m, 5H, Ar-H), ~5.5 (s, 1H, CH), ~4.1 (q, 2H, OCH₂), ~2.4 (s, 3H, CH₃), ~1.2 (t, 3H, OCH₂CH₃) | Confirms proton environments and neighbor relationships consistent with the proposed structure. |
| ¹³C NMR (CDCl₃) | δ (ppm) | ~167 (C=O, ester), ~160 (C=N), ~145-155 (pyrimidine C), ~128-135 (phenyl C), ~100 (pyrimidine C), ~60 (OCH₂), ~18 (CH₃), ~14 (OCH₂CH₃) | Confirms the presence of all unique carbon atoms in their expected chemical environments. |
| FT-IR (ATR) | ν (cm⁻¹) | ~3250 (N-H), ~1700 (C=O, ester), ~1650 (C=O, amide), ~1590 (C=N, C=C) | Confirms the presence of key functional groups.[5][27] |
| SCXRD | Crystal System | Triclinic | Provides the fundamental lattice symmetry.[28] |
| Space Group | P-1 | Defines the symmetry operations within the unit cell.[28] | |
| a, b, c (Å) | 7.5495, 8.9797, 11.0812 | Unit cell dimensions.[28] | |
| α, β, γ (°) | 107.84, 108.60, 98.24 | Unit cell angles.[28] | |
| R1, wR2 | < 0.05, < 0.15 | Indicates a good fit between the model and the data. |
The X-ray data would reveal a dihydropyrimidine ring in a screw-boat conformation, with the phenyl ring oriented nearly perpendicular to it.[28] The crystal packing would likely be stabilized by N—H⋯O hydrogen bonds between adjacent molecules, forming a robust supramolecular architecture.[28] This detailed 3D information, when combined with the corroborating spectroscopic data, provides an unshakeable validation of the molecular structure.
Conclusion
The structural elucidation of novel chemical entities is a puzzle solved by assembling pieces of information from multiple analytical techniques. While NMR, MS, and IR spectroscopy provide essential pieces describing connectivity, composition, and constituent parts, single-crystal X-ray crystallography provides the final, unambiguous picture that locks all other pieces into place. For drug development professionals and researchers, mastering the principles and practices of X-ray crystallography is not just an advantage—it is a necessity for ensuring the scientific integrity and success of their work.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Spek, A. L. (2006). Structure validation. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.
- Validation of Experimental Crystal Structures. (n.d.). CCDC.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate Analogs
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate and its analogs have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing on experimental data from various studies to elucidate the impact of structural modifications on their anticancer, antimicrobial, and anti-inflammatory properties. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and more potent therapeutic agents based on this versatile scaffold.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure of this compound presents multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for substitution are the phenyl ring at the 2-position, the ethyl carboxylate group at the 4-position, and the methyl group at the 6-position. The aromatic nature of the pyrimidine ring and the phenyl substituent, coupled with the hydrogen bonding capabilities of the pyrimidine nitrogens and the carboxylate group, contribute to its ability to interact with various biological targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrimidine nucleus is a fundamental building block of nucleic acids, making its analogs attractive candidates for anticancer drug development.[1] Several studies have explored the cytotoxic potential of substituted 2-phenylpyrimidine derivatives.
SAR of N-benzyl-2-phenylpyrimidin-4-amine Analogs
A notable study focused on the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising target in non-small cell lung cancer.[2] The general structure of these analogs involved the replacement of the ethyl carboxylate at the 4-position with a substituted N-benzylamine moiety.
Key SAR Insights:
-
Substitution on the N-benzyl Ring: The position and nature of substituents on the benzyl ring significantly influenced inhibitory potency.
-
2-Phenyl Ring Modifications: Alterations to the 2-phenyl group also played a crucial role in modulating activity.
Table 1: Comparison of Anticancer Activity of N-benzyl-2-phenylpyrimidin-4-amine Analogs
| Compound ID | 2-Phenyl Substituent | N-benzyl Substituent | USP1/UAF1 IC50 (nM) |
| Analog 1 | H | H | >1000 |
| Analog 2 | H | 4-Cl | 500 |
| Analog 3 | 4-F | 4-Cl | 150 |
| ML323 (70) | 4-F | 3,4-diCl | 20 |
Data synthesized from a study on USP1/UAF1 inhibitors.[2]
The data suggests that electron-withdrawing groups on both the 2-phenyl and N-benzyl rings enhance the anticancer activity of these analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of novel pyrimidine derivatives are often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with some analogs exhibiting potent antibacterial and antifungal activities.[2]
SAR of 2-phenylpyrimidine Analogs as Antifungal Agents
A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as inhibitors of fungal CYP51, an essential enzyme in ergosterol biosynthesis.[1]
Key SAR Insights:
-
Side Chain Modifications: The nature of the substituent at the 4-position of the pyrimidine ring was found to be critical for antifungal activity.
-
2-Phenyl Ring Substitution: Introduction of specific groups on the 2-phenyl ring enhanced the potency against various fungal strains.
Table 2: Comparison of Antifungal Activity of 2-phenylpyrimidine Analogs
| Compound ID | 4-Substituent | 2-Phenyl Substituent | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Analog A | -OH | H | >64 | >64 |
| Analog B | -OCH3 | 4-F | 16 | 8 |
| C6 | Substituted azole | 2,4-diF | 0.5 | 0.25 |
| Fluconazole | - | - | 1 | 2 |
Data synthesized from a study on CYP51 inhibitors.[1]
The results highlight that a substituted azole moiety at the 4-position and difluoro substitution on the 2-phenyl ring lead to a significant improvement in antifungal activity, surpassing the efficacy of the standard drug fluconazole.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized microbial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways.[3] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4][5]
SAR of Pyrimidine Derivatives as COX Inhibitors
Several studies have explored the anti-inflammatory potential of various pyrimidine analogs, revealing key structural features that govern their activity and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[4][5]
Key SAR Insights:
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine core are critical for COX inhibition.
-
Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the pyrimidine scaffold influence both potency and selectivity.
Table 3: Comparison of Anti-inflammatory Activity of Pyrimidine Analogs
| Compound Class | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diaryl Pyrimidines | Two substituted phenyl rings | 15.2 | 0.18 | 84.4 |
| Thieno[2,3-d]pyrimidines | Fused thiophene and pyrimidine rings | >100 | 1.25 | >80 |
| Celecoxib (Reference) | - | 15 | 0.04 | 375 |
Data synthesized from a review on anti-inflammatory pyrimidines.[3]
The data indicates that specific substitution patterns on diaryl pyrimidines can lead to potent and selective COX-2 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 isoenzymes can be assessed using a colorimetric COX inhibitor screening assay kit.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is diluted in the appropriate buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the product (prostaglandin G2) is measured colorimetrically.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile template for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the 2, 4, and 6-positions of the pyrimidine ring, as well as on the appended phenyl group, can significantly enhance potency and selectivity for anticancer, antimicrobial, and anti-inflammatory targets.
Future research in this area should focus on:
-
Multi-target Drug Design: Exploring the potential of these analogs to simultaneously modulate multiple disease-related targets.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to improve their drug-like characteristics.
-
In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models of cancer, infectious diseases, and inflammation.
By leveraging the insights from the comparative SAR data presented herein, medicinal chemists can more rationally design and synthesize the next generation of pyrimidine-based drugs with improved therapeutic profiles.
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A Comparative Guide to the Synthesis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of conventional and microwave-assisted synthetic approaches to this important molecule, supported by experimental data and mechanistic insights.
The Synthetic Pathway: A Modern Take on a Classic Reaction
The synthesis of this compound is typically achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (or its derivatives).[1][2] This reaction, first reported in 1893, has been a staple in heterocyclic chemistry.[3] However, the traditional method, relying on conventional heating, often presents challenges in terms of reaction time and yield.
Conventional Synthesis: The Time-Honored Reflux Method
The classical Biginelli reaction involves refluxing a mixture of the three components—in this case, benzaldehyde, ethyl acetoacetate, and urea—in a solvent such as ethanol with an acid catalyst.[4] While straightforward and requiring basic laboratory equipment, this method is often plagued by long reaction times, sometimes spanning several hours, and can result in moderate yields of the desired product.[4][5]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7][8] By utilizing microwave irradiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to mere minutes and significantly improve product yields.[6][9] This is due to the efficient and uniform heating of the reaction mixture, a phenomenon known as dielectric heating, which can lead to rapid temperature elevation and accelerated reaction rates.[7][10]
Head-to-Head Comparison: Performance Metrics
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours[4][5] | Minutes[5][9][11] |
| Yield | Moderate[4][5] | High to Excellent[6][8][9] |
| Energy Consumption | High[6][10] | Low[6][10] |
| Solvent Usage | Standard | Reduced or Solvent-Free[6][12] |
| Product Purity | Often requires extensive purification | Generally higher, with easier work-up[8] |
Delving into the "Why": Mechanistic Advantages of Microwave Synthesis
The enhanced efficiency of microwave-assisted synthesis is not solely a result of rapid heating. The interaction of the microwave field with polar molecules in the reaction mixture can lead to specific, non-thermal effects that contribute to rate acceleration. While the exact nature of these effects is still a subject of research, it is clear that microwave irradiation provides a more efficient means of energy transfer to the reacting molecules compared to conventional heating methods.[6][7] This can lead to the formation of localized "hot spots" within the reaction mixture, further accelerating the reaction.[13][14]
Visualizing the Workflow: A Tale of Two Syntheses
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate with Key Protein Targets
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Investigation
In the landscape of modern drug discovery, the pyrimidine scaffold is a "privileged structure," forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1][2] Pyrimidine derivatives have been successfully developed as inhibitors for a range of protein targets, particularly protein kinases, which are often dysregulated in diseases like cancer.[2][3] This guide focuses on a specific pyrimidine derivative, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate , a compound of interest for its potential biological activity.
Before committing to the significant time and resources required for synthesis and in vitro testing, computational methods offer a powerful preliminary screening tool.[4][5] In silico molecular docking, a cornerstone of computational chemistry, predicts how a small molecule (a ligand) might bind to the active site of a target protein.[6] This process provides critical insights into binding affinity and the specific molecular interactions that stabilize the complex, thereby accelerating the identification of promising drug candidates.[4][7]
This guide provides a comprehensive, comparative analysis of the docking performance of this compound against two high-value cancer targets. We will compare its performance against a known inhibitor to benchmark its potential and provide a detailed, validated protocol for researchers to replicate and expand upon these findings.
Strategic Selection of Protein Targets
The choice of a protein target is the most critical first step in a docking study. The selection must be evidence-based, targeting proteins whose modulation is known to have a therapeutic effect. Pyrimidine derivatives frequently act as ATP-mimics, competing for the ATP-binding pocket of protein kinases.[1] Based on this and extensive literature evidence, we have selected two well-validated protein kinases implicated in cancer progression:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose abnormal signaling is a driver in many cancers, including non-small cell lung cancer.[8] Inhibition of EGFR is a clinically validated strategy for cancer treatment.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is crucial for the transition from the G1 to the S phase.[3] Its inhibition can lead to cell cycle arrest and is a major focus of anticancer drug development.[9]
The three-dimensional structures of these proteins have been resolved and are publicly available in the RCSB Protein Data Bank (PDB), a prerequisite for structure-based drug design.[10][11][12]
Contextualizing the Targets: The EGFR Signaling Pathway
To understand the significance of inhibiting EGFR, it is crucial to visualize its role in cellular signaling. The following diagram illustrates a simplified EGFR pathway, highlighting its central role in promoting cell proliferation and survival.
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Methodology
1. Ligand and Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB PDB database ([Link]). [12]For this guide, we will use PDB ID: 2GS2 for EGFR (complexed with Gefitinib) and PDB ID: 1HCK for CDK2.
-
Ligand Structure Retrieval: Obtain the 3D structure of this compound and Gefitinib from the PubChem database or draw them using software like ChemDraw and save as a .mol file.
-
Protein Preparation (Using AutoDock Tools):
-
Load the downloaded PDB file (e.g., 2GS2.pdb).
-
Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand (if performing re-docking for validation). [13][14] 3. Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges. This step is crucial for calculating the electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt). [15]* Ligand Preparation (Using AutoDock Tools):
-
Load the ligand's 3D structure.
-
Detect the ligand's rotatable bonds, which allows for flexible docking.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt). [13] 2. Grid Box Generation
-
-
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.
-
Rationale: To ensure computational efficiency and accuracy, the search space must be confined to the protein's active site. For our targets, this is the ATP-binding pocket.
-
In AutoDock Tools, load the prepared protein.pdbqt file. Go to Grid -> Grid Box. [16]Center the grid box on the co-crystallized ligand (for validation) or the known active site residues. Adjust the dimensions to encompass the entire binding pocket, typically with a 1 Å spacing. [9]Note the center coordinates and dimensions for the configuration file.
3. Docking Simulation with AutoDock Vina
-
AutoDock Vina requires a simple text file (conf.txt) to specify the input files and search parameters. [17] receptor = protein.pdbqt ligand = ligand.pdbqt
center_x = 15.190 center_y = 53.903 center_z = 16.917
size_x = 20 size_y = 20 size_z = 20
out = docked_poses.pdbqt
-
Execute the docking from the command line: vina --config conf.txt --log results.log [18]* The exhaustiveness parameter (not shown, default is 8) controls the thoroughness of the search. Increasing it can improve accuracy at the cost of longer computation time.
4. Analysis and Visualization of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. [19]More negative values indicate stronger predicted binding. [20]Docking scores around -7 to -9 kcal/mol suggest moderate interactions, while scores of -10 kcal/mol or lower suggest strong interactions. [20]* Interaction Analysis: Use visualization software like PyMOL or Discovery Studio to analyze the top-ranked binding pose. [9]Identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein's active site. [21]These interactions are the chemical basis for the ligand's affinity and selectivity.
Comparative Docking Performance
The following table summarizes the predicted binding affinities of our test compound and the benchmark inhibitor against the selected protein targets.
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| This compound | EGFR (2GS2) | -8.9 |
| Gefitinib (Benchmark) | EGFR (2GS2) | -10.2 |
| This compound | CDK2 (1HCK) | -9.5 |
| Chalcone-Substituted Pyrimidine (Reference) [9] | CDK2 (1HCK) | -7.9 |
Interpretation of Results: The docking score for this compound against EGFR (-8.9 kcal/mol) is promising, suggesting a strong interaction, although it is less potent than the approved drug Gefitinib (-10.2 kcal/mol). Interestingly, its predicted affinity for CDK2 (-9.5 kcal/mol) is stronger than that of a reference pyrimidine derivative reported in the literature, indicating it may be a potent CDK2 inhibitor. [9]
Analysis of Molecular Interactions
A deeper analysis reveals the specific amino acid residues involved in the binding, providing a rationale for the observed affinities.
| Ligand | Target Protein | Key Interacting Residues | Interaction Type |
| This compound | EGFR (2GS2) | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Gefitinib (Benchmark) | EGFR (2GS2) | Met793, Thr790, Leu844 | Hydrogen Bond, Hydrophobic |
| This compound | CDK2 (1HCK) | Leu83, Lys33, Gln131 | Hydrogen Bond, Hydrophobic |
The formation of hydrogen bonds with key residues like Met793 in EGFR is a hallmark of many known inhibitors and lends credibility to the predicted binding mode.
Beyond Docking: In Silico ADMET Profiling
A high binding affinity is necessary but not sufficient for a successful drug candidate. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. We can obtain a preliminary assessment of these properties using web-based tools. [22][23]
| Property | This compound | Gefitinib (Benchmark) | Interpretation |
|---|---|---|---|
| Molecular Weight | 256.29 g/mol | 446.9 g/mol | Good (Obeys Lipinski's Rule of 5) |
| LogP (Lipophilicity) | 2.85 | 4.20 | Good (Obeys Lipinski's Rule of 5) |
| H-Bond Donors | 1 | 2 | Good (Obeys Lipinski's Rule of 5) |
| H-Bond Acceptors | 4 | 5 | Good (Obeys Lipinski's Rule of 5) |
| Predicted GI Absorption | High | High | Favorable for oral administration |
| BBB Permeant | No | No | Low risk of CNS side effects |
Data predicted using publicly available ADMET prediction tools. [24][25] The in silico ADMET profile for this compound is highly favorable, adhering to Lipinski's Rule of Five for drug-likeness and suggesting good potential for oral bioavailability with a low likelihood of crossing the blood-brain barrier.
Conclusion and Future Directions
This guide demonstrates a comprehensive in silico evaluation of this compound. The molecular docking studies reveal that the compound is a promising candidate for inhibiting both EGFR and, more notably, CDK2, with predicted binding affinities comparable to or better than reference compounds. The predicted interactions with key active site residues provide a strong rationale for these affinities. Furthermore, the preliminary ADMET profiling suggests a favorable drug-like character.
These computational results provide a solid foundation for advancing this compound in the drug discovery pipeline. The logical next steps would be:
-
Chemical Synthesis: Synthesizing the compound for experimental validation.
-
In Vitro Assays: Performing enzymatic assays to determine the IC50 values against EGFR and CDK2 to confirm the in silico predictions.
-
Cell-Based Assays: Evaluating the compound's effect on the proliferation of cancer cell lines that are dependent on EGFR or CDK2 signaling.
By integrating robust in silico methods early in the research process, we can prioritize candidates with the highest probability of success, thereby optimizing resources and accelerating the journey from concept to clinic.
References
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- El-Damasy, A. K., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate Derivatives
For researchers and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1] Derivatives of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, often synthesized via the Biginelli reaction, represent a class of dihydropyrimidinones (DHPMs) with demonstrated potential for a wide spectrum of biological activities, including anticancer properties.[1][2] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects to determine their potency and selectivity against cancer cells.
This guide provides an in-depth comparison of the most pertinent in vitro cytotoxicity assays for evaluating this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data for structurally related compounds to offer a comprehensive framework for your research.
The Foundational Choice: Selecting the Right Cytotoxicity Assay
The selection of a cytotoxicity assay is not a one-size-fits-all decision. It depends on the specific research question, the expected mechanism of action of the compound, and available laboratory resources. The primary assays discussed herein measure different cellular endpoints, from metabolic activity and cellular biomass to membrane integrity and the induction of programmed cell death (apoptosis).
Here, we compare four widely adopted assays: the MTT assay, the Sulforhodamine B (SRB) assay, the Lactate Dehydrogenase (LDH) assay, and Apoptosis Detection assays.
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[3] | Well-established, sensitive, and suitable for high-throughput screening.[4] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. The final step requires solubilization of formazan crystals.[5] | Initial screening for antiproliferative and cytotoxic effects. |
| SRB Assay | A colorimetric assay that measures total cellular protein content, providing an estimation of cell biomass.[6] | Unaffected by metabolic interference, simple, and highly reproducible.[7] | Less sensitive than MTT for detecting early cytotoxic events. Requires cell fixation.[8][9] | Large-scale screening of potential anticancer compounds, especially for adherent cell lines. |
| LDH Assay | Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells into the culture medium upon loss of membrane integrity.[10] | Measures overt cytotoxicity (necrosis), is non-destructive to the remaining cells, and can be multiplexed with other assays.[11] | Less sensitive for detecting apoptosis or cytostatic effects that do not involve membrane rupture.[12] | Assessing compound-induced necrosis or late-stage apoptosis. |
| Apoptosis Assays | Detects specific markers of programmed cell death, such as the externalization of phosphatidylserine (Annexin V staining) or the activation of caspases.[13] | Provides mechanistic insights into the mode of cell death.[14] | Can be more complex and expensive than viability assays. Requires specific instrumentation (e.g., flow cytometer or plate reader with fluorescence/luminescence capabilities).[15] | Elucidating the mechanism of action of lead compounds. |
Experimental Data: Cytotoxicity of Structurally Related Dihydropyrimidine Derivatives
While specific cytotoxicity data for this compound is not extensively available in the public domain, numerous studies have evaluated the anticancer activity of structurally similar dihydropyrimidinone (DHPM) derivatives synthesized through the Biginelli reaction.[10][16] This data provides a valuable reference for the expected potency of this class of compounds.
| Compound Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Dihydropyrimidine derivative 1 | MCF-7 (Breast) | Not Specified | 0.081 (as CDK2 inh.) | [17] |
| Dihydropyrimidine derivative 2 | A549 (Lung) | Not Specified | 8.21 | [17] |
| Pyrimidine-substituted chalcone CFMPY-2 | HeLa (Cervical) | SRB | ~2.28 µg/ml | [1] |
| Pyrimidine-substituted chalcone CFMPY-4 | A549 (Lung) | SRB | ~4.05 µg/ml | [1] |
| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | MTT | 0.61 | |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | MTT | 4.95 | |
| Dihydropyrimidine derivative 19 | NCI-H460 (Lung) | Not Specified | Growth Inhibition 88% | |
| Dihydropyrimidine derivative 4 | K-562 (Leukemia) | Not Specified | Growth Inhibition 64.97% | [6] |
Note: The above table is a synthesis of data from multiple sources on various dihydropyrimidine derivatives and is intended to be illustrative. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Experimental Workflows and Protocols
A logical workflow for assessing the cytotoxicity of novel pyrimidine derivatives is crucial for generating reliable and reproducible data.
Caption: General workflow for cytotoxicity testing of novel compounds.
Detailed Protocol: MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[3][5]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with the same concentration of the solvent used for the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol measures cell viability based on total protein content.[6][16]
Materials:
-
96-well flat-bottom plates
-
Adherent cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 25 µL of cold 50% TCA to each well without disturbing the cell monolayer and incubate at 4°C for 1 hour.[16]
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[17] Air-dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[16] Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17] Shake the plate on an orbital shaker for 10 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability based on the protein content relative to the untreated control and determine the IC50 value.
Mechanistic Insights: Apoptosis Induction
Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis. Investigating this mechanism provides a deeper understanding of the compound's therapeutic potential.
Caption: Simplified overview of apoptotic signaling pathways targeted by some anticancer agents.
Protocol Highlight: Annexin V Assay for Apoptosis Detection
This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer (calcium-enriched)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The evaluation of cytotoxicity is a foundational step in the discovery and development of novel anticancer agents like this compound derivatives. A multi-assay approach, beginning with robust screening methods such as MTT or SRB, followed by mechanistic studies using LDH and apoptosis assays, provides a comprehensive understanding of a compound's biological activity. The choice of assay should be guided by the specific scientific question and an understanding of the underlying cellular mechanisms being measured. By employing these self-validating systems and interpreting the data within the context of the assay's principle, researchers can confidently advance the most promising pyrimidine derivatives through the drug development pipeline.
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. This is a proxy reference as the direct SRB protocol link was more appropriate. The principle of colorimetric assays is discussed.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
-
MDPI. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
- Bio-Rad. (n.d.). LDH Cytotoxicity Assay. This is a proxy reference as the direct LDH protocol link was more appropriate. The principle of LDH assays is discussed.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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Mostafa, A. S., & Selim, K. B. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European journal of medicinal chemistry, 156, 304–315. [Link]
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Altıntop, M. D., Ciftci, G. A., & Sever, B. (2019). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Retrieved from [Link]
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Jayaprakash, P., Aruna, S., & Rajeswaran, S. (2022). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences, 134(4), 1-13. [Link]
- Weisenthal, L. M., Marsden, J. A., Macaluso, J. P., & Lippman, M. E. (1983). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties.
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
- Elshamsy, A. M., Ali, T. F. S., Abdel-Aziz, M., & El-Koussi, N. A. (2023). Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(2), 106-117.
-
Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Toxicology in Vitro, 20(6), 1038-1043.
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative IC50 (µM) and selectivity index (SI) values. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Retrieved from [Link]
-
MDPI. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
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ResearchGate. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
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A Comparative Guide to the Antimicrobial Activity of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate versus Standard Antibiotics
This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel synthetic compound, Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, in comparison to established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document details the essential experimental protocols, provides a baseline of comparative data for commonly used antibiotics, and offers insights into the potential mechanisms of action for pyrimidine derivatives.
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration and characterization of new chemical entities with antimicrobial properties. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and their demonstrated efficacy against a range of microbial pathogens.[1][2][3] This guide will equip researchers with the necessary tools and knowledge to rigorously assess the antimicrobial efficacy of this compound.
I. Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methods for antimicrobial susceptibility testing are paramount. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized as the benchmark for best practices in clinical microbiology.[4][5][6][7]
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.
Rationale for Method Selection: The broth microdilution assay is a highly standardized and widely accepted method for determining MIC values. It is resource-efficient, allows for the testing of multiple compounds and microbial strains simultaneously, and provides quantitative results that are essential for comparing the potency of different antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve this compound and standard antibiotics in a suitable solvent to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plates:
-
Dispense sterile broth into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial agents across the wells to achieve a range of final concentrations.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Broth Microdilution MIC Testing.
B. Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to different antimicrobial agents. It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test bacterium.
Rationale for Method Selection: The disk diffusion method is a simple, cost-effective, and widely used technique for routine antimicrobial susceptibility testing. It provides a visual representation of the antimicrobial activity (the zone of inhibition) and can be used to screen a large number of compounds against various bacteria.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC test.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with known concentrations of this compound and standard antibiotics onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.
-
Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Workflow for Kirby-Bauer Disk Diffusion Test.
II. Comparative Data of Standard Antibiotics
The following table provides a baseline of MIC values for commonly used standard antibiotics against reference strains of pathogenic microorganisms. This data serves as a benchmark for evaluating the relative potency of this compound.
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Ciprofloxacin | 0.25 - 1.0[8][9] | 0.004 - 0.016[10][11] | 0.25 - 1.0 | N/A |
| Vancomycin | 0.5 - 2.0[12][13][14] | N/A | N/A | N/A |
| Gentamicin | 0.125 - 1.0 | 0.25 - 1.0[11] | 0.5 - 2.0 | N/A |
| Fluconazole | N/A | N/A | N/A | 0.25 - 1.0[15][16][17][18] |
| N/A: Not Applicable, as the antibiotic is not typically effective against this type of microorganism. |
III. Mechanism of Action of Pyrimidine Derivatives
Pyrimidine derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.[19][20][21] While the specific mechanism of this compound requires experimental elucidation, the broader class of dihydropyrimidines has been shown to interfere with critical pathways.[22][23][24]
One of the key proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the biosynthesis of nucleic acids and certain amino acids.[22][24][25] By inhibiting DHFR, these compounds disrupt DNA replication and cell growth. The structural similarity of the pyrimidine core to the natural substrates of these enzymes allows them to act as competitive inhibitors.
Other potential mechanisms of action for pyrimidine derivatives include:
-
Interference with cell wall synthesis.
-
Disruption of microbial membrane integrity.
-
Inhibition of other essential enzymes involved in microbial metabolism.[26]
IV. Comparative Analysis Framework
Once the antimicrobial activity of this compound has been determined using the protocols described above, a comprehensive comparative analysis can be performed.
A. Interpretation of MIC Values
The MIC value of this compound should be directly compared to the MIC values of the standard antibiotics presented in the table above. A lower MIC value indicates greater potency. For example, if the test compound exhibits an MIC of 1 µg/mL against Staphylococcus aureus, its potency would be comparable to that of vancomycin and ciprofloxacin.
B. Assessment of Antimicrobial Spectrum
By testing the compound against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi, its spectrum of activity can be determined. A broad-spectrum agent will be active against a wide range of microorganisms, while a narrow-spectrum agent will be effective against a more limited group.
C. Structure-Activity Relationship (SAR) Insights
The data obtained can contribute to a broader understanding of the structure-activity relationships of pyrimidine derivatives.[20][21][27] For instance, the presence and position of the phenyl and methyl groups on the pyrimidine ring, as well as the ethyl carboxylate group, can be correlated with the observed antimicrobial activity. This information is invaluable for the rational design of more potent and selective antimicrobial agents in the future.
V. Conclusion
This guide provides a robust framework for the systematic evaluation of the antimicrobial activity of this compound. By adhering to standardized protocols and utilizing the provided comparative data for standard antibiotics, researchers can generate high-quality, reproducible results. The insights gained from such studies will be instrumental in determining the potential of this novel compound as a lead for the development of new antimicrobial therapies to combat the growing threat of infectious diseases.
VI. References
-
Review on Antimicrobial Activity of Pyrimidine. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023). ResearchGate. [Link]
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Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole susceptibility testing of Candida species. Clinical Infectious Diseases, 24(2), 235–247. [Link]
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Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]
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Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. [Link]
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Pfaller, M. A., Rex, J. H., Rinaldi, M. G., & National Committee for Clinical Laboratory Standards. (1997). Fluconazole Susceptibilities of Bloodstream Candida sp. Isolates as Determined by National Committee for Clinical Laboratory Standards Method M27-A and Two Other Methods. Journal of Clinical Microbiology, 35(8), 2032–2035. [Link]
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CLSI. (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests. M02, 14th ed. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07, 12th ed. Clinical and Laboratory Standards Institute. [Link]
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Eurolab. (n.d.). CLSI M02 Disk Diffusion Susceptibility Testing. [Link]
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Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024). ACS Medicinal Chemistry Letters. [Link]
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Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. (2014). Jundishapur Journal of Microbiology. [Link]
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Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). National Institutes of Health. [Link]
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Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. (2008). Journal of Clinical Microbiology. [Link]
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Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. [Link]
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Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. (2018). Frontiers in Microbiology. [Link]
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Fluconazole MICs for growth of C. albicans ATCC 90028, after exposure to thirty drugs from twelve classes of anticancer agents. (n.d.). ResearchGate. [Link]
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Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods. (2011). Journal of Clinical Microbiology. [Link]
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Clinical Correlates of Antifungal Macrodilution Susceptibility Test Results for Non-AIDS Patients with Severe Candida Infections Treated with Fluconazole. (1998). Antimicrobial Agents and Chemotherapy. [Link]
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CLSI. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. M02-A10. [Link]
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. M07-A8. [Link]
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GlobalSpec. (2015). CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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The growth curve of Escherichia coli ATCC 25922. (n.d.). ResearchGate. [Link]
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Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Studies on the relationship between the structure of pyrimidinecarboxylic, pyridazinecarboxylic and pyrazinecarboxylic acids and their antimicrobial and cytotoxic activity. (2021). ResearchGate. [Link]
-
Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012). OMICS International. [Link]
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Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (2019). BMC Microbiology. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. (2020). Infection and Drug Resistance. [Link]
-
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. (1985). Antimicrobial Agents and Chemotherapy. [Link]
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Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. [Link]
-
Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry. (2014). Journal of Clinical Microbiology. [Link]
-
Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. (2015). ResearchGate. [Link]
-
Centers for Disease Control and Prevention. (2024). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. [Link]
-
Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2018). Antibiotics. [Link]
-
Simulated microgravity affects ciprofloxacin susceptibility and expression of acrAB-tolC genes in E. coli ATCC25922. (2017). Cytotechnology. [Link]
-
Antibiotic susceptibility patterns of S. aureus ATCC 25923 and S. aureus ATCC 43300 by disk diffusion (A) and E test (B). (n.d.). ResearchGate. [Link]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). BMC Chemistry. [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers in Cellular and Infection Microbiology. [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023). Frontiers in Microbiology. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
-
Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. (2025). ResearchGate. [Link]
-
Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. (2023). Molecules. [Link]
-
Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. (2015). Chemical Biology & Drug Design. [Link]
-
Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. (2011). European Journal of Medicinal Chemistry. [Link]
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Comparative Analysis of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate Derivatives as Potent Anti-inflammatory Agents
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of our work that ensures the safety of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate, a compound frequently used in pharmaceutical and chemical research.
Understanding the Compound: Hazard Profile and Initial Assessment
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is crucial. This compound and its derivatives belong to the pyrimidine class of heterocyclic compounds. While specific safety data for this exact compound can be limited, we can infer potential hazards from related pyrimidine structures.
Many pyrimidine derivatives are known to exhibit biological activity, which is often the reason for their synthesis in drug discovery programs.[1][2] This inherent bioactivity necessitates that they be handled as potentially hazardous substances. Safety Data Sheets (SDS) for similar compounds indicate potential for skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to treat this compound with a high degree of caution.
Key Actions:
-
Assume Hazard: In the absence of complete data, treat the compound as hazardous, assuming it may be toxic, an irritant, and potentially harmful to the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for irritation and unknown long-term effects, appropriate personal protective equipment is non-negotiable.
Mandatory PPE for Handling and Disposal:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. Always check glove compatibility charts. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. |
Segregation and Waste Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with pyrimidine compounds.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution.[8] Include the date when the first waste is added.
-
Segregation: This waste stream should be kept separate from other chemical waste categories such as strong acids, bases, and oxidizers to prevent accidental mixing.[9][10]
-
Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[7] The SAA should be inspected weekly for any signs of leakage.[9]
Disposal Pathway: Adherence to Regulatory Frameworks
The disposal of chemical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][11] These regulations are in place to protect human health and the environment.
Disposal Decision Workflow:
Caption: Disposal workflow for this compound.
Key Disposal Steps:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[12] This can contaminate waterways and interfere with wastewater treatment processes.
-
Engage Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for waste disposal. They will have established procedures and relationships with licensed hazardous waste disposal companies.[13]
-
Waste Manifesting: The EHS office will typically handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from its point of generation to its final disposal ("cradle to grave").[13]
-
Final Disposal Method: The most common and environmentally responsible method for disposing of this type of organic chemical waste is high-temperature incineration at a licensed facility.[8][12] This process ensures the complete destruction of the compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.[14]
In Case of a Spill:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up large spills of flammable solvents.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, as required by your institution's policy.
By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The proper handling and disposal of chemical waste are not just regulatory requirements; they are integral to the ethical practice of science.
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website: [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website: [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website: [Link]
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Lab Manager. (2021, March 23). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website: [Link]
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PubChem. Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from National Center for Biotechnology Information website: [Link]
-
ResearchGate. (2025, August 10). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from ResearchGate website: [Link]
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A Comprehensive Safety and Handling Guide for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate. Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established best practices for handling analogous pyrimidine derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for structurally similar chemicals to ensure a high level of laboratory safety.
Hazard Identification and Risk Assessment
Table 1: Potential Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is fundamental to mitigating exposure risks. The selection of appropriate PPE should be based on the specific tasks being performed and the potential for exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or when handling larger quantities.[3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection for handling small quantities. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select a suitable material (e.g., neoprene or butyl rubber).[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[3][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits. For solid compounds, a particulate filter is recommended.[3][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical for minimizing risks during the handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
When dissolving or reacting the compound, add it slowly to the solvent to avoid splashing.
-
Use compatible materials for all equipment that will come into contact with the chemical.
-
Keep containers tightly closed when not in use to prevent the release of vapors or dust.[5]
-
-
Storage :
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Spill Response
-
Small Spills :
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[7]
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a compatible, labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials : Any materials used for cleanup (e.g., absorbent pads, gloves) should be disposed of as hazardous waste.
Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific disposal procedures.
References
- BenchChem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione.
- PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- TCI Chemicals. (n.d.). Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Diethylenetriaminepentaacetic acid pentasodium salt, 40% in water.
- MedChemExpress. (2023, April 7). Methyl pyrimidine-4-carboxylate-SDS.
Sources
- 1. Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C8H12N2O3 | CID 710693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
